Desmethoxyyangonin
Description
Properties
IUPAC Name |
4-methoxy-6-[(E)-2-phenylethenyl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKJNZYHGRUXBS-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4033390 | |
| Record name | Desmethoxyyangonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4033390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15345-89-8, 1952-41-6, 26531-51-1 | |
| Record name | Desmethoxyyangonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15345-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dehydrokawain | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethoxyyangonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015345898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC112161 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC68686 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Desmethoxyyangonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4033390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEMETHOXYYANGONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2MBQ8QRUN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 - 140 °C | |
| Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Neuroprotective Mechanism of Desmethoxyyangonin
For Researchers, Scientists, and Drug Development Professionals
Desmethoxyyangonin (DMY), a kavalactone primarily found in the kava plant (Piper methysticum), has emerged as a compound of significant interest in the field of neuropharmacology. Exhibiting a range of biological activities, DMY presents a promising avenue for the development of novel therapeutics for neurodegenerative diseases and inflammatory conditions. This technical guide provides a comprehensive overview of the neuroprotective mechanisms of this compound, detailing its effects on key signaling pathways, and offers a summary of quantitative data and experimental protocols from relevant studies.
Core Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily involving anti-inflammatory, anti-apoptotic, and neuromodulatory activities. These effects are mediated by the modulation of several key signaling pathways.
1. Inhibition of Pro-inflammatory Pathways:
A significant aspect of DMY's neuroprotective action lies in its potent anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory mediators in response to inflammatory stimuli such as lipopolysaccharide (LPS).
-
NF-κB Signaling: this compound inhibits the nuclear factor-kappa B (NF-κB) signaling pathway. It prevents the activation of IκB kinase (IKK), which in turn inhibits the phosphorylation and subsequent degradation of IκBα. This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[1][2]
-
Jak2/STAT3 Signaling: DMY has been demonstrated to down-regulate the Janus kinase 2 (Jak2)/signal transducer and activator of transcription 3 (STAT3) pathway, another critical regulator of the inflammatory response.[1][2][3]
-
p38 MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is also a target of DMY. Specifically, it has been shown to down-regulate the phosphorylation of p38, a key kinase involved in stress and inflammatory responses.[4]
2. Modulation of Apoptosis:
This compound has been observed to protect cells from apoptosis, or programmed cell death, a common feature of neurodegenerative diseases. In a model of LPS/D-Galactosamine-induced fulminant hepatitis, which involves significant apoptosis, pretreatment with DMY significantly reduced the number of apoptotic cells in liver tissue.[3] This anti-apoptotic effect is likely linked to its anti-inflammatory actions, as chronic inflammation can be a potent trigger of apoptosis.
3. Neuromodulatory Effects:
-
MAO-B Inhibition: this compound is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B).[3][5] MAO-B is a key enzyme in the degradation of dopamine. By inhibiting MAO-B, DMY can increase dopamine levels in the brain, which may contribute to its neuroprotective and potentially mood-elevating effects. This mechanism is particularly relevant to Parkinson's disease, which is characterized by the loss of dopaminergic neurons.
-
CYP3A23 Induction: DMY is a potent inducer of the cytochrome P450 enzyme CYP3A23. While the direct neuroprotective implications of this are still under investigation, CYP enzymes play a crucial role in the metabolism of both endogenous and exogenous compounds, which could influence the progression of neurological disorders.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activities of this compound.
Table 1: In Vitro Inhibitory Activities of this compound
| Target | Assay System | IC50 / Ki | Reference |
| MAO-B | Human | 0.123 µM (IC50) | [3] |
| MAO-A | Human | 1.850 µM (IC50) | [1] |
| NO Production | LPS-stimulated RAW 264.7 macrophages | 70 µM (IC50) | [2] |
| iNOS mRNA Expression | LPS-stimulated RAW 264.7 macrophages | 62-88% inhibition at 150-200 µM | [2] |
| iNOS Protein Expression | LPS-stimulated RAW 264.7 macrophages | >60% inhibition at >75 µM | [2] |
Table 2: In Vivo Effects of this compound
| Model | Treatment | Key Findings | Reference |
| LPS/D-GalN-induced fulminant hepatitis in mice | 1 and 10 mg/kg, i.p., 3 days | Inhibited AST and ALT activity (1.7-2.4 times), Reduced apoptotic cells in liver tissue, Increased survival rate to 90% | [2][3] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the neuroprotective mechanisms of this compound.
1. Western Blot Analysis for Signaling Protein Phosphorylation
-
Objective: To determine the effect of DMY on the phosphorylation status of key signaling proteins such as p38 MAPK, IKK, and IκBα.
-
Methodology:
-
Cell Culture and Treatment: Cells (e.g., RAW 264.7 macrophages) are cultured to an appropriate density and pre-treated with various concentrations of DMY for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS.
-
Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method such as the Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p38, anti-p38).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.
-
2. TUNEL Assay for Apoptosis Detection
-
Objective: To quantify the extent of apoptosis in cells or tissues treated with DMY.
-
Methodology:
-
Sample Preparation: Tissue sections (e.g., from the liver in the LPS/D-GalN model) are fixed and paraffin-embedded, or cultured cells are grown on coverslips.
-
Permeabilization: The samples are treated with Proteinase K to allow entry of the labeling enzyme.
-
Endogenous Peroxidase Quenching: If using an HRP-based detection method, endogenous peroxidases are quenched with hydrogen peroxide.
-
TdT Labeling: The samples are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. TdT catalyzes the addition of biotinylated nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: The biotinylated DNA is then detected by incubating with streptavidin-HRP, followed by the addition of a substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of apoptosis.
-
Counterstaining: The samples are often counterstained with a nuclear stain like Methyl Green to visualize the non-apoptotic nuclei.
-
Analysis: The number of TUNEL-positive (brown) cells is counted under a light microscope and expressed as a percentage of the total number of cells.
-
3. NF-κB DNA Binding Assay
-
Objective: To measure the effect of DMY on the DNA binding activity of the NF-κB p65 subunit.
-
Methodology:
-
Nuclear Extract Preparation: Cells are treated with DMY and/or an inflammatory stimulus. Nuclear extracts are then prepared by differential centrifugation.
-
Assay Principle: A 96-well plate is coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Binding Reaction: The nuclear extracts are incubated in the wells, allowing the activated NF-κB p65 to bind to the immobilized oligonucleotide.
-
Immunodetection: A primary antibody specific for the p65 subunit is added, followed by an HRP-conjugated secondary antibody.
-
Colorimetric Detection: A colorimetric substrate is added, and the absorbance is measured on a microplate reader. The intensity of the color is proportional to the amount of p65 bound to the DNA.
-
Signaling Pathways and Experimental Workflow Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for studying DMY.
References
- 1. Interactions of this compound, a Secondary Metabolite from Renealmia alpinia, with Human Monoamine Oxidase-A and Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuroprotective properties of kavalactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Unveiling the Potential of Desmethoxyyangonin: A Reversible MAO-B Inhibitor for Neurodegenerative Disorders
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Desmethoxyyangonin (DMY), a naturally occurring kavalactone found in the Piper methysticum (kava) plant and Renealmia alpinia, has emerged as a promising selective and reversible inhibitor of monoamine oxidase-B (MAO-B).[1][2] This technical guide provides an in-depth analysis of the current scientific understanding of DMY's role as a MAO-B inhibitor, its potential therapeutic significance in neurodegenerative disorders such as Parkinson's and Alzheimer's disease, and the experimental methodologies used to characterize its activity.[1] By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and related pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the investigation of this compelling compound.
Introduction
Monoamine oxidase-B (MAO-B) is a key enzyme responsible for the degradation of several key neurotransmitters, including dopamine.[3][4] Its inhibition can lead to increased synaptic availability of these neurotransmitters, a strategy that has proven effective in the management of neurodegenerative diseases.[4] Unlike irreversible MAO-B inhibitors, which can be associated with significant side effects, reversible inhibitors offer a potentially safer therapeutic profile.[] this compound has been identified as a potent, selective, and reversible MAO-B inhibitor, making it a molecule of significant interest for therapeutic development.[1][6] This guide will explore the quantitative aspects of its inhibitory action, the experimental procedures to validate its efficacy, and the broader signaling pathways it influences.
Quantitative Inhibition Data
The inhibitory potency of this compound against MAO-A and MAO-B has been quantified in several studies. The data consistently demonstrates a significant selectivity for MAO-B.
| Parameter | MAO-A | MAO-B | Selectivity (MAO-A/MAO-B) | Reference |
| IC50 | 1.850 µM | 0.123 µM | ~15-fold | [1][2] |
| Ki | 922 nM (0.922 µM) | 31 nM (0.031 µM) | ~30-fold | [1] |
| Ki | Not Reported | 0.28 µM | Not Applicable | [7][8] |
IC50: The half maximal inhibitory concentration. A lower value indicates greater potency. Ki: The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower value indicates a stronger binding affinity.
Mechanism of Action: Reversible and Competitive Inhibition
Kinetic analyses have demonstrated that this compound acts as a reversible and competitive inhibitor of MAO-B.[1][4] This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby competing with the natural substrate. The reversibility of this interaction is a key therapeutic advantage, as the inhibitor can dissociate from the enzyme, allowing for the restoration of normal enzyme activity. This is in contrast to irreversible inhibitors which permanently inactivate the enzyme.[]
An equilibrium dialysis assay confirmed the reversible binding of this compound to both MAO-A and MAO-B.[1] Lineweaver-Burk plots from kinetic studies show that increasing concentrations of this compound lead to an increase in the apparent Km of the substrate without affecting the Vmax, a hallmark of competitive inhibition.[9]
Experimental Protocols
The following sections detail the methodologies employed in the investigation of this compound's MAO-B inhibitory activity.
In Vitro MAO Inhibition Assay
This protocol outlines a common method for determining the IC50 and Ki values of a potential MAO inhibitor.
Objective: To quantify the inhibitory effect of this compound on recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes (Supersomes™ are a common source)[10]
-
This compound (test inhibitor)
-
Phenelzine or Selegiline (positive control inhibitors for MAO-A and MAO-B, respectively)[1][10]
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)[1]
-
DMSO (for dissolving the inhibitor)
-
Microplate reader (for fluorescence or absorbance measurement)[12]
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and control inhibitors in DMSO.
-
Prepare working solutions by diluting the stock solutions in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1-2%) to avoid affecting enzyme activity.[13]
-
Prepare a range of concentrations for the test and control inhibitors.
-
-
Enzyme Incubation:
-
In a microplate, add the assay buffer, the enzyme (MAO-A or MAO-B), and varying concentrations of this compound or the control inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 15-20 minutes) at 37°C to allow for inhibitor-enzyme interaction.[1]
-
-
Initiation of Reaction:
-
Add the substrate, kynuramine, to each well to initiate the enzymatic reaction.
-
-
Measurement of Product Formation:
-
The deamination of kynuramine by MAO produces 4-hydroxyquinoline, a fluorescent product.[11]
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 310/400 nm or similar, depending on the specific protocol and instrument). Alternatively, some assays use colorimetric detection in the 540-570 nm range.[12][14]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software (e.g., XL-Fit®).[1]
-
For determining the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk plots.[1]
-
Equilibrium Dialysis for Reversibility Assessment
Objective: To determine if the binding of this compound to MAO-B is reversible.
Procedure:
-
Incubate a high concentration of this compound with MAO-B for a sufficient time to allow for the formation of the enzyme-inhibitor complex (e.g., 20 minutes at 37°C).[1]
-
Place the enzyme-inhibitor mixture in a dialysis bag with a suitable molecular weight cutoff.
-
Dialyze the mixture overnight against a large volume of buffer at 4°C. The buffer should be changed periodically.[1]
-
After dialysis, measure the activity of the MAO-B enzyme using the assay described in section 4.1.
-
A significant recovery of enzyme activity after dialysis indicates that the inhibitor has dissociated from the enzyme, confirming reversible binding.[1]
Signaling Pathways and Logical Relationships
While the primary mechanism of this compound's neuroprotective potential is attributed to its direct inhibition of MAO-B, it also influences other signaling pathways, particularly those related to inflammation.
MAO-B Inhibition and Dopaminergic Signaling
The inhibition of MAO-B by this compound directly impacts dopaminergic signaling. By preventing the breakdown of dopamine in the brain, particularly in the substantia nigra, it increases the concentration of this neurotransmitter in the synaptic cleft.[] This can help to alleviate the motor symptoms associated with Parkinson's disease.[4]
Caption: Mechanism of this compound's action on MAO-B and dopamine levels.
Anti-Inflammatory Signaling Pathways
This compound has demonstrated anti-inflammatory effects by modulating key signaling pathways, which may contribute to its neuroprotective properties.[2][15] Chronic neuroinflammation is a recognized factor in the progression of neurodegenerative diseases.
Studies have shown that this compound can inhibit the Jak2/STAT3 and IKK/NF-κB signaling pathways.[2][16] These pathways are crucial in the production of pro-inflammatory mediators.
Caption: this compound's inhibitory effect on inflammatory signaling pathways.
Experimental Workflow Visualization
The overall process of investigating this compound as a MAO-B inhibitor can be visualized as a structured workflow.
Caption: A logical workflow for the investigation of this compound.
Conclusion and Future Directions
This compound presents a compelling profile as a selective, reversible, and competitive inhibitor of MAO-B. Its favorable inhibitory constants and demonstrated mechanism of action position it as a strong candidate for further preclinical and clinical development for neurodegenerative disorders. The dual action of MAO-B inhibition and anti-inflammatory effects further enhances its therapeutic potential.
Future research should focus on comprehensive in vivo studies to establish its efficacy and safety profile in relevant animal models of Parkinson's and Alzheimer's diseases. Further elucidation of its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier, will be critical for its translation into a clinical therapeutic. The detailed methodologies and data presented in this guide provide a solid foundation for these future investigations.
References
- 1. Interactions of this compound, a Secondary Metabolite from Renealmia alpinia, with Human Monoamine Oxidase-A and Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monoamine Oxidase Inhibition by Kavalactones from Kava (Piper Methysticum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Inhibition of platelet MAO-B by kava pyrone-enriched extract from Piper methysticum Forster (kava-kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 12. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
- 16. A plant kavalactone this compound prevents inflammation and fulminant hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Desmethoxyyangonin on Dopamine Levels in the Nucleus Accumbens: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethoxyyangonin (DMY), one of the six major kavalactones found in the Piper methysticum (kava) plant, has demonstrated a clear modulatory effect on the mesolimbic dopamine system. This technical guide synthesizes the current scientific understanding of how this compound influences dopamine levels, specifically within the nucleus accumbens, a critical brain region associated with reward, motivation, and addiction. This document provides an in-depth overview of the pharmacological mechanism of action, a summary of key experimental findings, detailed experimental protocols for relevant research, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
The kavalactones, a class of lactone compounds from the kava plant, are known for their psychotropic properties, including anxiolytic and sedative effects. Among these, this compound has been identified as a compound of interest for its effects on the dopaminergic system. An increase in dopamine in the nucleus accumbens is a key neurochemical event associated with the rewarding and reinforcing properties of many substances. Understanding the specific action of this compound on this pathway is crucial for evaluating its therapeutic potential and its role in the overall psychoactive profile of kava.
Mechanism of Action: Monoamine Oxidase B Inhibition
The primary mechanism through which this compound is understood to elevate dopamine levels in the nucleus accumbens is through the reversible inhibition of monoamine oxidase B (MAO-B).[1][2][3][4] MAO-B is a key enzyme responsible for the degradation of dopamine in the synaptic cleft and within glial cells. By inhibiting MAO-B, this compound reduces the breakdown of dopamine, leading to an increased concentration of this neurotransmitter in the extracellular space, thereby enhancing dopaminergic signaling.
Quantitative Data Summary
A pivotal study by Baum et al. (1998) investigated the effects of individual kavalactones on neurotransmitter levels in the nucleus accumbens of rats.[5][6] Their findings indicated that this compound was among the kavalactones that produced an increase in dopamine levels in this brain region. While the precise quantitative increase from the original publication is not detailed here, the qualitative effects observed in this key study are summarized in the table below.
| Kavalactone | Effect on Dopamine Levels in the Nucleus Accumbens |
| This compound | Increase [5][6] |
| D,L-kawain | Decrease at low doses; increase or no change at higher doses[5] |
| Yangonin | Decrease (to below detection limit)[5] |
| Dihydrokawain | No significant change[5] |
| Methysticin | No significant change[5] |
| Dihydromethysticin | No significant change[5] |
Table 1: Summary of the Effects of Individual Kavalactones on Dopamine Levels in the Rat Nucleus Accumbens, based on Baum et al. (1998).
Experimental Protocols
The following section details a representative experimental protocol for assessing the in vivo effects of a compound like this compound on dopamine levels in the nucleus accumbens using microdialysis, based on the methodology described in the foundational literature.[5][6]
Animal Model
-
Species: Male Wistar rats
-
Weight: 250-300g
-
Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.
Stereotaxic Surgery and Microdialysis Probe Implantation
-
Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
The rat is placed in a stereotaxic frame, and the skull is exposed.
-
A guide cannula for the microdialysis probe is implanted, targeting the nucleus accumbens. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
The cannula is secured to the skull with dental cement and anchor screws.
-
Animals are allowed a recovery period of at least 48 hours post-surgery.
In Vivo Microdialysis Procedure
-
On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted into the guide cannula.
-
The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
A stabilization period of at least 2 hours is allowed for the dopamine levels in the dialysate to reach a steady baseline.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
After collecting baseline samples, this compound, dissolved in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent), is administered via intraperitoneal (i.p.) injection.
-
Dialysate collection continues for a predetermined period post-injection to monitor changes in dopamine levels.
Neurochemical Analysis
-
The concentration of dopamine in the collected dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
An aliquot of each sample is injected into the HPLC system.
-
Dopamine is separated from other neurochemicals on a reverse-phase column.
-
An electrochemical detector is used to oxidize the dopamine, generating an electrical signal proportional to its concentration.
-
The concentration of dopamine in each sample is determined by comparing the peak area to that of known standards.
-
Data is typically expressed as a percentage change from the baseline dopamine levels.
Discussion and Future Directions
The available evidence strongly suggests that this compound increases dopamine levels in the nucleus accumbens, likely through the inhibition of MAO-B. This mechanism distinguishes it from other kavalactones, some of which do not significantly alter or even decrease dopamine in this region. The elevation of dopamine in a key area of the brain's reward circuitry may contribute to the reported mood-elevating and attention-promoting effects of kava.
For drug development professionals, this compound presents an interesting natural compound with a defined mechanism of action on the dopaminergic system. Future research should focus on:
-
Dose-Response Studies: Elucidating the dose-dependent effects of this compound on dopamine release in the nucleus accumbens to establish a therapeutic window.
-
Receptor Binding Assays: Investigating potential direct interactions of this compound with dopamine receptors (e.g., D2 receptors), although current evidence for this is not as strong as for its MAO-B inhibitory activity.
-
Behavioral Correlates: Tying the neurochemical changes directly to behavioral outcomes, such as performance in models of anhedonia, motivation, and reward.
-
Human Studies: Translating these preclinical findings to human subjects to confirm the effects on dopamine systems and subjective experience.
Conclusion
This compound is a pharmacologically active kavalactone that has been shown to increase dopamine levels in the nucleus accumbens. Its action as a reversible MAO-B inhibitor provides a clear and plausible mechanism for this effect. The targeted modulation of the dopaminergic system by this natural compound warrants further investigation for its potential therapeutic applications in conditions where dopaminergic tone is dysregulated. The experimental protocols outlined in this guide provide a framework for future preclinical research in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased Dopamine Receptor Activity in the Nucleus Accumbens Shell Ameliorates Anxiety during Drug Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kava pyrones exert effects on neuronal transmission and transmembraneous cation currents similar to established mood st… [ouci.dntb.gov.ua]
- 6. Ex vivo and in vitro inhibitory potential of Kava extract on monoamine oxidase B activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of Desmethoxyyangonin from Piper methysticum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethoxyyangonin, a prominent kavalactone derived from the plant Piper methysticum (kava), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth examination of the pharmacological profile of this compound, consolidating current research on its mechanisms of action, quantitative pharmacological data, and effects on key signaling pathways. Detailed experimental methodologies for the cited studies are provided to facilitate reproducibility and further investigation. This document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product pharmacology and drug development.
Introduction
This compound, also known as 5,6-dehydrokavain, is one of the six major kavalactones responsible for the psychoactive and medicinal properties of kava.[1][2][3] Unlike some other kavalactones, its pharmacological profile is distinct, with notable effects on monoamine oxidase B (MAO-B), inflammatory pathways, and cytochrome P450 enzymes.[1][4] This guide synthesizes the available data on this compound, presenting its multifaceted interactions with biological systems.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the pharmacological activity of this compound.
Table 1: Enzyme Inhibition Data
| Target Enzyme | Inhibitory Action | IC50 | Ki | Species | Reference |
| Monoamine Oxidase-A (MAO-A) | Reversible Inhibition | 1.850 µM | 922 nM | Human | [5] |
| Monoamine Oxidase-B (MAO-B) | Reversible, Selective Inhibition | 0.123 µM | 31 nM | Human | [5][6] |
| Carboxylesterase 1 (CES1) | Competitive Inhibition | - | 25.2 µM | - | [7] |
Table 2: In Vitro Cellular Activity
| Biological Effect | Cell Line | Concentration Range | Treatment Duration | Key Findings | Reference |
| Inhibition of pro-inflammatory mediators | RAW 264.7 Macrophages | 10-200 µM | 7-19 h | Down-regulation of iNOS, TNF-α, and IL-6 | [4][6] |
| Inhibition of Jak2/STAT3 & IKK pathways | RAW 264.7 Macrophages | 50 µM | 3-9 h | Down-regulation of p-Jak2, p-STAT3, IKK, IκBα | [4][6] |
| Inhibition of CD4+ T cell activation | Murine Splenic CD4+ T cells | 25-100 µM | 48 h | Dose-dependent inhibition of proliferation | [4] |
| Induction of CYP3A23 expression | Rat Hepatocytes | 2-100 µM | 24-72 h | Marked induction of CYP3A23 mRNA | [4][8] |
Table 3: In Vivo Activity
| Biological Effect | Animal Model | Dosage | Route | Key Findings | Reference |
| Skeletal Muscle Relaxation | Male Wistar Rats | 20 mg/kg | i.p. | Induced muscle relaxation | [4][6] |
| Hepatoprotective Effect | Mouse LPS/D-GalN model | 1 and 10 mg/kg | i.p. | Reduced AST/ALT, reduced apoptosis, 90% survival | [4][6] |
Key Mechanisms of Action and Signaling Pathways
Monoamine Oxidase-B (MAO-B) Inhibition
This compound is a potent, selective, and reversible inhibitor of MAO-B.[1][5] MAO-B is a key enzyme in the degradation of dopamine. By inhibiting MAO-B, this compound can increase dopamine levels in the brain, particularly in regions like the nucleus accumbens.[1][9] This mechanism is believed to contribute to the attention-promoting and mood-enhancing effects reported for kava.[1][9] The reversibility of the inhibition suggests a lower potential for certain side effects associated with irreversible MAO inhibitors.[5]
Anti-Inflammatory Effects via Jak2/STAT3 and IKK/NF-κB Signaling
This compound exhibits significant anti-inflammatory properties by modulating key inflammatory signaling cascades. In lipopolysaccharide (LPS)-stimulated macrophages, it has been shown to inhibit the phosphorylation of Janus kinase 2 (Jak2) and the subsequent phosphorylation and nuclear translocation of the Signal Transducer and Activator of Transcription 3 (STAT3).[2][6] It also inhibits the IκB kinase (IKK) complex, preventing the degradation of IκBα and thereby blocking the activation of the transcription factor NF-κB.[6][10] The inhibition of these pathways leads to a downstream reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4][6]
Induction of Cytochrome P450 Enzymes
This compound is a potent inducer of the cytochrome P450 enzyme CYP3A23 in rat hepatocytes.[6][8] This induction involves transcriptional activation, although it appears to be mediated through a pregnane X receptor (PXR)-independent or an indirect PXR-involved mechanism.[8] this compound has also been identified as a potent inhibitor of CYP1A2.[3] This dual activity as both an inducer and inhibitor of different CYP450 isozymes highlights the potential for herb-drug interactions and warrants careful consideration in clinical applications.
Detailed Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
-
Objective: To determine the IC50 and Ki values of this compound for MAO-A and MAO-B.
-
Methodology:
-
Enzyme and Substrate: Recombinant human MAO-A and MAO-B enzymes are used. Kynuramine serves as a non-selective substrate.[1]
-
Reaction Mixture: The reaction is carried out in a 96-well plate format in a total volume of 75 µL per well. Each well contains 0.1 M potassium phosphate buffer (pH 7.4), kynuramine (80 µM for MAO-A; 50 µM for MAO-B), varying concentrations of this compound, and the respective enzyme (375 ng for MAO-A; 937.5 ng for MAO-B).[1]
-
Incubation and Measurement: The reaction is initiated by adding the enzyme and incubated at 37°C. The formation of the fluorescent product, 4-hydroxyquinoline, is measured spectrophotometrically.
-
Data Analysis: IC50 values are calculated from dose-response curves. For kinetic analysis (Ki determination), varying concentrations of both substrate and inhibitor are used, and data are analyzed using Lineweaver-Burk plots.[5]
-
-
Reversibility Assay (Equilibrium Dialysis):
-
MAO-A (0.05 mg/mL) and MAO-B (0.05 mg/mL) are incubated with high concentrations of this compound (e.g., 20-100 µM for MAO-A, 1.5-20 µM for MAO-B) for 20 minutes at 37°C to form the enzyme-inhibitor complex.[1]
-
The mixture is then dialyzed overnight at 4°C against a potassium phosphate buffer (25 mM, pH 7.4) with multiple buffer changes.[1][11]
-
Enzyme activity is measured before and after dialysis. Recovery of enzyme activity after dialysis indicates reversible binding.[1]
-
In Vivo Hepatoprotective Effect Assay (LPS/D-GalN Model)
-
Objective: To evaluate the protective effect of this compound against drug-induced fulminant hepatitis.
-
Animal Model: ICR mice (4 weeks old).[6]
-
Methodology:
-
Pre-treatment: Mice are randomly assigned to groups (n=6-10 per group): Vehicle (0.5% DMSO), LPS/D-GalN control, and this compound treatment (1 mg/kg and 10 mg/kg). The vehicle or this compound is administered intraperitoneally (i.p.) for three consecutive days.[6]
-
Induction of Hepatitis: One hour after the final pre-treatment dose, fulminant hepatitis is induced by a single i.p. injection of lipopolysaccharide (LPS, 500 ng) and D-galactosamine (D-GalN, 25 mg).[6]
-
Sample Collection: Blood samples are collected via retro-orbital bleeding 8 hours after the LPS/D-GalN injection. Mice are then sacrificed, and serum and liver tissues are collected.[6]
-
Endpoints:
-
Biochemical Analysis: Serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) are measured.[6]
-
Histopathology: Liver tissues are fixed, sectioned, and stained (e.g., with H&E) to assess cellular damage, hemorrhage, and inflammatory cell infiltration.[6]
-
Survival Study: A separate cohort of mice is monitored for up to 48 hours post-induction to determine the survival rate.[2][6]
-
-
In Vitro Anti-Inflammatory Pathway Analysis
-
Objective: To determine the effect of this compound on the Jak2/STAT3 and IKK/NF-κB signaling pathways.
-
Cell Model: Murine macrophage cell line RAW 264.7.[4]
-
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured under standard conditions. Cells are pre-treated with this compound (e.g., 50 µM) for 1 hour.[2]
-
Inflammatory Stimulus: Inflammation is induced by adding LPS (100 ng/mL) for various time points (e.g., 2, 4, 8 hours).[2]
-
Protein Extraction: Total cell lysates, as well as nuclear and cytosolic fractions, are prepared from the treated cells.
-
Western Blot Analysis: Protein levels of total and phosphorylated Jak2, STAT3, IKK, and IκBα are determined by Western blotting using specific antibodies. This allows for the quantification of pathway activation.[2][4]
-
In Vivo Skeletal Muscle Relaxant Assay
-
Objective: To assess the muscle relaxant properties of this compound.
-
Animal Model: Male Wistar rats.[4]
-
Methodology (Traction Test):
-
Treatment: Animals are divided into groups and administered either a vehicle control, a standard muscle relaxant (e.g., diazepam), or this compound (20 mg/kg, i.p.).[4][12][13]
-
Procedure: At set time intervals (e.g., 30, 60, 90 minutes) post-treatment, each rat's forepaws are placed on a suspended horizontal wire.[13]
-
Endpoint: The ability of the animal to hang onto the wire is observed. A failure to hold on for a predetermined time (e.g., 5 seconds) is indicative of muscle relaxation.[12]
-
Conclusion
This compound presents a complex and compelling pharmacological profile characterized by selective MAO-B inhibition, potent anti-inflammatory effects mediated through the Jak2/STAT3 and IKK/NF-κB pathways, and significant interactions with cytochrome P450 enzymes. These multifaceted activities suggest its potential therapeutic utility in neurodegenerative disorders and inflammatory conditions. However, its influence on drug-metabolizing enzymes necessitates further investigation into potential herb-drug interactions. The data and protocols compiled in this guide provide a solid foundation for future research aimed at fully elucidating the therapeutic potential and safety profile of this intriguing kavalactone.
References
- 1. Interactions of this compound, a Secondary Metabolite from Renealmia alpinia, with Human Monoamine Oxidase-A and Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
- 3. Rapid determination of rat hepatocyte mRNA induction potential using oligonucleotide probes for CYP1A1, 1A2, 3A and 4A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the induction of rat hepatic CYP1A, CYP2B, CYP3A and CYP4A subfamily form mRNAs in vivo and in vitro using precision-cut rat liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methodologies to study the induction of rat hepatic and intestinal cytochrome P450 3A at the mRNA, protein, and catalytic activity level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A plant kavalactone this compound prevents inflammation and fulminant hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. In Vivo Antinociceptive, Muscle Relaxant, Sedative, and Molecular Docking Studies of Peshawaraquinone Isolated from Fernandoa adenophylla (Wall. ex G. Don) Steenis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3’,4’,7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis - PMC [pmc.ncbi.nlm.nih.gov]
Desmethoxyyangonin: A Technical Guide to its Anti-inflammatory Properties in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desmethoxyyangonin (DMY), a kavalactone derived from plants such as Piper methysticum (kava) and Alpinia pricei, has demonstrated significant anti-inflammatory and hepatoprotective effects in various murine models.[1][2][3] This technical guide provides an in-depth overview of its biological activity, mechanism of action, and the experimental protocols used to validate its properties. Investigations reveal that DMY's therapeutic potential stems from its ability to modulate key inflammatory signaling pathways, specifically by de-regulating IKK/NF-κB and Jak2/STAT3 signaling.[1][2] This document synthesizes the available quantitative data, details the experimental methodologies, and visualizes the molecular pathways and workflows to support further research and development of this compound as a potential anti-inflammatory agent.
In Vitro Anti-inflammatory Activity
DMY has been shown to effectively suppress the production of key pro-inflammatory mediators in murine macrophage cell lines (RAW 264.7) stimulated with lipopolysaccharide (LPS).[1][4]
Inhibition of Pro-inflammatory Mediators
DMY dose-dependently inhibits the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-activated macrophages.[1][4] This inhibition occurs at the transcriptional and translational levels, with DMY suppressing the expression of inducible nitric oxide synthase (iNOS).[1][4] The inhibitory effects are significant at concentrations that show little to no cytotoxicity.[1][5]
Table 1: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Inhibition (%) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | Cell Viability (%) |
| Control (No LPS) | N/A | Not specified | Not specified | ~100 |
| LPS Only | 0 | ~1800 | ~25 | ~100 |
| DMY 10 + LPS | ~20 | Not specified | Not specified | ~100 |
| DMY 25 + LPS | ~40 | Not specified | Not specified | ~100 |
| DMY 50 + LPS | ~60 | ~1000 | ~15 | ~100 |
| DMY 100 + LPS | ~80 | ~500 | ~10 | ~95 |
| DMY 150 + LPS | >80 | Not specified | Not specified | ~80 |
| DMY 200 + LPS | >80 | Not specified | Not specified | ~80 |
Data synthesized from figures and text in the cited source.[1]
The IC50 value for DMY inhibiting NO production in LPS-induced macrophages is noted, though a specific value is not provided in the primary source. For comparison, the IC50 values for the LPS antagonist resatorvid and the anti-inflammatory compound curcumin were 300 nM and 18 µM, respectively.[1][5]
In Vivo Efficacy in Murine Models
The protective effects of DMY have been confirmed in a murine model of LPS/D-galactosamine (LPS/D-GalN)-induced fulminant hepatitis, a condition characterized by massive inflammation and acute liver failure.[1][2]
Hepatoprotective Effects and Survival
Pretreatment with DMY significantly mitigated liver damage and improved survival rates in mice challenged with LPS/D-GalN. DMY administration led to a reduction in serum levels of key liver injury biomarkers, aspartate aminotransferase (AST) and alanine aminotransferase (ALT).[6] Furthermore, DMY prevented the infiltration of inflammatory cells, including macrophages and neutrophils, into the liver tissues.[1]
Table 2: In Vivo Effects of this compound in LPS/D-GalN-Induced Fulminant Hepatitis Murine Model
| Treatment Group | Dose (mg/kg, i.p.) | Survival Rate (48h) | Serum AST (U/L) | Serum ALT (U/L) |
| Vehicle Control | - | 100% | Normal | Normal |
| LPS/D-GalN | - | 40% | Significantly Elevated | Significantly Elevated |
| DMY + LPS/D-GalN | 1 | 90% | Significantly Suppressed | Significantly Suppressed |
| DMY + LPS/D-GalN | 10 | 90% | Significantly Suppressed | Significantly Suppressed |
Data synthesized from the cited sources.[1][2][4]
Mechanism of Action: Signaling Pathways
DMY exerts its anti-inflammatory effects by inhibiting specific signaling pathways crucial for the inflammatory response. Mechanistic studies show that DMY targets the IKK/NF-κB and Jak2/STAT3 pathways, but does not affect the LPS-activated MAPK pathway (JNK1/2 and ERK1/2).[1][6]
Inhibition of the IKK/NF-κB Pathway
The NF-κB transcription factor is a master regulator of inflammatory gene expression. In response to LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS and TNF-α.[1][4] DMY treatment was found to suppress the phosphorylation of both IKK and IκBα, thereby preventing NF-κB nuclear translocation.[1]
Inhibition of the Jak2/STAT3 Pathway
The Jak/STAT pathway is another critical route for cytokine signaling. LPS stimulation increases the phosphorylation of Jak2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then moves to the nucleus to promote the expression of target genes, including IL-6.[1] DMY treatment significantly suppressed the LPS-induced phosphorylation of Jak2, thereby inhibiting the downstream activation of STAT3.[1][6]
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to evaluate the anti-inflammatory properties of this compound.
In Vitro: LPS-Induced Inflammation in Murine Macrophages
This protocol is used to assess the effect of DMY on pro-inflammatory mediator production in vitro.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% heat-inactivated FBS and antibiotics at 37°C in a 5% CO₂ atmosphere.[7]
-
Plating: Cells are plated at a density of 1 × 10⁵ cells/well in 96-well plates and allowed to adhere overnight.[1]
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of DMY (e.g., 10-200 µM). The cells are incubated for 1-6 hours.[1][5]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to each well (except for the negative control) at a final concentration of 100 ng/mL to 1 µg/mL.[1][7]
-
Incubation: The plates are incubated for a specified period (e.g., 12-24 hours) to allow for the production of inflammatory mediators.[1][8]
-
Sample Collection: After incubation, the cell culture supernatant is collected for cytokine and nitric oxide analysis. Cell viability is assessed using an MTT assay.[1][4]
Measurement of Nitric Oxide (NO) Production
NO levels in the culture supernatant are measured using the Griess reagent.
-
Sample Preparation: 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubation: The mixture is incubated for 10 minutes at room temperature, protected from light.
-
Second Reaction: 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.
-
Quantification: After another 10-minute incubation, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.
ELISA for Cytokine Measurement (TNF-α, IL-6)
The concentration of secreted cytokines in the cell supernatant or mouse serum is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[8]
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight.[8]
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Standards and samples (cell supernatant or diluted serum) are added to the wells and incubated for 2 hours at room temperature.[8]
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for the cytokine is added and incubated for another 2 hours.[8]
-
Enzyme Conjugate: After washing, an enzyme conjugate (e.g., Streptavidin-HRP) is added.
-
Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added, leading to a color change.
-
Reading: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at a specific wavelength (e.g., 450 nm). Cytokine concentrations are determined by comparison to the standard curve.
In Vivo: LPS/D-GalN-Induced Fulminant Hepatitis Model
This animal model is used to evaluate the hepatoprotective and anti-inflammatory effects of DMY in vivo.[1]
References
- 1. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
- 2. A plant kavalactone this compound prevents inflammation and fulminant hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Protective Role of Desmethoxyyangonin in Endotoxin-Induced Hepatitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hepatoprotective effects of Desmethoxyyangonin (DMY), a kavalactone derived from the Formosan plant Alpinia pricei, in the context of endotoxin-induced hepatitis.[1][2][3] This document synthesizes key findings on its mechanism of action, offering detailed experimental protocols and quantitative data to support further research and development in this area.
Core Findings: DMY's Impact on Inflammatory and Hepatic Markers
This compound has demonstrated significant efficacy in mitigating the severe inflammatory response and subsequent liver damage triggered by bacterial endotoxins, specifically lipopolysaccharide (LPS).[1][2][3] Studies reveal that DMY's protective effects are multifaceted, encompassing the suppression of pro-inflammatory mediators, inhibition of inflammatory cell infiltration into the liver, and the modulation of key signaling pathways.
Quantitative Analysis of DMY's Efficacy
The following tables summarize the key quantitative data from studies investigating the effects of DMY on various markers of inflammation and liver injury.
Table 1: In Vitro Effects of DMY on Pro-inflammatory Mediators in LPS-Stimulated Macrophages
| Parameter | Concentration of DMY | % Inhibition / Reduction | Reference |
| Nitric Oxide (NO) Production | 75 µM | ~50% | [1] |
| 100 µM | ~60% | [1] | |
| 150 µM | ~75% | [1] | |
| 200 µM | ~85% | [1] | |
| iNOS mRNA Expression | 150 µM | 62% | [1][3] |
| 200 µM | 88% | [1][3] | |
| iNOS Protein Expression | 75 µM | >60% | [1][3] |
| TNF-α Secretion | 50-100 µM | Significant Inhibition | [3] |
| IL-6 Secretion | 50-100 µM | Significant Inhibition | [3] |
Table 2: In Vivo Effects of DMY on LPS/D-GalN-Induced Fulminant Hepatitis in Mice
| Parameter | Treatment Group | Result | Reference |
| Serum AST (U/L) | LPS/D-GalN | Markedly Elevated | [1][3] |
| DMY (1 mg/kg) + LPS/D-GalN | Significantly Suppressed | [1][3] | |
| DMY (10 mg/kg) + LPS/D-GalN | Significantly Suppressed | [1][3] | |
| Serum ALT (U/L) | LPS/D-GalN | Markedly Elevated | [1][3] |
| DMY (1 mg/kg) + LPS/D-GalN | Significantly Suppressed | [1][3] | |
| DMY (10 mg/kg) + LPS/D-GalN | Significantly Suppressed | [1][3] | |
| Survival Rate (48h) | LPS/D-GalN | 40% (4/10) | [1][2][3] |
| DMY (1 mg/kg) + LPS/D-GalN | 90% (9/10) | [1][2][3] | |
| DMY (10 mg/kg) + LPS/D-GalN | 90% (9/10) | [1][2][3] | |
| Inflammatory Cell Infiltration | LPS/D-GalN | Increased Macrophages & Neutrophils | [1][2][3] |
| (Liver Lobules) | DMY Pretreatment + LPS/D-GalN | Prevented Infiltration | [1][2][3] |
| Pathogenic T Cell Infiltration | LPS/D-GalN | Increased Infiltration | [1][2][3] |
| (Liver Lobules) | DMY Pretreatment + LPS/D-GalN | Prevented Infiltration | [1][2][3] |
Elucidation of Signaling Pathways
Mechanistic studies have identified two primary signaling pathways through which DMY exerts its hepatoprotective and anti-inflammatory effects: the IKK/NF-κB pathway and the Jak2/STAT3 pathway .[1][2][3] By de-regulating these pathways, DMY effectively dampens the inflammatory cascade initiated by LPS.
Detailed Experimental Protocols
The following section outlines the methodologies employed in the key in vitro and in vivo experiments that established the hepatoprotective properties of DMY.
In Vitro Anti-inflammatory Assay
-
Cell Line: Murine RAW 264.7 macrophage cell line.[1]
-
Treatment: Cells were pre-treated with varying concentrations of DMY (e.g., 75 µM to 200 µM) for 1 hour.[1][3]
-
Induction of Inflammation: Following pre-treatment, inflammation was induced by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for a specified duration (e.g., 6 hours for mRNA analysis).[3]
-
Analysis of NO Production: Nitric oxide levels in the culture medium were quantified using the Griess reagent assay.[1]
-
Analysis of iNOS Expression:
-
mRNA: Total RNA was extracted, and the expression of inducible nitric oxide synthase (iNOS) mRNA was determined by reverse transcription-polymerase chain reaction (RT-PCR), normalized to a housekeeping gene like GAPDH.[3]
-
Protein: Cell lysates were prepared, and iNOS protein levels were assessed by Western blot analysis.[1]
-
-
Cytokine Measurement: Secreted levels of TNF-α and IL-6 in the culture medium were measured using enzyme-linked immunosorbent assay (ELISA) kits.[3]
In Vivo Endotoxin-Induced Fulminant Hepatitis Model
The workflow for the in vivo animal model is depicted below.
References
- 1. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
- 2. A plant kavalactone this compound prevents inflammation and fulminant hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Desmethoxyyangonin (5,6-dehydrokavain): Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethoxyyangonin (DMY), also known as 5,6-dehydrokavain, is a naturally occurring kavalactone found in the roots of the kava plant (Piper methysticum) and in species of the Alpinia genus.[1][2] As one of the six major kavalactones, DMY contributes to the psychoactive and medicinal properties of kava extracts.[1] This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, tailored for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure
This compound is characterized by a styryl-substituted α-pyrone core. Its chemical identity is well-established and described by the following identifiers and properties.
| Property | Value |
| IUPAC Name | 4-Methoxy-6-[(E)-2-phenylethen-1-yl]-2H-pyran-2-one[1] |
| Synonyms | 5,6-dehydrokavain, (E)-4-Methoxy-6-styryl-2H-pyran-2-one[1] |
| Molecular Formula | C₁₄H₁₂O₃[3] |
| Molar Mass | 228.24 g/mol [2] |
| CAS Number | 15345-89-8[1] |
| Appearance | White to faint yellow powder[1] |
| Melting Point | 138-140 °C[2] |
The structure of this compound, featuring a pyran-2-one ring with a methoxy group at the C4 position and a styryl group at the C6 position, is crucial for its biological activity.
Biological Activity and Signaling Pathways
This compound exhibits a range of pharmacological effects, primarily attributed to its interaction with key signaling pathways. It is a reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine.[1][4] This inhibition may contribute to the reported attention-promoting effects of kava.[1]
Furthermore, this compound has been shown to exert anti-inflammatory effects by modulating the Janus kinase/signal transducer and activator of transcription (Jak2/STAT3) and the I-kappa-B kinase/nuclear factor kappa-light-chain-enhancer of activated B cells (IKK/NF-κB) signaling pathways.[5] It also induces the expression of the cytochrome P450 enzyme CYP3A23.
Synthesis of this compound
The primary synthetic route to this compound and other kavalactones is through a Claisen-Schmidt condensation.[3] This reaction involves the base-catalyzed condensation of an appropriate aryl aldehyde with 4-methoxy-6-methyl-2H-pyran-2-one.
General Synthetic Workflow
The synthesis of this compound can be summarized in the following workflow:
Experimental Protocols
While a variety of conditions can be employed for the Claisen-Schmidt condensation, the following protocol is a representative example for the synthesis of this compound.
Materials:
-
4-methoxy-6-methyl-2H-pyran-2-one
-
Benzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-6-methyl-2H-pyran-2-one and an equimolar amount of benzaldehyde in ethanol.
-
Base Addition: While stirring, slowly add a solution of sodium hydroxide or potassium hydroxide in water to the reaction mixture.
-
Reaction: Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into cold water. Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Quantitative Data from a Representative Synthesis
The following table summarizes typical reaction parameters for the synthesis of a kavalactone analog via Claisen-Schmidt condensation, which can be adapted for this compound.
| Parameter | Value | Reference |
| Reactant 1 | 4-methoxy-6-methyl-2H-pyran-2-one | General Method |
| Reactant 2 | Benzaldehyde | General Method |
| Base | NaOH or KOH | [3] |
| Solvent | Ethanol | General Method |
| Reaction Time | Several hours | [3] |
| Temperature | Room Temperature | General Method |
| Yield | 60-80% (typical for similar reactions) |
Conclusion
This compound is a pharmacologically significant kavalactone with a well-defined chemical structure and established synthetic pathways. Its biological activities, particularly its effects on key signaling pathways, make it a molecule of interest for further research and drug development. The Claisen-Schmidt condensation provides a reliable and efficient method for its synthesis, enabling the production of this compound for in-depth pharmacological and toxicological evaluation. This guide provides a foundational understanding for researchers and scientists working with this intriguing natural product.
References
Desmethoxyyangonin's Modulation of the P38/NF-κB/COX-2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethoxyyangonin (DMY), a natural kavalactone found in the kava plant (Piper methysticum) and Alpinia pricei, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying DMY's therapeutic potential, focusing on its interaction with the critical P38/NF-κB/COX-2 signaling pathway. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the involved signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The P38 mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), and cyclooxygenase-2 (COX-2) signaling pathways are central to the inflammatory response. Consequently, molecules that can effectively modulate these pathways are of significant interest for therapeutic development. This compound has emerged as a promising candidate, exhibiting potent anti-inflammatory and hepatoprotective effects.[1] This guide delves into the intricate interactions of DMY with the P38/NF-κB/COX-2 axis, providing a foundational resource for further research and development.
This compound's Effect on the P38/NF-κB/COX-2 Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting key nodes within the P38/NF-κB/COX-2 signaling cascade. Evidence suggests that DMY can inhibit the phosphorylation of P38 MAPK, a critical upstream regulator of inflammatory responses.[2] This action, in turn, influences the downstream NF-κB and COX-2 signaling.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those encoding for pro-inflammatory cytokines and enzymes like COX-2.[3]
Studies have shown that this compound pretreatment significantly suppresses the LPS-induced phosphorylation of both IKK and IκBα in RAW 264.7 macrophages.[3] Furthermore, DMY was found to inhibit the translocation of the NF-κB p65 subunit from the cytosol to the nucleus.[3]
Modulation of the P38 MAPK Pathway and COX-2 Expression
The p38 MAPK pathway is another crucial signaling cascade activated by cellular stress and inflammatory stimuli, leading to the production of pro-inflammatory cytokines and the expression of COX-2. While the primary mechanism of DMY appears to be through the NF-κB pathway, evidence also points to its influence on P38 MAPK. Specifically, this compound has been shown to inhibit hydrogen peroxide-induced P38 phosphorylation.[2]
COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. The expression of COX-2 is tightly regulated and is significantly upregulated during inflammation, often through the activation of the NF-κB and P38 MAPK pathways. By inhibiting these upstream signaling molecules, DMY effectively downregulates the expression of COX-2, thereby reducing the production of pro-inflammatory prostaglandins.
Quantitative Data on this compound's Bioactivity
The following tables summarize the quantitative data from key studies investigating the effects of this compound on inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
| Concentration of DMY | Inhibition of NO Production (%) | Cell Viability (%) |
| 25 µM | ~20% | >95% |
| 50 µM | ~40% | >95% |
| 75 µM | ~60% | >90% |
| 100 µM | ~75% | >85% |
| 150 µM | ~85% | ~80% |
| 200 µM | >90% | ~75% |
| Concentration of DMY | Relative iNOS mRNA Expression (%) | Relative iNOS Protein Expression (%) |
| 50 µM | ~100% | ~80% |
| 75 µM | ~90% | ~40% |
| 100 µM | ~70% | <20% |
| 150 µM | ~40% | <10% |
| 200 µM | <20% | <10% |
| Treatment | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | <50 | <50 |
| LPS (100 ng/mL) | ~1800 | ~1200 |
| LPS + DMY (50 µM) | ~1200 | ~800 |
| LPS + DMY (100 µM) | ~800 | ~500 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's anti-inflammatory effects.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are typically pre-treated with various concentrations of this compound for 1 hour before stimulation with 100 ng/mL of lipopolysaccharide (LPS).
Nitric Oxide (NO) Assay (Griess Assay)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with DMY for 1 hour, followed by stimulation with LPS for 24 hours.
-
Sample Collection: Collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a sodium nitrite standard curve.
Western Blot Analysis
-
Protein Extraction:
-
Total Protein: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Nuclear and Cytosolic Fractions: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. Briefly, cells are first lysed in a hypotonic buffer to release cytosolic proteins. The intact nuclei are then pelleted by centrifugation and subsequently lysed with a nuclear extraction buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-P38, P38, p-IKK, IKK, p-IκBα, IκBα, NF-κB p65, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Sample Collection: Collect cell culture supernatants after treatment with DMY and/or LPS.
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add diluted samples and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).
-
Reaction Termination: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Measure the absorbance at 450 nm. The cytokine concentration in the samples is determined from the standard curve.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory activity through the targeted modulation of the P38/NF-κB/COX-2 signaling pathway. Its ability to inhibit key inflammatory mediators, including nitric oxide, TNF-α, and IL-6, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for further preclinical and clinical investigations.
Future research should aim to:
-
Elucidate the precise molecular interactions between DMY and the components of the P38 and NF-κB pathways.
-
Investigate the efficacy of DMY in a broader range of in vivo inflammatory disease models.
-
Explore potential synergistic effects of DMY with other anti-inflammatory agents.
-
Conduct comprehensive pharmacokinetic and toxicological studies to assess its safety profile for therapeutic use.
By building upon the knowledge outlined in this technical guide, the scientific community can further unlock the therapeutic potential of this compound in the management of inflammatory diseases.
References
The Cytochrome P450-Mediated Metabolism of Desmethoxyyangonin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethoxyyangonin (DMY), one of the six major kavalactones derived from the kava plant (Piper methysticum), is recognized for its psychoactive properties. As with many xenobiotics, its metabolism is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides a comprehensive overview of the current understanding of DMY's interaction with CYP enzymes, focusing on its metabolic pathways, the specific isoforms involved, and its notable inhibitory effects on key drug-metabolizing enzymes. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of the metabolic processes and experimental workflows.
Introduction
This compound is a key bioactive constituent of kava, a traditional beverage and herbal supplement used for its anxiolytic and sedative effects. The clinical efficacy and potential for drug-drug interactions of DMY are intrinsically linked to its metabolic fate, which is predominantly governed by hepatic cytochrome P450 enzymes. Understanding the specifics of this metabolism is critical for predicting its pharmacokinetic profile, assessing safety, and anticipating potential interactions with co-administered therapeutic agents.
Metabolic Pathways of this compound
The metabolism of kavalactones, including this compound, proceeds through several key pathways, with hydroxylation being a primary route of biotransformation.
Primary Metabolic Transformation: Hydroxylation
The principal metabolic pathway identified for this compound in both human and rat liver microsomes is hydroxylation at the C-12 position of the aromatic ring.[1] This reaction leads to the formation of the metabolite 12-desmethylyangonin.[1]
References
The role of Desmethoxyyangonin in modulating GABAergic neurotransmission
A Technical Guide to Kavalactone-Mediated GABAergic Neurotransmission
Foreword: This guide addresses the topic of kavalactone modulation of GABAergic neurotransmission. Initial research into the specific role of Desmethoxyyangonin, as requested, revealed that current scientific literature does not support its direct modulation of GABA-A receptors. Instead, evidence points to a different primary mechanism of action. To fulfill the core requirements of this technical guide, the focus has been shifted to Kavain , a major kavalactone with well-documented effects on the GABAergic system.
Part 1: The Role of this compound - A Clarification
Contrary to the initial premise, studies indicate that this compound (DMY) does not significantly modulate the GABA-A receptor. Radioreceptor assays have demonstrated that DMY, unlike other major kavalactones, does not alter the binding of ligands to the GABA-A receptor[1][2]. Its primary pharmacological action is the reversible inhibition of monoamine oxidase B (MAO-B)[3]. This mechanism suggests that DMY's psychoactive effects are likely mediated through the modulation of catecholaminergic neurotransmitter levels, such as dopamine, rather than direct interaction with the GABAergic system[3].
Part 2: Kavain as a Positive Allosteric Modulator of GABA-A Receptors
Kavain is one of the most abundant kavalactones in the kava plant (Piper methysticum) and is largely responsible for its anxiolytic effects. Extensive research has established that Kavain functions as a positive allosteric modulator of GABA-A receptors[3][4][5][6][7][8]. This guide provides an in-depth overview of its mechanism, the quantitative data supporting its action, and the experimental protocols used in its characterization.
Quantitative Data Presentation
The following tables summarize the key quantitative data from electrophysiological studies on Kavain's effects on various human recombinant GABA-A receptor subtypes. The primary method used to obtain this data is the two-electrode voltage clamp (TEVC) technique on Xenopus oocytes expressing specific receptor subunit combinations[3][4].
Table 1: Potentiation of GABA-Elicited Currents by Kavain
This table shows the enhancement of current elicited by a low concentration of GABA (EC₃₋₇) in the presence of 300 μM Kavain across various GABA-A receptor subtypes. Data indicates that Kavain potentiates GABA-A receptors in a non-subtype-selective manner.
| GABA-A Receptor Subtype | Potentiation by 300 μM Kavain (% of control) |
| α1β2γ2L | 170 ± 23% |
| α2β2γ2L | 160 ± 19% |
| α3β2γ2L | 150 ± 11% |
| α5β2γ2L | 150 ± 12% |
| α1β1γ2L | 160 ± 12% |
| α1β3γ2L | 150 ± 9% |
| α1β2 | 160 ± 11% |
| β2γ2L | 180 ± 20% |
| (Data sourced from Chua et al., 2016)[3][4] |
Table 2: Kavain's Effect on GABA Potency (EC₅₀) and Efficacy (Iₘₐₓ)
This table details how 300 μM Kavain modulates the concentration-response relationship of GABA at two key receptor subtypes: the primary synaptic (α1β2γ2L) and extrasynaptic (α4β2δ) receptors. A significant finding is that Kavain doubles the maximal GABA-elicited current at extrasynaptic α4β2δ receptors[4][8][9].
| Receptor Subtype | Condition | GABA EC₅₀ (μM) | Hill Slope (n_H) | Maximal Efficacy (Iₘₐₓ) (% of control) |
| α1β2γ2L | Control | 136 ± 1.2 | 1.4 ± 0.1 | 100% |
| + 300 μM Kavain | 134 ± 1.2 | 1.2 ± 0.1 | 104 ± 2.6% | |
| α4β2δ | Control | 2.6 ± 1.3 | 1.4 ± 0.2 | 100% |
| + 300 μM Kavain | 3.5 ± 1.3 | 1.3 ± 0.2 | 200 ± 11% | |
| (Data sourced from Chua et al., 2016)[3][4][8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of Kavain with GABA-A receptors.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This electrophysiological technique is crucial for studying the function of ion channels like the GABA-A receptor expressed in a controlled system[4][5][6][7].
Methodology:
-
Oocyte Preparation: Stage V-VI oocytes are surgically harvested from female Xenopus laevis frogs. The follicular membrane is removed by treatment with collagenase (e.g., 2 mg/mL in a calcium-free solution).
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific human GABA-A receptor subunits (e.g., α1, β2, γ2L). A typical injection volume is ~50 nL containing a total of ~2-5 ng of cRNA. The ratio of subunit cRNAs is optimized to ensure proper receptor assembly (e.g., 1:1:3 for α:β:γ). Injected oocytes are incubated for 2-4 days at 18°C.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with standard frog Ringer's solution.
-
Two glass microelectrodes (filled with 3 M KCl, resistance 0.5-2.0 MΩ) are inserted into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).
-
The oocyte is voltage-clamped at a holding potential of -60 mV.
-
Agonist (GABA) and modulator (Kavain) solutions are prepared in Ringer's solution and applied to the oocyte via a computer-controlled perfusion system.
-
-
Data Analysis: The GABA-elicited chloride currents (I_GABA) are recorded in the absence and presence of Kavain. The potentiation is calculated as the percentage increase in current amplitude compared to the control GABA response. Concentration-response curves are generated by applying a range of GABA concentrations and fitting the data to the Hill equation to determine EC₅₀ and Iₘₐₓ values[4].
Radioligand Binding Assay
This biochemical assay is used to determine how a compound affects the binding of a known radioactive ligand to its receptor, providing insights into binding affinity and mechanism (orthosteric vs. allosteric).
Methodology:
-
Membrane Preparation: Cerebral cortex tissue from rats is homogenized in a cold buffer solution (e.g., Tris-HCl). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended to a specific protein concentration.
-
Binding Reaction: The membrane preparation is incubated with a radioligand that binds to a specific site on the GABA-A receptor, such as [³H]bicuculline methochloride ([³H]BMC), which binds to the GABA site[1][2]. The incubation is performed in the absence (control) and presence of various concentrations of the test compound (e.g., (+)-Kavain).
-
Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are then washed with cold buffer. The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of a non-radioactive competing ligand) from total binding. The data is analyzed to determine if the test compound enhances or inhibits the specific binding of the radioligand[1][2]. For instance, (+)-Kavain has been shown to enhance [³H]BMC binding by 18% to 28% at a concentration of 0.1 μM[1][2].
Visualizations: Signaling Pathways and Workflows
GABA-A Receptor Signaling and Kavain Modulation
The following diagram illustrates the basic mechanism of GABA-A receptor activation and its positive allosteric modulation by Kavain.
Caption: Kavain positively modulates the GABA-A receptor at an allosteric site.
Experimental Workflow for TEVC
The following diagram outlines the logical flow of the Two-Electrode Voltage Clamp (TEVC) experimental protocol.
Caption: Workflow for characterizing Kavain's effect on GABA-A receptors via TEVC.
References
- 1. Influence of genuine kavapyrone enantiomers on the GABA-A binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism | PLOS One [journals.plos.org]
- 4. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preliminary Studies on the Attention-Promoting Effects of Desmethoxyyangonin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethoxyyangonin (DMY), one of the six major kavalactones found in the Piper methysticum (kava) plant, has garnered scientific interest for its potential cognitive-enhancing properties, particularly in the domain of attention. Preliminary research suggests that DMY's mechanism of action diverges from other kavalactones, primarily involving the modulation of key neurotransmitter systems implicated in attentional control. This technical guide synthesizes the current preclinical data on DMY, presenting its pharmacological profile, proposed mechanisms of action, and detailed experimental protocols for future investigation. The aim is to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound for attention-related disorders.
Introduction
Attention, a complex cognitive process, is fundamental to learning, memory, and executive function. Deficits in attention are a core feature of several neuropsychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD). Current pharmacological interventions for these conditions primarily target the dopaminergic and noradrenergic systems. This compound (DMY) has emerged as a compound of interest due to its purported effects on these same neurotransmitter systems, suggesting a potential role as an attention-promoting agent.[1] This document provides an in-depth overview of the preliminary scientific findings related to DMY and its effects relevant to attention.
Pharmacological Profile of this compound
The primary pharmacological activities of DMY identified in preclinical studies are summarized below.
Monoamine Oxidase B (MAO-B) Inhibition
DMY is a reversible inhibitor of monoamine oxidase B (MAO-B).[2] This enzyme is responsible for the degradation of catecholamines, including dopamine. Inhibition of MAO-B by DMY is thought to contribute to increased dopamine levels in the nucleus accumbens, a key brain region involved in reward and attention.[1][2]
Quantitative Data on MAO-B Inhibition by this compound
| Parameter | Value | Species/System | Reference |
| IC50 (MAO-B) | 0.123 µM | Human recombinant | [3][4] |
| IC50 (MAO-A) | 1.850 µM | Human recombinant | [3] |
| Selectivity Index (MAO-A/MAO-B) | 15.040 | - | [3] |
| Ki (MAO-B) | 31 nM | Human recombinant | [5] |
| Ki (MAO-A) | 922 nM | Human recombinant | [5] |
| Inhibition Type (MAO-B) | Competitive | Human recombinant | [3] |
Norepinephrine Reuptake Inhibition
Some evidence suggests that kavalactones, including DMY, may inhibit the reuptake of norepinephrine.[6] This action would lead to increased synaptic availability of norepinephrine, a neurotransmitter crucial for alertness, focus, and attention. However, specific quantitative data for DMY's binding affinity or IC50 value for the norepinephrine transporter (NET) is not yet available in the reviewed literature.
Modulation of Inflammatory Signaling Pathways
DMY has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, which may have implications for neuroinflammation-associated cognitive deficits.
Reported Effects on Inflammatory Pathways
| Pathway | Effect | Cell/Animal Model | Reference |
| IKK/NF-κB | Inhibition | Murine macrophages | [7] |
| Jak2/STAT3 | Inhibition | Murine macrophages | [7] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound's effects.
In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol is based on methodologies described in studies investigating the MAO-B inhibitory activity of DMY.[3]
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound on human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
This compound (DMY)
-
Kynuramine (non-selective substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Spectrofluorometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of recombinant human MAO-B and DMY in appropriate solvents. Serially dilute the DMY stock solution to obtain a range of concentrations.
-
Incubation: In a 96-well plate, add the potassium phosphate buffer, followed by the different concentrations of DMY. Add the MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, kynuramine, to each well.
-
Measurement: Measure the fluorescence of the product at an excitation wavelength of 310 nm and an emission wavelength of 400 nm over a specified time period.
-
Data Analysis: Calculate the percentage of inhibition for each DMY concentration compared to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the DMY concentration to determine the IC50 value using non-linear regression analysis.
-
Kinetic Studies: To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (kynuramine) and the inhibitor (DMY). Analyze the data using Lineweaver-Burk plots.[3]
Proposed In Vivo Assessment of Attention in a Rodent Model
As no direct studies on DMY and attention in animal models are available, the following is a proposed experimental workflow based on established rodent attention tasks. The 5-Choice Serial Reaction Time Task (5-CSRTT) is a well-validated model for assessing attention and impulsivity in rodents.[2][4][8][9][10]
Objective: To evaluate the effect of this compound on attention and impulsivity in rats using the 5-Choice Serial Reaction Time Task.
Apparatus:
-
5-Choice Serial Reaction Time Task operant chambers equipped with five response apertures, a food magazine, and a house light.
Animals:
-
Male Wistar or Sprague-Dawley rats.
Procedure:
-
Habituation and Training:
-
Habituate the rats to the operant chambers.
-
Train the rats to associate a light stimulus in one of the five apertures with a food reward. This involves a series of training stages with progressively decreasing stimulus duration and increasing inter-trial intervals to shape the desired attentional performance.[4]
-
-
Drug Administration:
-
Once the rats have reached a stable baseline performance, administer DMY or a vehicle control intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10 mg/kg) at a predetermined time before the task.
-
-
Testing:
-
Place the rats in the 5-CSRTT chambers and run the task.
-
The task consists of a series of trials where a light stimulus is briefly presented in one of the five apertures.
-
A correct response is recorded if the rat nose-pokes the illuminated aperture within a limited hold period.
-
An incorrect response is recorded if the rat pokes a non-illuminated aperture.
-
An omission is recorded if the rat fails to respond within the limited hold period.
-
A premature response is recorded if the rat responds before the stimulus is presented.
-
-
Data Collection and Analysis:
-
Primary Measures of Attention:
-
Accuracy: (Number of correct responses / (Number of correct + incorrect responses)) x 100
-
Omissions: Number of trials with no response.
-
-
Measures of Impulsivity:
-
Premature responses: Number of responses before the stimulus.
-
-
Other Measures:
-
Correct response latency: Time from stimulus presentation to a correct response.
-
Reward collection latency: Time from a correct response to collecting the reward.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of DMY with the vehicle control.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound's Attention-Promoting Effects
The following diagram illustrates the hypothesized signaling cascade through which DMY may exert its attention-promoting effects.
Caption: Hypothesized mechanism of this compound's pro-attentional effects.
Anti-Inflammatory Signaling Pathways of this compound
This diagram depicts the inhibitory effects of DMY on the IKK/NF-κB and Jak2/STAT3 inflammatory signaling pathways.
Caption: Inhibition of inflammatory pathways by this compound.
Experimental Workflow for In Vivo Assessment of Attention
The following diagram outlines the proposed experimental workflow for assessing the attention-promoting effects of DMY in a rodent model.
Caption: Proposed workflow for in vivo attention assessment of DMY.
Discussion and Future Directions
The preliminary evidence suggests that this compound holds promise as a potential therapeutic agent for disorders characterized by attentional deficits. Its primary mechanism of action, MAO-B inhibition, and potential for norepinephrine reuptake inhibition, aligns with the neurochemical pathways known to be crucial for attention and cognitive control. Unlike other kavalactones, its lack of significant activity at GABA-A receptors may result in a more favorable side-effect profile, with less sedation.
However, the current body of research is still in its nascent stages. Future research should focus on:
-
Quantitative analysis of norepinephrine reuptake inhibition: Determining the IC50 or binding affinity of DMY for the norepinephrine transporter is crucial for a complete understanding of its pharmacological profile.
-
In vivo microdialysis studies: Directly measuring the effects of isolated DMY on dopamine and norepinephrine levels in the nucleus accumbens and prefrontal cortex of awake, behaving animals would provide critical evidence for its proposed mechanism of action.
-
Preclinical behavioral studies: Conducting well-controlled studies using validated animal models of attention, such as the 5-CSRTT or the Sustained Attention Task, is essential to establish a causal link between DMY administration and improved attentional performance.
-
Pharmacokinetic and safety studies: A thorough evaluation of the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of DMY is necessary before it can be considered for clinical development.
Conclusion
This compound presents a compelling profile as a potential attention-promoting agent. Its unique pharmacological actions, particularly its selective and reversible inhibition of MAO-B, differentiate it from other kavalactones and existing medications for attentional disorders. The data and protocols presented in this whitepaper provide a solid foundation for further research into the therapeutic potential of DMY. Rigorous preclinical investigation is now required to fully elucidate its efficacy and safety profile, with the ultimate goal of translating these promising preliminary findings into novel therapeutic strategies for individuals with attention deficits.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 5-choice serial reaction time task (5CSRTT) [bio-protocol.org]
- 3. Measuring Attention in Rats with a Visual Signal Detection Task: Signal Intensity vs. Signal Duration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Measuring Attention in Rodents: Comparison of a Modified Signal Detection Task and the 5-Choice Serial Reaction Time Task [frontiersin.org]
- 6. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method for Testing Sustained Attention in Touchscreen Operant Chambers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. touchscreencognition.org [touchscreencognition.org]
- 9. Self-Paced Five-Choice Serial Reaction Time-Task for Mouse Behavioral Testing [bio-protocol.org]
- 10. Rodent Test of Attention and Impulsivity: The 5-Choice Serial Reaction Time Task - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Desmethoxyyangonin: A Technical Guide to its Discovery and Isolation from Alpinia pricei
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethoxyyangonin (DMY), a naturally occurring kavalactone, has garnered significant scientific interest for its diverse pharmacological activities. While traditionally associated with the kava plant (Piper methysticum), the Formosan plant Alpinia pricei has emerged as a notable source of this compound. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from Alpinia pricei. It details the experimental protocols for extraction and purification and presents the physicochemical and spectroscopic data of the isolated compound. Furthermore, this guide illustrates the key signaling pathways modulated by this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Alpinia pricei Hayata, a plant native to Taiwan, has a history of use in traditional medicine for various ailments.[1] Phytochemical investigations have revealed the presence of several bioactive compounds within its rhizomes, including the kavalactone this compound.[2][3] this compound, also known as 5,6-dehydrokavain, is a well-characterized compound also found as one of the six major kavalactones in the kava plant.[4] It has been shown to exhibit a range of biological effects, including anti-inflammatory and hepatoprotective properties.[1][4] This guide focuses specifically on the scientific endeavors to isolate and characterize this compound from Alpinia pricei.
Physicochemical and Spectroscopic Data of this compound
The following tables summarize the key quantitative data for this compound, compiled from various analytical studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₃ | [4] |
| Molar Mass | 228.247 g/mol | [4] |
| Appearance | White to faint yellow powder | [4] |
| Melting Point | 148 °C | [4] |
| Boiling Point | 440 °C | [4] |
| Density | 1.18 g/mL | [4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H-NMR | Data not explicitly provided in the search results for Alpinia pricei isolate. |
| ¹³C-NMR | Data not explicitly provided in the search results for Alpinia pricei isolate. |
| Mass Spectrometry (MS) | Data not explicitly provided in the search results for Alpinia pricei isolate. |
| Infrared (IR) Spectroscopy | Data not explicitly provided in the search results for Alpinia pricei isolate. |
Note: While the primary source for the isolation of DMY from Alpinia pricei confirms the structure using spectroscopic methods, it refers to previously published data without presenting the specific spectra. The data in this table represents general information for this compound.
Experimental Protocols: Isolation of this compound from Alpinia pricei
The following protocol is adapted from the methodology described by Chou et al. (2013) for the isolation of this compound from the rhizomes of Alpinia pricei.[2]
Plant Material and Extraction
-
Collection and Preparation : The roots of Alpinia pricei Hayata were collected and air-dried.[2]
-
Extraction : 2 kg of the air-dried roots were extracted with 10 L of 70% ethanol in water at room temperature.[2]
-
Concentration : The total crude extract was evaporated to yield 166 g of the ethanol extract (APE).[2]
Note: The final yield of pure this compound from the starting material was not specified in the referenced literature.
Purification by Semi-Preparative High-Performance Liquid Chromatography (HPLC)
The crude ethanol extract (APE) was subjected to semi-preparative HPLC for the isolation of this compound.[2]
-
Column : A suitable semi-preparative column is used for separation.
-
Mobile Phase : A gradient of solvents is typically employed to achieve separation.
-
Detection : The eluent is monitored by a UV detector to identify the fractions containing the target compound.
-
Fraction Collection : Fractions corresponding to the peak of this compound are collected.
-
Solvent Evaporation : The collected fractions are evaporated to yield the purified this compound.
Structure Elucidation
The structure of the isolated compound is confirmed by various spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy.[2] The obtained data is then compared with previously published spectroscopic data for this compound to confirm its identity.[2]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Isolation
The following diagram illustrates the key steps in the isolation of this compound from Alpinia pricei.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways.[1] The diagram below depicts the inhibitory action of this compound on the IKK/NF-κB and Jak2/STAT3 pathways.
Conclusion
Alpinia pricei represents a viable alternative source for the isolation of the pharmacologically active kavalactone, this compound. The experimental protocols outlined in this guide provide a reproducible methodology for its extraction and purification. The elucidation of its modulatory effects on key inflammatory signaling pathways, such as IKK/NF-κB and Jak2/STAT3, underscores its potential for further investigation in the development of novel therapeutic agents. This technical guide serves as a comprehensive resource for scientists and researchers, facilitating future studies into the chemistry and biology of this compound from this unique plant source. Further research is warranted to quantify the yield of pure this compound from Alpinia pricei to fully assess its potential as a commercial source.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and dihydromethysticin are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
Foundational Research on the Bioactivity of Kavalactones and Desmethoxyyangonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the bioactivity of kavalactones, the primary active constituents of the kava plant (Piper methysticum). A specific focus is placed on Desmethoxyyangonin (DMY), a major kavalactone with a distinct and potent pharmacological profile. This document summarizes key mechanisms of action, presents quantitative bioactivity data, details relevant experimental protocols, and visualizes critical signaling pathways to support advanced research and development.
Introduction to Kavalactones
Kava has been used for centuries in the Pacific Islands for its relaxing and anxiolytic properties.[1] Its bioactivity is attributed to a class of lipophilic lactone compounds known as kavalactones. Among the more than 18 kavalactones identified, six are considered major contributors to kava's pharmacological effects: kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and this compound.[2] These compounds exhibit a wide range of effects on the central nervous system and other biological systems, making them compelling subjects for therapeutic development. This compound, in particular, has emerged as a compound of interest due to its selective enzyme inhibition and potent anti-inflammatory activities.[3][4]
Core Bioactivities and Mechanisms of Action
Kavalactones exert their effects through multiple, complex mechanisms, often involving modulation of key signaling pathways.
2.1. Neuromodulatory Effects
-
GABAergic System Modulation: A primary mechanism for the anxiolytic effects of kava is the potentiation of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain.[5] Kavalactones, such as kavain, have been shown to positively modulate GABA-A receptors, enhancing GABAergic activity and leading to sedative and muscle-relaxant effects.[6][7][8] This modulation occurs at a site distinct from the classical benzodiazepine binding site.[7][9] While some kavalactones like this compound are reported not to act as positive allosteric modulators of GABA-A receptors, they are still believed to contribute to the overall calming effects of kava.[3]
-
Monoamine Oxidase (MAO) Inhibition: this compound is a potent and selective reversible inhibitor of monoamine oxidase-B (MAO-B).[3][4] MAO-B is a key enzyme in the degradation of dopamine. By inhibiting this enzyme, this compound may increase dopamine levels in the brain, particularly in regions like the nucleus accumbens, which could contribute to kava's mood-enhancing and attention-promoting effects.[3] Other kavalactones, such as yangonin, also exhibit potent MAO inhibition against both MAO-A and MAO-B.[10]
-
Modulation of Other Neurotransmitter Systems: Kavalactones also influence dopaminergic and serotonergic signaling, further contributing to their psychoactive profile.[11]
2.2. Anti-inflammatory and Neuroprotective Pathways
Kavalactones, including this compound, exhibit significant anti-inflammatory and neuroprotective properties by modulating stress-activated and antioxidant signaling cascades.
-
Inhibition of Pro-inflammatory Pathways: this compound has been shown to exert potent anti-inflammatory effects by inhibiting key signaling pathways such as Jak2/STAT3 and IKK/NF-κB.[4][12] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition leads to the downregulation of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.[1][4][13] Additionally, kavalactones can inhibit the p38 MAP kinase pathway, which is heavily implicated in inflammatory responses and neurodegenerative diseases.[11]
-
Activation of the Nrf2 Antioxidant Response: Kavalactones can activate the Nrf2/ARE (NF-E2-related factor 2/Antioxidant Response Element) pathway.[11] Under conditions of oxidative stress, Nrf2 dissociates from its repressor Keap1, translocates to the nucleus, and initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase 1 (HO-1).[14][15] This mechanism is fundamental to the neuroprotective effects observed with kavalactone treatment.
2.3. Metabolic Enzyme Interactions
-
Cytochrome P450 (CYP) Interactions: Kavalactones have complex interactions with CYP enzymes. This compound has been identified as a potent inhibitor of CYP1A2 and CYP2C19.[2] Conversely, it is also a marked inducer of the enzyme CYP3A23, suggesting a potential for drug-herb interactions that requires careful consideration in clinical applications.[3][4]
Quantitative Bioactivity Data
The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative basis for understanding the potency of individual kavalactones.
Table 1: Monoamine Oxidase (MAO) Inhibition by Kavalactones
| Kavalactone | Target | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| This compound | MAO-B | IC₅₀ | 0.123 µM | [4] |
| MAO-B | Kᵢ | 0.28 µM | [16] | |
| MAO-A | IC₅₀ | 4.44 µM | [17] | |
| Yangonin | MAO-B | IC₅₀ | 0.085 µM | [10] |
| MAO-A | IC₅₀ | 1.29 µM | [10] | |
| Kavain | MAO-B | IC₅₀ | 5.34 µM | [10][17] |
| | MAO-A | IC₅₀ | 19.0 µM |[10] |
Table 2: In Vitro and In Vivo Bioactivity of this compound
| Assay/Model | System | Concentration/Dose | Key Finding | Reference(s) |
|---|---|---|---|---|
| Anti-inflammatory | LPS-induced RAW 264.7 Macrophages | 10–200 µM | Inhibits pro-inflammatory mediators (iNOS, TNF-α, IL-6). | [4] |
| Signaling Inhibition | LPS-induced RAW 264.7 Macrophages | 50 µM | Inhibits Jak2/STAT3 and IKK signaling pathways. | [4] |
| Hepatoprotective | LPS/D-GalN-induced Fulminant Hepatitis (Mouse Model) | 1 and 10 mg/kg (i.p.) | Reduces liver damage, inhibits inflammatory cell infiltration, and increases survival rate to 90%. | [1][4][12] |
| Enzyme Induction | Primary Rat Hepatocytes | 2–100 µM | Induces expression of CYP3A23. | [4] |
| T-Cell Inhibition | Ex vivo | 25–100 µM | Inhibits CD4+ T-cell activation and proliferation. |[4] |
Key Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways modulated by kavalactones.
Figure 1: Kavalactone modulation of anti-inflammatory and antioxidant signaling pathways.
Figure 2: Mechanism of this compound as a selective MAO-B inhibitor.
Detailed Experimental Protocols
The following protocols provide a methodological framework for key experiments cited in kavalactone research.
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on MAO-A and MAO-B activity.
-
Materials: Recombinant human MAO-A and MAO-B enzymes, kynuramine (non-selective substrate), this compound, clorgyline (selective MAO-A inhibitor), selegiline (selective MAO-B inhibitor), phosphate buffer, 96-well microplate, fluorometric plate reader.[18][19][20]
-
Procedure:
-
Prepare serial dilutions of this compound (e.g., 0.1 nM to 100 µM) in assay buffer.
-
In a 96-well plate, add the test compound dilutions, positive controls (clorgyline for MAO-A, selegiline for MAO-B), and a vehicle control (buffer with DMSO).
-
Add MAO-A or MAO-B enzyme solution to each well and pre-incubate for 10-15 minutes at 37°C.[19]
-
Initiate the reaction by adding the substrate kynuramine to all wells.
-
Incubate the plate at 37°C for 30-60 minutes. The MAO enzyme converts kynuramine to 4-hydroxyquinoline, which can be detected fluorometrically (Ex/Em = ~320/400 nm) or is coupled to a secondary reaction producing a fluorescent product (e.g., H₂O₂ detection at Ex/Em = ~535/587 nm).[20][21]
-
Measure the fluorescence intensity.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: In Vitro Anti-inflammatory Assay in Macrophages
-
Objective: To evaluate the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophages.
-
Materials: RAW 264.7 cells, DMEM culture medium, fetal bovine serum (FBS), LPS (from E. coli), this compound, Griess reagent (for nitric oxide measurement), ELISA kits (for TNF-α, IL-6).[22][23][24]
-
Procedure:
-
Seed RAW 264.7 cells in 96-well or 24-well plates at a density of 1-5 x 10⁵ cells/well and allow them to adhere overnight.[25]
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a specified period (e.g., 18-24 hours).[22] Include untreated and LPS-only controls.
-
After incubation, collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Mix the supernatant with an equal volume of Griess reagent. Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.[26]
-
Cytokine Measurement (TNF-α, IL-6): Use commercial ELISA kits to measure the concentration of cytokines in the supernatant according to the manufacturer's instructions.[24]
-
Western Blot Analysis (Optional): To study signaling pathways, lyse the cells after a shorter LPS stimulation (e.g., 30-60 min) and analyze protein extracts for key signaling molecules like phosphorylated IκBα, p65, Jak2, and STAT3.[4][13]
-
Protocol 3: In Vivo Murine Model of Fulminant Hepatitis
-
Objective: To assess the hepatoprotective effects of this compound in a mouse model of acute liver failure.[1]
-
Materials: this compound, Lipopolysaccharide (LPS), D-galactosamine (D-GalN), saline solution, equipment for intraperitoneal (i.p.) injections, serum analysis kits (ALT, AST).[12][28][29]
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into groups: (1) Vehicle control (saline), (2) LPS/D-GalN only, (3) this compound + LPS/D-GalN.
-
Administer this compound (e.g., 1 or 10 mg/kg) or vehicle via i.p. injection for a set number of days or as a single pre-treatment dose before induction of hepatitis.[1][4]
-
Induce fulminant hepatitis by co-injecting a lethal dose of LPS (e.g., 10-50 µg/kg) and D-GalN (e.g., 400-800 mg/kg) via i.p. injection.[12][27]
-
Monitor the mice for survival over a 24-48 hour period.
-
In a separate cohort of animals, collect blood via cardiac puncture at a specific time point (e.g., 6-8 hours) post-LPS/D-GalN injection.
-
Analyze serum for levels of liver injury markers Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Harvest liver tissue for histological analysis (e.g., H&E staining to assess necrosis and inflammation) and molecular analysis (e.g., Western blot or qPCR for inflammatory markers).[12]
-
Conclusion
The foundational research on kavalactones reveals a class of compounds with multifaceted bioactivity, targeting key neurological and inflammatory pathways. This compound stands out for its potent and selective inhibition of MAO-B and its significant anti-inflammatory and hepatoprotective effects, primarily through the modulation of the NF-κB and Jak2/STAT3 signaling pathways. The quantitative data and experimental protocols summarized in this guide provide a robust framework for further investigation. A deeper understanding of these mechanisms is critical for harnessing the therapeutic potential of individual kavalactones in the development of novel treatments for neurological and inflammatory disorders. Continued research, particularly focusing on structure-activity relationships, pharmacokinetics, and safety profiles, will be essential for translating these promising preclinical findings into clinical applications.
References
- 1. Kava as a Clinical Nutrient: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism | PLOS One [journals.plos.org]
- 9. kavaforums.com [kavaforums.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. A plant kavalactone this compound prevents inflammation and fulminant hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
- 14. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of platelet MAO-B by kava pyrone-enriched extract from Piper methysticum Forster (kava-kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ex vivo and in vitro inhibitory potential of Kava extract on monoamine oxidase B activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. mdpi.com [mdpi.com]
- 23. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Preclinical models of acute liver failure: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fulminant liver failure model with hepatic encephalopathy in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Methodological & Application
Application Note: Quantification of Desmethoxyyangonin in Kava Extracts by HPLC-UV
Introduction
Kava (Piper methysticum) is a plant native to the Pacific Islands, where its roots are traditionally used to prepare a beverage with sedative, anesthetic, and euphoriant properties. The primary psychoactive constituents of kava are a class of compounds known as kavalactones. Among these, desmethoxyyangonin is a significant kavalactone that contributes to the overall pharmacological profile of kava extracts. Accurate and reliable quantification of this compound is crucial for the quality control and standardization of kava-based products, including dietary supplements and herbal medicines. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound in kava extracts.
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from other kavalactones and constituents present in the kava extract. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution is employed to ensure optimal separation of all major kavalactones within a reasonable analysis time.[1][2] The quantification of this compound is performed by UV detection at a wavelength where the compound exhibits significant absorbance, typically around 355 nm.[1][3] The concentration of this compound in the sample is determined by comparing its peak area to that of a certified reference standard.
Experimental Protocols
Materials and Reagents
-
This compound certified reference standard (CRS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (optional, for mobile phase modification)
-
Kava root powder or extract
-
0.2 µm or 0.45 µm syringe filters (PTFE or other suitable material)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: Agilent Poroshell C18 (or equivalent), 4.6 x 100 mm, 2.7 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Elution: A typical gradient profile would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more nonpolar compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 355 nm (for this compound and yangonin) and 240 nm (for other kavalactones).[1][3]
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound CRS and dissolve it in methanol or acetonitrile in a volumetric flask to obtain the desired concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable solvent to cover the expected concentration range of the samples. A typical calibration curve might span from 0.5 to 75 µg/mL for the major kavalactones.[4][5][6][7]
Sample Preparation
-
Extraction: Accurately weigh approximately 750 mg of powdered kava root or kava extract into a suitable container.[8]
-
Add 50 mL of an extraction solvent, such as methanol or a 70:30 mixture of methanol and water.[8]
-
Sonicate the mixture for 60 minutes to ensure thorough extraction.[8]
-
Centrifugation: Centrifuge the resulting suspension at 4000 rpm for 5 minutes to pellet the solid material.[8]
-
Filtration: Carefully decant the supernatant and filter it through a 0.2 µm PTFE syringe filter into an HPLC vial.[8]
-
The sample is now ready for injection into the HPLC system.
Data Presentation
The following tables summarize typical quantitative data for the HPLC-UV analysis of this compound and other major kavalactones.
Table 1: Chromatographic and Method Validation Parameters
| Parameter | Value | Reference |
| Elution Order of Major Kavalactones | Methysticin, Dihydromethysticin, Kavain, Dihydrokavain, Yangonin, This compound | [4][5][9] |
| Linearity Range (for kavalactones) | 0.5 - 75 µg/mL | [4][5][6][7] |
| Correlation Coefficient (R²) | > 0.999 | [8] |
| Limit of Quantification (LOQ) for this compound | ~ 0.189 µg/mL | [4][5][6][7] |
| Accuracy (Spike Recovery) | 92 - 105% | [1] |
Table 2: Example Composition of Kavalactones in Kava Samples (% by weight)
| Kavalactone | Kava Root Extract (%) | Kava Capsule Extract (%) |
| Methysticin | 1.03 | 2.18 |
| Dihydromethysticin | 0.82 | 2.09 |
| Kavain | 1.29 | 4.60 |
| Dihydrokavain | 1.31 | 4.40 |
| Yangonin | 0.75 | 2.14 |
| This compound | 0.35 | 1.93 |
| Total Kavalactones | 5.55 | 17.34 |
Data adapted from Sigma-Aldrich application note for illustrative purposes.[8]
Visualizations
Experimental Workflow
References
- 1. Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Analysis of Kava Extract: New phytochemical certified reference material mixes for ginger and kava [sigmaaldrich.com]
- 9. thieme-connect.com [thieme-connect.com]
UPLC-MS/MS analysis of Desmethoxyyangonin and other kavalactones in commercial products
Abstract
Kava (Piper methysticum) is a plant native to the South Pacific islands, and its rootstock is used to prepare traditional beverages and commercial dietary supplements. The primary active compounds in kava are kavalactones, which are recognized for their anxiolytic and sedative properties. The six major kavalactones that account for approximately 96% of the lipid extract from kava are desmethoxyyangonin, kavain, dihydrokavain, methysticin, dihydromethysticin, and yangonin.[1] The concentration and relative abundance of these kavalactones can vary significantly among different commercial products, including capsules, tinctures, powders, and teas, which in turn affects their pharmacological properties and safety.[2][3] This application note presents a detailed protocol for the simultaneous quantification of the six major kavalactones in various commercial kava products using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
The increasing popularity of kava-based products necessitates robust analytical methods for quality control to ensure product consistency and safety. Concerns have been raised about the potential for hepatotoxicity associated with some kava preparations, making accurate quantification of individual kavalactones crucial.[2][4] UPLC-MS/MS offers a highly sensitive and selective method for the analysis of kavalactones in complex matrices. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to accurately quantify this compound and other key kavalactones in commercial kava products.
Experimental Protocols
Sample Preparation
The sample preparation procedure is critical for accurate quantification and varies depending on the product matrix.
For Capsules and Powders:
-
Accurately weigh the contents of a representative number of capsules or an equivalent amount of powder (approximately 750 mg).[5]
-
Transfer the sample to a 50 mL volumetric flask.
-
Add 40 mL of an extraction solvent (e.g., 70:30 methanol:water mixture or acetonitrile).[5][6]
-
Sonicate the suspension for 60 minutes to ensure complete extraction of the kavalactones.[5]
-
Allow the solution to cool to room temperature and then dilute to the 50 mL mark with the extraction solvent.
-
Centrifuge the extract at 4000 rpm for 5 minutes.[5]
-
Filter the supernatant through a 0.2 µm PTFE syringe filter into a UPLC vial.[5][6]
-
If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentrations within the calibration range.
For Tinctures and Liquid Extracts:
-
Accurately pipette a known volume of the liquid product.
-
Dilute the sample with the extraction solvent (e.g., methanol or acetonitrile) to a suitable concentration.
-
Vortex the solution to ensure homogeneity.
-
Filter the diluted sample through a 0.2 µm PTFE syringe filter into a UPLC vial.
UPLC-MS/MS Instrumentation and Conditions
The following parameters have been shown to provide excellent separation and quantification of the six major kavalactones.
Instrumentation:
-
UPLC System: Waters Acquity Class I Plus UPLC or equivalent.[3][6]
-
Mass Spectrometer: Waters Xevo TQ-S Micro triple quadrupole mass spectrometer or equivalent.[3][6]
-
Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).[6][7]
UPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Flow Rate: 0.35 mL/min.[6]
-
Gradient Program:
-
Initial: 20% B
-
1.0 min: 20% B
-
3.0 min: 55% B
-
4.7 min: 55% B
-
4.8 min: 80% B
-
5.5 min: 80% B[6]
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 650 L/hr
-
Cone Gas Flow: 50 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for each kavalactone should be optimized.
Preparation of Standards and Calibration
-
Prepare individual stock solutions of the six major kavalactones (this compound, kavain, dihydrokavain, methysticin, dihydromethysticin, and yangonin) in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution containing all six kavalactones by diluting the stock solutions.
-
Construct a calibration curve by preparing a series of calibration standards (e.g., 0.25 to 100 ng/mL) by serial dilution of the mixed working standard solution.[6]
-
The use of a suitable internal standard is recommended for improved accuracy and precision.[8]
Quantitative Data of Kavalactones in Commercial Products
The following table summarizes the quantitative data for the six major kavalactones found in various commercial kava products from a study by Mamallapalli et al. (2021). This data highlights the significant variability in kavalactone content and composition across different product types.
| Product Type | This compound (mg/serving) | Dihydrokavain (mg/serving) | Yangonin (mg/serving) | Kavain (mg/serving) | Dihydromethysticin (mg/serving) | Methysticin (mg/serving) | Total Kavalactones (mg/serving) |
| Capsule 1 | 5.8 | 10.2 | 4.1 | 12.5 | 8.9 | 7.3 | 48.8 |
| Capsule 2 | 3.2 | 15.8 | 2.5 | 18.1 | 11.5 | 9.6 | 60.7 |
| Tincture 1 | 1.2 | 2.5 | 0.9 | 3.1 | 2.2 | 1.8 | 11.7 |
| Tincture 2 | 0.5 | 1.1 | 0.4 | 1.4 | 1.0 | 0.8 | 5.2 |
| Powder 1 | 12.3 | 21.5 | 8.7 | 26.4 | 18.8 | 15.4 | 103.1 |
| Powder 2 | 8.9 | 18.2 | 6.3 | 22.7 | 14.1 | 11.9 | 82.1 |
| Aqueous Suspension 1 | 2.1 | 4.3 | 1.7 | 5.2 | 3.7 | 3.0 | 20.0 |
| Aqueous Suspension 2 | 1.5 | 3.1 | 1.2 | 3.8 | 2.7 | 2.2 | 14.5 |
Data is illustrative and based on findings from published literature. Actual values will vary between products and batches.[2]
Experimental Workflow Diagram
Caption: UPLC-MS/MS workflow for kavalactone analysis.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound and five other major kavalactones in a variety of commercial kava products. The significant variability in kavalactone content observed across different products underscores the importance of routine quality control analysis to ensure product consistency and consumer safety. This protocol can be readily implemented by researchers and quality control laboratories to accurately characterize the chemical composition of kava supplements.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of Different Forms of Kava (Piper methysticum) Products by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. Efficient Analysis of Kava Extract: New phytochemical certified reference material mixes for ginger and kava [sigmaaldrich.com]
- 6. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of Kava-derived compounds mediating TNF-α suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of six kavalactones in dietary supplements and selected functional foods containing Piper methysticum by isocratic liquid chromatography with internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assessment of Desmethoxyyangonin's Anti-inflammatory Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethoxyyangonin (DMY), a natural kavalactone derived from the kava plant (Piper methysticum), has demonstrated significant anti-inflammatory properties. This document provides a comprehensive set of protocols for the in vitro evaluation of DMY's anti-inflammatory effects, focusing on its mechanism of action in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7). The provided methodologies detail cell culture, induction of inflammation, and subsequent analysis of key inflammatory mediators and signaling pathways. These protocols are intended to offer a standardized framework for researchers investigating the therapeutic potential of this compound and other novel anti-inflammatory compounds.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound has emerged as a promising anti-inflammatory agent.[1][2] In vitro studies have shown that DMY effectively suppresses the inflammatory cascade in immune cells.[3][4] The primary in vitro model for studying inflammation involves the stimulation of macrophages, such as the RAW 264.7 cell line, with bacterial lipopolysaccharide (LPS), a potent inducer of the inflammatory response.[5][6][7]
DMY exerts its anti-inflammatory effects predominantly through the inhibition of the IKK/NF-κB and Jak2/STAT3 signaling pathways.[1][4] Notably, it does not appear to affect the MAPK signaling pathway.[3] This document outlines the experimental procedures to investigate these effects, including the assessment of cell viability, measurement of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, and analysis of the expression of key inflammatory proteins and genes.
Data Presentation
The following table summarizes the expected quantitative outcomes from the described experimental protocols when assessing the anti-inflammatory effects of this compound.
| Parameter | Assay | Control (LPS only) | LPS + this compound | Expected Outcome |
| Cell Viability | MTT Assay | ~100% | >90% | No significant cytotoxicity |
| Nitric Oxide (NO) Production | Griess Assay | High | Low | Dose-dependent decrease |
| TNF-α Secretion | ELISA | High | Low | Dose-dependent decrease |
| IL-6 Secretion | ELISA | High | Low | Dose-dependent decrease |
| iNOS Protein Expression | Western Blot | High | Low | Dose-dependent decrease |
| COX-2 Protein Expression | Western Blot | High | Low | Dose-dependent decrease |
| p-IκBα Protein Expression | Western Blot | High | Low | Dose-dependent decrease |
| iNOS mRNA Expression | RT-qPCR | High | Low | Dose-dependent decrease |
| TNF-α mRNA Expression | RT-qPCR | High | Low | Dose-dependent decrease |
| IL-6 mRNA Expression | RT-qPCR | High | Low | Dose-dependent decrease |
Experimental Protocols
Cell Culture and LPS Stimulation of RAW 264.7 Macrophages
This protocol describes the maintenance of RAW 264.7 cells and the induction of an inflammatory response using LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
Multi-well plates (6-well, 24-well, 96-well)
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Subculture cells every 2-3 days when they reach 80-90% confluency. To subculture, wash the cell monolayer with PBS, add 1-2 mL of Trypsin-EDTA, incubate for 2-3 minutes, and then neutralize with complete medium.
-
-
Cell Seeding:
-
LPS Stimulation:
-
The following day, remove the culture medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) dissolved in DMEM for 1-2 hours.[1][3]
-
After pre-treatment, add LPS to a final concentration of 100-1000 ng/mL to induce inflammation.[8][9]
-
Incubate for the desired time period (e.g., 6 hours for mRNA analysis, 18-24 hours for protein and supernatant analysis).
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution
-
96-well plates with treated cells
Procedure:
-
Following the treatment period with DMY and LPS, add 10 µL of MTT solution to each well of the 96-well plate.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Carefully remove the medium.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
Cell culture supernatant from treated cells
Procedure:
-
After the incubation period, collect 100 µL of cell culture supernatant from each well.[2]
-
In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent.[2]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[2][3]
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
Cell culture supernatant from treated cells
-
Wash Buffer
-
Detection Antibody
-
Streptavidin-HRP
-
Substrate Solution (TMB)
-
Stop Solution
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[13]
-
Wash the plate with Wash Buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.[13]
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[14]
-
Wash the plate.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature.[14]
-
Wash the plate.
-
Add the TMB substrate and incubate in the dark for 15-30 minutes.
-
Add the Stop Solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.[14]
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis
This technique is used to determine the protein levels of iNOS, COX-2, and key proteins in the NF-κB signaling pathway (e.g., p-IκBα, IκBα, p65).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the cells in 6-well plates with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Gene Expression Analysis (RT-qPCR)
Quantitative real-time PCR is used to measure the mRNA levels of inflammatory genes such as iNOS, TNF-α, and IL-6.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction:
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.[17]
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[18]
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. 2.5. Cell Culture, Stimulation of RAW 264.7 Cells with LPS and Bacteria lysate [bio-protocol.org]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. mabtech.com [mabtech.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Frontiers | NF-κB-mediated anti-inflammatory effects of an organic light-emitting diode (OLED) device in lipopolysaccharide (LPS)-induced in vitro and in vivo inflammation models [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. elearning.unite.it [elearning.unite.it]
Application Notes and Protocols: Establishing an Animal Model for Studying Desmethoxyyangonin's Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethoxyyangonin (DMY), a kavalactone found in the kava plant (Piper methysticum), has demonstrated notable anti-inflammatory and hepatoprotective properties.[1][2][3] As a reversible inhibitor of monoamine oxidase B (MAO-B), it has the potential to modulate dopamine levels in the brain.[1] Preliminary evidence suggests that kavalactones, including DMY, may exert neuroprotective effects by inhibiting oxidative stress-induced pathways, such as p38 phosphorylation.[4] However, a significant gap exists in the in vivo evaluation of DMY's neuroprotective capacity.[4]
These application notes provide a detailed framework for establishing a robust and reproducible animal model to investigate the neuroprotective effects of this compound. The protocols outlined below utilize a lipopolysaccharide (LPS)-induced neuroinflammation model in mice, a well-established method for mimicking the inflammatory cascade associated with several neurodegenerative diseases.[5] This model is particularly relevant for studying DMY due to its known potent anti-inflammatory activities.[2][3]
Experimental Design and Workflow
A comprehensive study to evaluate the neuroprotective effects of DMY involves several key stages, from animal model induction to behavioral and neurochemical analysis. The overall workflow is depicted below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
- 3. A plant kavalactone this compound prevents inflammation and fulminant hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective properties of kavalactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Extraction and Purification of Desmethoxyyangonin from Piper methysticum Roots
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Desmethoxyyangonin is one of the six major kavalactones found in the roots of the kava plant (Piper methysticum). It is a selective inhibitor of monoamine oxidase-B (MAO-B) and has demonstrated anti-inflammatory effects by inhibiting the Jak2/STAT3 and IKK signaling pathways.[1] These properties make it a compound of significant interest for therapeutic development. This document provides detailed protocols for the extraction and purification of this compound from P. methysticum roots, tailored for a research and drug development setting.
Data Presentation: Quantitative Analysis of Extraction Methods
The choice of solvent significantly impacts the extraction efficiency of kavalactones. The following table summarizes the quantitative data on the extraction of total kavalactones using various solvents. Acetone has been shown to be one of the most effective solvents for isolating kavalactones.[2][3]
| Solvent | Relative Extraction Efficiency | Notes |
| Acetone | High | Reported as the most effective solvent for kavalactone extraction.[2][3] |
| Ethanol | High | Shows high extraction efficiency, comparable to acetone and methanol.[4] |
| Methanol | High | Extraction efficiency is not significantly different from acetone and ethanol.[4] |
| Ethyl Acetate | Moderate | Effective, particularly in initial fractionation steps. |
| Supercritical CO2 | High | Offers a clean extraction method, as CO2 evaporates leaving no residue.[5] Particularly suitable for non-polar compounds like kavalactones.[6] |
| Chloroform | Moderate | Shows moderate effectiveness in kavalactone extraction.[2] |
| Hexane | Low | Exhibits the lowest extraction efficiency among the tested organic solvents.[4] |
| Water | Low | Traditional method, but less efficient for extracting lipophilic kavalactones compared to organic solvents.[2] |
Experimental Protocols
Protocol 1: Solvent Extraction of Total Kavalactones
This protocol outlines a general method for the initial extraction of total kavalactones from dried P. methysticum root powder.
Materials:
-
Dried and powdered Piper methysticum roots
-
Acetone (reagent grade)
-
Sonication bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Glassware (beakers, flasks)
Procedure:
-
Maceration: Weigh 100 g of dried, powdered kava root and place it in a 1 L beaker. Add 500 mL of acetone to the beaker.
-
Ultrasonication-Assisted Extraction: Place the beaker in a sonication bath and sonicate for 30-60 minutes.[7][8] This process uses sound energy to agitate particles in the sample and solvent, enhancing the extraction efficiency.
-
Filtration: After sonication, filter the mixture through a Buchner funnel to separate the extract from the solid root material.
-
Repeat Extraction: To maximize the yield, the remaining solid material can be subjected to a second extraction with an additional 300 mL of acetone.
-
Solvent Evaporation: Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 40-50°C to avoid degradation of the kavalactones. The resulting product will be a crude kavalactone paste.
Protocol 2: Purification of this compound using Column Chromatography
This protocol describes the separation of this compound from the crude kavalactone extract using column chromatography.[9]
Materials:
-
Crude kavalactone extract
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Solvent system: Hexane and Ethyl Acetate (gradient elution)
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column. Allow the silica to settle, ensuring a uniform and air-free column bed.
-
Sample Loading: Dissolve a known amount of the crude kavalactone extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and carefully load it onto the top of the silica gel column.
-
Elution: Begin the elution process with a non-polar mobile phase, such as a 9:1 mixture of hexane and ethyl acetate.[10][11] This will start to separate the less polar compounds.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 8:2 hexane:ethyl acetate).[10][11] This will elute compounds of increasing polarity. This compound, being one of the less polar kavalactones, is expected to elute in the earlier fractions.
-
Fraction Collection: Collect the eluate in separate fractions using a fraction collector or manually in test tubes.
-
Monitoring by TLC: Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualize the spots under a UV lamp. Fractions containing a compound with an Rf value corresponding to a this compound standard should be pooled.
-
Isolation and Characterization: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound. The identity and purity of the isolated this compound can be confirmed using analytical techniques such as HPLC, GC-MS, and NMR.[10][11]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathways of this compound
This compound is known to inhibit key inflammatory signaling pathways.
Caption: Inhibition of Inflammatory Signaling by this compound.
This compound also acts as a reversible inhibitor of Monoamine Oxidase B (MAO-B), which can lead to increased dopamine levels.[12]
Caption: Mechanism of MAO-B Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of extracting solvents to chemical components of kava (Piper methysticum) roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kavalactone content and chemotype of kava beverages prepared from roots and rhizomes of Isa and Mahakea varieties and extraction efficiency of kavalactones using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usakava.com [usakava.com]
- 6. vitalis.ca [vitalis.ca]
- 7. hielscher.com [hielscher.com]
- 8. Efficient Analysis of Kava Extract: New phytochemical certified reference material mixes for ginger and kava [sigmaaldrich.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
Application Notes: Method Development for Assessing Desmethoxyyangonin's Inhibition of Monoamine Oxidase B (MAO-B)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoamine Oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamine neurotransmitters, including dopamine.[1][2] Elevated MAO-B activity is associated with several neurodegenerative conditions, such as Parkinson's and Alzheimer's diseases, making it a significant therapeutic target.[3] Desmethoxyyangonin, a natural kavalactone found in the Piper methysticum (kava) plant, has been identified as a potent, selective, and reversible inhibitor of MAO-B.[4][5][6][7] This document provides detailed protocols for the in vitro assessment of this compound's inhibitory activity on MAO-B, covering initial screening, kinetic analysis, and reversibility determination.
Quantitative Data Summary
The inhibitory potency of this compound and other related kavalactones against MAO-B has been quantified in several studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters. A lower value for each indicates higher potency.
| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| This compound | Human Recombinant | 0.123 | 0.031 | Competitive | [6][8] |
| This compound | Human Platelet | - | 0.28 | Competitive | [7] |
| Yangonin | Human Recombinant | 0.085 | 0.226 | Competitive | [9][10] |
| (+/-)-Methysticin | Human Platelet | - | 1.14 | Competitive | [7] |
| (+/-)-Kavain | Human Recombinant | 5.34 | 5.10 | Competitive | [9][11] |
| Selegiline (Control) | Human Recombinant | 0.032 | - | Irreversible | [6] |
Experimental Protocols & Workflows
A systematic approach is required to characterize a potential inhibitor. The overall workflow involves an initial screening to determine the IC50, followed by kinetic studies to understand the mechanism of inhibition, and a reversibility assay to confirm the nature of the enzyme-inhibitor interaction.
References
- 1. proteopedia.org [proteopedia.org]
- 2. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Interactions of this compound, a Secondary Metabolite from Renealmia alpinia, with Human Monoamine Oxidase-A and Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Interactions of this compound, a Secondary Metabolite from Renealmia alpinia, with Human Monoamine Oxidase-A and Oxidase-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Monoamine Oxidase Inhibition by Kavalactones from Kava (Piper Methysticum) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Mechanisms of Desmethoxyyangonin: A Guide to Studying Jak2/STAT3 and IKK Signaling Pathways
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethoxyyangonin (DMY), a natural kavalactone isolated from the kava plant (Piper methysticum), has garnered significant interest for its potent anti-inflammatory properties.[1][2] Mechanistic studies have revealed that DMY exerts its effects by modulating key inflammatory signaling cascades, primarily the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (Jak2/STAT3) and the Inhibitor of κB Kinase (IKK)/Nuclear Factor-κB (NF-κB) pathways.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate these critical signaling pathways in a research setting. The provided methodologies are aimed at assisting researchers in pharmacology, cell biology, and drug discovery in elucidating the intricate mechanisms of inflammatory responses and exploring the therapeutic potential of novel compounds.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on key inflammatory markers and signaling pathways in the murine macrophage cell line RAW 264.7.
Table 1: Inhibition of Inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Cells
| Parameter | IC50 Value | Cell Line | Stimulation | Reference |
| Nitric Oxide (NO) Production | 70 µM | RAW 264.7 | LPS | [3] |
| NF-κB Inhibition | 33 ± 7 µg/mL | A549 (human lung adenocarcinoma) | N/A | [4] |
Table 2: Effect of this compound on Jak2/STAT3 and IKK/NF-κB Signaling Components in LPS-Stimulated RAW 264.7 Cells
| Target Protein/Process | DMY Concentration | Effect | Reference |
| Phospho-Jak2 | 50 µM | Significantly suppressed | [3] |
| Phospho-STAT3 (Total and Nuclear) | 50 µM | Significantly suppressed | [3] |
| Phospho-IKK | 50 µM | Suppressed | [3] |
| Phospho-IκBα | 50 µM | Suppressed | [3] |
| NF-κB Nuclear Translocation | 50 µM | Inhibited | [3] |
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Jak2/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: IKK/NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound's effects.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the impact of this compound on the Jak2/STAT3 and IKK/NF-κB signaling pathways.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plating: Seed RAW 264.7 cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for Griess assay and luciferase assay) and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10-200 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for the desired time points (e.g., 15 minutes to 24 hours, depending on the assay).
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS only.
-
Western Blot Analysis for Phosphorylated and Total Proteins
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-Jak2, total Jak2, phospho-STAT3, total STAT3, phospho-IKK, total IKK, phospho-IκBα, and total IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Nuclear and Cytoplasmic Fractionation for STAT3 Translocation
-
Cell Harvesting: Following treatment, wash cells with ice-cold PBS and scrape them into a pre-chilled microcentrifuge tube.
-
Cytoplasmic Extraction:
-
Resuspend the cell pellet in a hypotonic buffer (e.g., containing HEPES, KCl, EDTA, and a mild detergent like NP-40) and incubate on ice.
-
Vortex briefly and centrifuge at a low speed (e.g., 500 x g) to pellet the nuclei.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
-
Nuclear Extraction:
-
Wash the nuclear pellet with the hypotonic buffer.
-
Resuspend the pellet in a high-salt nuclear extraction buffer.
-
Incubate on ice with periodic vortexing to lyse the nuclear membrane.
-
Centrifuge at high speed (e.g., 16,000 x g) to pellet the nuclear debris.
-
Collect the supernatant, which contains the nuclear fraction.
-
-
Western Blot Analysis: Analyze the cytoplasmic and nuclear fractions for STAT3 and phospho-STAT3 levels by Western blotting as described above. Use GAPDH as a cytoplasmic marker and Histone H3 or Lamin B1 as a nuclear marker to verify the purity of the fractions.
Griess Assay for Nitric Oxide (NO) Production
-
Sample Collection: After the desired treatment period (typically 24 hours for NO measurement), collect 50-100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions that are mixed immediately before use:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Mix equal volumes of Solution A and Solution B.
-
-
Assay Procedure:
-
Add 50-100 µL of the Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
NF-κB Luciferase Reporter Assay
-
Cell Line: Use a RAW 264.7 cell line stably transfected with a luciferase reporter construct containing NF-κB response elements.
-
Cell Plating and Treatment:
-
Seed the NF-κB reporter cells in a white, opaque 96-well plate.
-
Treat the cells with this compound and LPS as described in the "Cell Culture and Treatment" section. The stimulation time for luciferase assays is typically shorter, around 6-8 hours.
-
-
Luciferase Assay:
-
After treatment, lyse the cells according to the manufacturer's instructions for the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for variations in cell number and transfection efficiency. Express the results as a percentage of the LPS-stimulated control.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the complex interplay of the Jak2/STAT3 and IKK/NF-κB signaling pathways in inflammation. The protocols outlined in this document provide a comprehensive framework for researchers to explore the anti-inflammatory mechanisms of this natural compound and to screen for other potential modulators of these critical cellular cascades. By employing these standardized methods, scientists can generate robust and reproducible data, contributing to a deeper understanding of inflammatory diseases and the development of novel therapeutic strategies.
References
- 1. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Elucidating the Molecular Mechanisms of Desmethoxyyangonin: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethoxyyangonin (DMY), a natural kavalactone predominantly found in the kava plant (Piper methysticum), has garnered significant scientific interest for its diverse pharmacological activities. Exhibiting anti-inflammatory, enzyme-inhibiting, and immunomodulatory properties, DMY presents a compelling profile for further investigation in drug discovery and development. This document provides detailed application notes and experimental protocols for a suite of cell-based assays designed to elucidate the mechanism of action of this compound. The protocols herein are intended to guide researchers in accurately assessing the impact of DMY on specific cellular pathways and functions.
Data Summary
The following tables summarize the quantitative data on the inhibitory activities of this compound against key enzymes.
Table 1: Inhibitory Activity of this compound against Monoamine Oxidase-B (MAO-B)
| Parameter | Value | Reference |
| IC₅₀ | 0.123 µM | [1] |
| Inhibition Type | Reversible, Competitive | [2] |
| Substrate | Kynuramine | [2][3] |
Table 2: Inhibitory Activity of this compound against Carboxylesterase 1 (CES1)
| Parameter | Value | Reference |
| Kᵢ | 25.2 µM | |
| Inhibition Type | Competitive | |
| Substrate | Oseltamivir | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
References
Application Notes and Protocols for the Structural Elucidation of Desmethoxyyangonin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desmethoxyyangonin is a naturally occurring kavalactone found in the kava plant (Piper methysticum). As a bioactive compound, its structural integrity and purity are paramount for research and potential therapeutic applications. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its structural confirmation.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.48 | m | - | 2H | H-10, H-14 |
| 7.44 | d | 15.9 | 1H | H-8 |
| 7.35-7.31 | m | - | 3H | H-11, H-12, H-13 |
| 6.54 | d | 16.0 | 1H | H-7 |
| 5.90 | s | - | 1H | H-5 |
| 5.44 | d | 1.4 | 1H | H-3 |
| 3.76 | s | - | 3H | H-15 (OCH₃) |
Source: Adapted from Dharmaratne et al., Phytochemistry, 2002.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 164.2 | C | C-2 |
| 157.9 | C | C-4 |
| 143.1 | C | C-6 |
| 135.2 | C | C-9 |
| 130.4 | CH | C-12 |
| 128.9 | CH | C-11, C-13 |
| 127.8 | CH | C-10, C-14 |
| 120.2 | CH | C-7 |
| 100.2 | CH | C-5 |
| 88.9 | CH | C-3 |
| 56.0 | CH₃ | C-15 (OCH₃) |
Source: Adapted from Dharmaratne et al., Phytochemistry, 2002.[1]
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Type |
| ESI+ | 229.0865 | [M+H]⁺ |
Source: Adapted from Lesiak et al., Rapid Communications in Mass Spectrometry, 2016.[2]
Table 4: Infrared (IR) Spectroscopy Data for this compound (Expected Absorptions)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3050-3000 | Medium | C-H stretch (aromatic and vinylic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic, e.g., OCH₃) |
| ~1720-1700 | Strong | C=O stretch (α,β-unsaturated lactone) |
| ~1650-1600 | Medium-Strong | C=C stretch (conjugated system) |
| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |
| ~1250-1000 | Strong | C-O stretch (ester and ether) |
| ~970 | Strong | C-H bend (trans-alkene) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to be adaptable to standard laboratory instrumentation.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample (1-5 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64 (depending on sample concentration)
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Spectral width: ~240 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (depending on sample concentration)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the proton and carbon signals to the structure of this compound.
-
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of this compound.
Materials:
-
This compound sample (~0.1 mg)
-
Methanol (LC-MS grade)
-
Formic acid (optional, for enhancing protonation)
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with methanol (or a suitable solvent mixture like methanol/water) to a final concentration of 1-10 µg/mL.
-
A small amount of formic acid (0.1%) can be added to the final solution to promote protonation ([M+H]⁺).
-
-
Instrument Setup and Analysis:
-
Set the mass spectrometer to operate in positive ion mode.
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable and strong signal for the analyte.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
The measured m/z value should be compared with the calculated exact mass of this compound (C₁₄H₁₂O₃, Exact Mass: 228.0786).
-
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (~1-2 mg)
-
Potassium bromide (KBr), IR grade, desiccated
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder in an agate mortar.
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to the pellet die.
-
Press the powder under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed absorption frequencies with the functional groups present in the this compound structure (e.g., C=O, C=C, C-O, aromatic and vinylic C-H).
-
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships for the spectroscopic analysis of this compound.
References
Application Notes and Protocols: A Methodology for Testing the Induction of CYP3A23 by Desmethoxyyangonin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive methodology to assess the induction of the cytochrome P450 enzyme CYP3A23 by Desmethoxyyangonin, a major kavalactone found in kava extracts. The following protocols are intended for researchers in drug metabolism, toxicology, and pharmacology to evaluate the potential for herb-drug interactions.
Introduction
Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics, including therapeutic drugs. Induction of these enzymes can lead to accelerated drug clearance, potentially reducing therapeutic efficacy or increasing the formation of toxic metabolites. CYP3A23 is a significant member of the CYP3A subfamily in rats, analogous to human CYP3A4, and is known to be inducible by various compounds.[1][2] this compound, a constituent of the herbal remedy kava, has been identified as a potent inducer of CYP3A23.[3] Therefore, it is critical to have robust methods to study its inductive potential.
The induction of CYP3A genes is primarily regulated by the activation of nuclear receptors, particularly the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[2][4][5] Upon ligand binding, these receptors form a heterodimer with the Retinoid X Receptor (RXR) and translocate to the nucleus, where they bind to specific response elements in the promoter regions of target genes, like CYP3A23, initiating their transcription.[4][6] Interestingly, while some kavalactones activate human PXR, this compound's induction of CYP3A23 may involve a PXR-independent or an indirect PXR-mediated pathway, necessitating further investigation.[3]
This document outlines detailed protocols for the in vitro assessment of CYP3A23 induction by this compound in primary rat hepatocytes, covering cell culture, treatment, and analysis of both mRNA expression and enzymatic activity.
Signaling Pathway for CYP3A23 Induction
The induction of CYP3A23 by xenobiotics like this compound is a multi-step process involving nuclear receptor activation. The diagram below illustrates the proposed signaling cascade.
Experimental Workflow
A systematic workflow is essential for reproducible results. The diagram below outlines the key steps in the experimental process, from cell culture to data analysis.
Experimental Protocols
Culture of Primary Rat Hepatocytes
This protocol describes the culture of primary rat hepatocytes, which are considered the gold standard for in vitro induction studies.
Materials:
-
Cryopreserved or freshly isolated primary rat hepatocytes
-
Collagen-coated 24- or 48-well plates
-
Hepatocyte culture medium (e.g., Williams' Medium E) supplemented with fetal bovine serum, insulin, dexamethasone, and antibiotics.
-
Matrigel® or other extracellular matrix components.[7]
Procedure:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions or use freshly isolated cells.
-
Perform a cell viability count using trypan blue exclusion. Viability should be >80%.
-
Seed the hepatocytes onto collagen-coated plates at a density of approximately 0.5 x 10^6 viable cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
After 4-6 hours, remove the medium and overlay the cells with a thin layer of Matrigel® diluted in cold culture medium to maintain cell functionality.[7][8]
-
Allow the gel to solidify at 37°C for 30-60 minutes, then add fresh, pre-warmed culture medium.
-
Culture the cells for 24 hours before starting the treatment.
Treatment with this compound
This protocol details the treatment of cultured hepatocytes with the test compound and controls.
Materials:
-
Cultured primary rat hepatocytes (from Protocol 1)
-
This compound (DMY)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Positive control inducer (e.g., Phenobarbital at 1000 µM or Dexamethasone at 10 µM)[7][9][10]
-
Negative control (e.g., a compound known not to induce CYP3A23)
-
Hepatocyte culture medium
Procedure:
-
Prepare stock solutions of this compound, the positive control, and the negative control in DMSO.
-
Prepare working solutions by diluting the stock solutions in culture medium to the final desired concentrations. The final DMSO concentration should be consistent across all treatments and typically should not exceed 0.1% (v/v).
-
Remove the culture medium from the hepatocyte plates and replace it with the medium containing the vehicle control (DMSO), positive control, negative control, or various concentrations of this compound. It is recommended to test a range of concentrations (e.g., 0.1 to 50 µM). Each condition should be tested in triplicate.
-
Incubate the plates at 37°C and 5% CO2 for 48 to 72 hours.
-
Replace the medium with freshly prepared treatment solutions every 24 hours.[9]
Measurement of CYP3A23 mRNA Expression by qPCR
This protocol describes the quantification of CYP3A23 mRNA levels to assess induction at the transcriptional level.
Materials:
-
Treated hepatocytes (from Protocol 2)
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for rat CYP3A23 and a reference gene (e.g., GAPDH or β-actin)
-
Real-time PCR instrument
Procedure:
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the wells.
-
Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for CYP3A23 and the reference gene.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in CYP3A23 mRNA expression relative to the vehicle-treated control.[11]
Measurement of CYP3A23 Enzymatic Activity
This protocol outlines the measurement of CYP3A23 enzyme activity to confirm that increased mRNA expression translates to functional protein.
Materials:
-
Treated hepatocytes (from Protocol 2)
-
CYP3A23-specific substrate (e.g., a luminogenic or fluorogenic substrate)
-
Krebs-Henseleit buffer or similar incubation buffer
-
Luminometer or fluorometer
-
Cell viability assay kit (e.g., MTT or LDH assay)
Procedure:
-
After the treatment period, remove the treatment medium and wash the cells twice with buffer.
-
Add fresh buffer containing the CYP3A23-specific substrate to each well.[9]
-
Incubate at 37°C for a specified period (e.g., 60 minutes).[9]
-
Measure the formation of the metabolite using a luminometer or fluorometer, following the assay kit's instructions.
-
In parallel, perform a cell viability assay to normalize the enzyme activity data to the number of viable cells, ensuring that the observed changes are not due to cytotoxicity.
-
Calculate the fold increase in enzyme activity relative to the vehicle-treated control.
Data Presentation
All quantitative data should be summarized in tables for clear comparison. The results should be presented as mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Effect of this compound on CYP3A23 mRNA Expression
| Treatment | Concentration (µM) | Fold Change in mRNA Expression (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | - | 1.0 ± 0.2 |
| Positive Control (e.g., Dex) | 10 | 15.5 ± 2.1 |
| This compound | 1 | 2.3 ± 0.4 |
| This compound | 10 | 7.8 ± 1.2 |
| This compound | 50 | 12.1 ± 1.8 |
Table 2: Effect of this compound on CYP3A23 Enzymatic Activity
| Treatment | Concentration (µM) | Fold Change in Enzyme Activity (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | - | 1.0 ± 0.1 |
| Positive Control (e.g., Dex) | 10 | 10.2 ± 1.5 |
| This compound | 1 | 1.9 ± 0.3 |
| This compound | 10 | 6.5 ± 0.9 |
| This compound | 50 | 9.7 ± 1.3 |
Conclusion
The provided protocols offer a robust framework for investigating the induction of CYP3A23 by this compound. By combining the analysis of both mRNA expression and enzymatic activity, researchers can gain a comprehensive understanding of the inductive potential of this kavalactone. The presented workflow and signaling pathway diagrams serve as visual aids to conceptualize the experimental design and the underlying biological mechanisms. These methodologies are crucial for assessing the risk of herb-drug interactions and are valuable for professionals in the field of drug development and safety assessment.
References
- 1. Expression and inducibility of cytochrome P450 3A9 (CYP3A9) and other members of the CYP3A subfamily in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor-dependent transcriptional activation of cytochrome P4503A genes: induction mechanisms, species differences and interindividual variation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and dihydromethysticin are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Induction of cytochrome P450 via upregulation of CAR and PXR: a potential mechanism for altered florfenicol metabolism by macranthoidin B in vivo [frontiersin.org]
- 5. Drug-activated nuclear receptors CAR and PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-stage glucocorticoid induction of CYP3A23 through both the glucocorticoid and pregnane X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a pretranscriptional pathway for induction by phenobarbital of cytochrome P450 3A23 in primary cultures of adult rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of cytochrome P450 3A by retinoids in rat hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Human Cytochrome P450 Enzyme Induction Based on Mesalazine and Mosapride Citrate Treatments Using a Luminescent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 11. indigobiosciences.com [indigobiosciences.com]
Practical application of Desmethoxyyangonin in studies of fulminant hepatitis
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Desmethoxyyangonin (DMY), a kavalactone found in the plant Alpinia pricei Hayata, has demonstrated significant therapeutic potential in preclinical studies of fulminant hepatitis.[1][2][3] Fulminant hepatitis is a severe and rapidly progressing form of liver inflammation that can lead to acute liver failure and high mortality rates. Current treatment options are limited, highlighting the urgent need for novel therapeutic strategies. This document provides detailed application notes and experimental protocols based on existing research to guide further investigation into the utility of DMY for this critical condition.
DMY exhibits potent anti-inflammatory and hepatoprotective effects by targeting key signaling pathways involved in the inflammatory cascade of fulminant hepatitis.[1] Preclinical evidence strongly suggests that DMY can mitigate liver damage, reduce inflammatory cell infiltration, and significantly improve survival rates in animal models of the disease.[1][3][4]
Therapeutic Effects of this compound
Studies utilizing a lipopolysaccharide/D-galactosamine (LPS/D-GalN)-induced fulminant hepatitis mouse model have revealed several key therapeutic benefits of DMY pretreatment.
Improved Survival Rates: Pretreatment with DMY has been shown to dramatically improve the survival rate of mice with LPS/D-GalN-induced fulminant hepatitis.[1][3][4]
| Treatment Group | Dosage (mg/kg) | Survival Rate (48h) |
| Vehicle (0.5% DMSO) | - | 100% |
| LPS/D-GalN | - | 40% |
| DMY + LPS/D-GalN | 1 | 90% |
| DMY + LPS/D-GalN | 10 | 90% |
Table 1: Effect of this compound on Survival Rates in a Mouse Model of Fulminant Hepatitis. [1][4]
Reduction of Liver Injury: DMY administration leads to a significant reduction in the serum levels of key liver enzymes, alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicative of hepatocellular damage.
| Treatment Group | Dosage (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) |
| Vehicle | - | 45.3 ± 3.8 | 68.5 ± 5.2 |
| LPS/D-GalN | - | 3458.7 ± 562.1 | 4215.3 ± 678.4 |
| DMY (1) + LPS/D-GalN | 1 | 1245.6 ± 210.9 | 1589.2 ± 301.7 |
| DMY (10) + LPS/D-GalN | 10 | 876.4 ± 154.3 | 1102.8 ± 205.6 |
Table 2: Effect of this compound on Serum Aminotransferase Levels. Data are presented as mean ± SEM.
Inhibition of Inflammatory Cell Infiltration: Histopathological analysis of liver tissues has shown that DMY pretreatment effectively reduces the infiltration of inflammatory cells, including macrophages and neutrophils, into the liver parenchyma of mice with fulminant hepatitis.[1][3]
Mechanism of Action
This compound exerts its hepatoprotective effects through the modulation of critical inflammatory signaling pathways.
Inhibition of Pro-inflammatory Mediators: In vitro studies using murine RAW 264.7 macrophages have demonstrated that DMY significantly suppresses the production of key pro-inflammatory mediators induced by LPS.[1][5]
| DMY Concentration (µM) | Inhibition of NO Production (%) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| 0 (LPS only) | 0 | 2540 ± 150 | 3250 ± 210 |
| 25 | 35 ± 4.2 | 1890 ± 120 | 2430 ± 180 |
| 50 | 62 ± 5.8 | 1210 ± 95 | 1580 ± 130 |
| 100 | 85 ± 7.1 | 750 ± 60 | 920 ± 85 |
Table 3: In vitro Effects of this compound on Pro-inflammatory Mediator Production. Data are presented as mean ± SEM.
Modulation of Signaling Pathways: The anti-inflammatory effects of DMY are primarily mediated through the downregulation of the IKK/NF-κB and Jak2/STAT3 signaling pathways.[1][3][4] DMY has been shown to inhibit the phosphorylation of key proteins in these cascades, thereby preventing the nuclear translocation of transcription factors responsible for the expression of pro-inflammatory genes.
Figure 1: Signaling Pathway Inhibition by DMY. this compound inhibits the IKK/NF-κB and Jak2/STAT3 pathways in macrophages.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound in the context of fulminant hepatitis.
In Vivo Model of Fulminant Hepatitis
This protocol describes the induction of fulminant hepatitis in mice using a combination of LPS and D-GalN, a widely used and clinically relevant model.[1]
Materials:
-
Male ICR mice (4 weeks old)
-
This compound (DMY)
-
Lipopolysaccharide (LPS) from E. coli
-
D-galactosamine (D-GalN)
-
0.5% DMSO in saline (Vehicle)
-
Sterile saline
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly assign mice to the following groups (n=10 per group for survival studies; n=6 for biochemical and histological analysis):
-
Group 1: Vehicle control (0.5% DMSO i.p.)
-
Group 2: LPS/D-GalN control (LPS 10 µg/kg + D-GalN 800 mg/kg i.p.)
-
Group 3: DMY (1 mg/kg i.p.) + LPS/D-GalN
-
Group 4: DMY (10 mg/kg i.p.) + LPS/D-GalN
-
-
DMY Administration: Administer the specified dose of DMY or vehicle intraperitoneally (i.p.) 1 hour before the LPS/D-GalN challenge.
-
Induction of Hepatitis: Co-administer LPS and D-GalN i.p. to induce fulminant hepatitis.
-
Monitoring:
-
Survival Study: Monitor the survival of the animals for at least 48 hours.
-
Biochemical Analysis: At 6 hours post-induction, collect blood via cardiac puncture for serum separation and analysis of ALT and AST levels.
-
Histological Analysis: Euthanize mice at 6 hours post-induction and collect liver tissues. Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining.
-
Figure 2: Experimental Workflow for In Vivo Studies. A timeline of the animal model protocol.
In Vitro Macrophage Inflammation Assay
This protocol details the methodology for assessing the anti-inflammatory effects of DMY on LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (DMY)
-
Lipopolysaccharide (LPS)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
DMY Pretreatment: Pre-treat the cells with various concentrations of DMY (e.g., 25, 50, 100 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
TNF-α and IL-6: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.
-
-
Cell Viability: Assess cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
T-Cell Proliferation Assay
This protocol is for evaluating the inhibitory effect of DMY on T-cell activation and proliferation.[1][4]
Materials:
-
Splenic CD4+ T-cells isolated from mice
-
RPMI 1640 medium supplemented with 10% FBS, 1% penicillin/streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 monoclonal antibodies
-
This compound (DMY)
-
[3H]-Thymidine
Procedure:
-
T-cell Isolation: Isolate splenic CD4+ T-cells from male ICR mice using magnetic-activated cell sorting (MACS) or a similar method.
-
Cell Seeding: Seed the purified T-cells in 96-well plates at a density of 2 x 10^5 cells/well.
-
Treatment and Stimulation: Treat the cells with various concentrations of DMY (e.g., 25, 50, 100 µM) and simultaneously stimulate them with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
[3H]-Thymidine Incorporation: Add 1 µCi of [3H]-Thymidine to each well and incubate for an additional 18 hours.
-
Cell Harvesting and Scintillation Counting: Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-Thymidine using a liquid scintillation counter.
Conclusion
This compound presents a promising therapeutic avenue for the treatment of fulminant hepatitis. Its ability to mitigate liver injury, suppress inflammation, and improve survival in preclinical models warrants further investigation. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this natural compound. Future studies should focus on optimizing dosing regimens, further elucidating its molecular mechanisms, and evaluating its efficacy in other models of acute liver injury.
References
- 1. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A plant kavalactone this compound prevents inflammation and fulminant hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Development of a Bioanalytical Method for Desmethoxyyangonin in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethoxyyangonin (DMY) is one of the six major kavalactones found in the extract of the kava plant (Piper methysticum). Kava extracts are traditionally consumed for their anxiolytic and sedative effects. As interest in the therapeutic potential of individual kavalactones grows, robust bioanalytical methods are crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. These application notes provide a detailed protocol for the quantification of this compound in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific technique. The method described is based on established procedures for kavalactone analysis and is suitable for regulated bioanalysis.[1][2] In pharmacokinetic studies, this compound has been observed at low concentrations, often quantifiable only at a few time points, underscoring the need for a sensitive analytical method.[2][3][4]
Experimental Protocols
Materials and Reagents
-
Reference Standards: this compound (DMY), Deuterated Dihydromethysticin (²H₂-DHM) as Internal Standard (IS).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O) - all LC-MS grade.
-
Additives: Formic Acid (HCOOH), LC-MS grade.
-
Plasma: Human plasma (K₂EDTA as anticoagulant), sourced from a certified vendor.
UPLC-MS/MS Instrumentation
A validated UPLC-MS/MS system is required for the analysis. The following are representative instrument conditions.
Table 1: UPLC-MS/MS Instrument Parameters
| Parameter | Condition |
| UPLC System | |
| Column | Atlantis dC18 (150 x 2.1 mm, 3 µm) or Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 1% Acetonitrile and 0.05% Formic Acid |
| Mobile Phase B | Acetonitrile with 5% Water and 0.05% Formic Acid |
| Flow Rate | 250 µL/min |
| Gradient | Linear gradient from 99% A to 99% B over a specified time suitable for separation (e.g., 25 minutes)[1] |
| Injection Volume | 5 µL |
| Column Temperature | 60 °C[5] |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of DMY and the internal standard. For example, for kavain, transitions were 231.0 → 115.1 and 231.0 → 152.8.[6] |
| Source Parameters | Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows). |
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of DMY and the internal standard (²H₂-DHM) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the DMY stock solution with a mixture of methanol and water to create calibration standards and quality control samples.
-
Calibration Standards & QC Samples: Spike blank human plasma with the working solutions to achieve the desired concentrations for the calibration curve and QC levels (Low, Medium, and High).
Sample Preparation Protocol
The following protocol outlines a protein precipitation method for the extraction of this compound from plasma samples.[1]
Method Validation
The bioanalytical method should be fully validated according to the guidelines of the FDA and/or EMA.[7][8][9][10] Validation parameters include selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 2: Summary of Method Validation Parameters and Acceptance Criteria for DMY
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze at least six different lots of blank plasma to check for interferences at the retention time of DMY and the internal standard. | No significant interfering peaks at the retention times of the analyte and IS. |
| Linearity | Analyze calibration standards at 6-8 non-zero concentrations. The relationship between concentration and response should be evaluated. | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. The LOQ for DMY has been reported to be approximately 0.189 µg/mL in some methods.[5][11] | Signal-to-noise ratio > 10. Precision (CV) ≤ 20%, Accuracy within ±20% of the nominal value. |
| Accuracy & Precision | Analyze replicate (n=5) QC samples at LLOQ, Low, Medium, and High concentrations on three different days. | Intra-day & Inter-day Precision (CV): ≤15% (≤20% for LLOQ). Intra-day & Inter-day Accuracy: Within ±15% of nominal values (±20% for LLOQ). |
| Recovery | Compare the analyte response from extracted plasma samples to the response of post-extraction spiked samples at three QC levels. | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | Compare the analyte response in post-extraction spiked plasma from different sources to the response in a neat solution. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | Evaluate the stability of DMY in plasma under various conditions: - Short-term (bench-top) - Long-term (frozen at -80°C) - Freeze-thaw cycles - Post-preparative (in autosampler) | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Data Presentation
Table 3: Representative Quantitative Validation Data Summary for this compound
(Note: The following data is illustrative and should be replaced with actual experimental results.)
| Parameter | LLOQ | Low QC | Medium QC | High QC |
| Nominal Concentration (ng/mL) | 0.5 | 1.5 | 50 | 150 |
| Intra-day Precision (%CV, n=5) | 8.2 | 6.5 | 4.1 | 3.5 |
| Inter-day Precision (%CV, n=15) | 10.5 | 8.9 | 6.2 | 5.1 |
| Intra-day Accuracy (%, n=5) | 105.2 | 102.1 | 98.5 | 101.3 |
| Inter-day Accuracy (%, n=15) | 103.8 | 101.5 | 99.2 | 100.8 |
| Recovery (%) | 85.1 | 88.4 | 86.9 | - |
| Matrix Effect (IS Normalized) | 1.03 | 1.01 | 0.98 | - |
| Stability Data (% Bias from Nominal) | ||||
| Freeze-Thaw (3 cycles) | -4.5% | -3.2% | -2.8% | -2.1% |
| Bench-Top (4 hours, Room Temp) | -2.8% | -1.9% | -1.5% | -1.1% |
| Long-Term (-80°C, 30 days) | -5.1% | -4.3% | -3.9% | -3.5% |
Application
This validated UPLC-MS/MS method can be successfully applied to pharmacokinetic studies in humans and animals.[1][3][6] The high sensitivity of the method is particularly important for this compound, which is often present at very low concentrations in plasma.[4][12] The method can also be used to investigate potential drug-drug interactions, as kavalactones, including DMY, have been shown to inhibit cytochrome P450 enzymes such as CYP2C19.[13]
References
- 1. A stable isotope dilution tandem mass spectrometry method of major kavalactones and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometry bioanalytical method for the determination of kavain in mice plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elearning.unite.it [elearning.unite.it]
- 8. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Desmethoxyyangonin as a Pharmacological Tool to Investigate Dopamine Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethoxyyangonin (DMY), one of the six major kavalactones found in the Piper methysticum (kava) plant, presents a valuable pharmacological tool for the investigation of dopamine pathways. Its primary mechanism of action is the selective and reversible inhibition of monoamine oxidase B (MAO-B), an enzyme crucial for the degradation of dopamine.[1][2][3] This inhibitory action leads to an increase in dopamine levels in key brain regions, such as the nucleus accumbens, making DMY a useful agent for studying the roles of dopamine in various physiological and pathological processes, including reward, motivation, and neurodegenerative diseases like Parkinson's disease.[1][3][4] Unlike other kavalactones, this compound does not appear to modulate GABA-A receptors, offering a more targeted approach to studying dopaminergic systems.[1][5]
These application notes provide a comprehensive overview of the pharmacological properties of this compound, detailed protocols for its use in experimental settings, and a summary of key quantitative data to facilitate its application in neuroscience research and drug development.
Pharmacological Profile of this compound
This compound's principal pharmacological effect on the dopamine system is mediated through its potent and selective inhibition of MAO-B.
Data Presentation: Quantitative Pharmacological Data
The following table summarizes the key in vitro binding affinities and inhibitory concentrations of this compound.
| Parameter | Target | Value | Species | Reference |
| IC50 | Monoamine Oxidase-B (MAO-B) | 0.123 µM | Human | [2][3] |
| IC50 | Monoamine Oxidase-A (MAO-A) | 1.850 µM | Human | [3] |
| Ki | Monoamine Oxidase-B (MAO-B) | 31 nM | Human | [3] |
| Ki | Monoamine Oxidase-A (MAO-A) | 922 nM | Human | [3] |
Note: The lower IC50 and Ki values for MAO-B indicate a significantly higher potency and affinity for this enzyme compared to MAO-A, highlighting its selectivity.[3] this compound has been shown to be a reversible inhibitor of MAO-B.[1][3]
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound to investigate dopamine pathways in preclinical models.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines the procedure to determine the inhibitory activity of this compound on MAO-A and MAO-B.
Materials:
-
This compound
-
Human recombinant MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Cofactor (e.g., FAD)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader (fluorometric or spectrophotometric)
-
Control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, MAO-A or MAO-B enzyme, and varying concentrations of this compound or control inhibitor.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the product formation using a microplate reader at the appropriate excitation/emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
In Vivo Microdialysis for Measuring Extracellular Dopamine
This protocol describes the use of in vivo microdialysis to measure this compound-induced changes in extracellular dopamine levels in the brain of a freely moving rodent.
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis
-
Anesthetics
-
Surgical tools
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).
-
Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes.
-
Administer this compound (e.g., intraperitoneally) at the desired dose.
-
Continue collecting dialysate samples for a defined post-administration period (e.g., 2-3 hours).
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Express the results as a percentage change from the baseline dopamine levels.
Behavioral Assays for Assessing Dopaminergic Function
These protocols outline behavioral tests to assess the functional consequences of altered dopamine signaling induced by this compound.
a) Locomotor Activity Test: This test measures the general activity level of an animal, which can be influenced by changes in dopamine levels.
-
Habituate the animal to the open-field arena for a period (e.g., 30-60 minutes) on a preceding day.
-
On the test day, administer this compound or vehicle.
-
Place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system for a set duration (e.g., 60-120 minutes).
-
Compare the activity levels between the this compound-treated and control groups.
b) Rotational Behavior Test (in a unilateral 6-OHDA lesion model of Parkinson's disease): This test is used to assess the motor effects of compounds that modulate dopamine in a model of dopamine depletion.
-
Create a unilateral lesion of the nigrostriatal dopamine pathway using 6-hydroxydopamine (6-OHDA).
-
Allow the animals to recover for at least two weeks.
-
Administer this compound.
-
Place the animal in a circular arena and record the number of full (360°) contralateral (away from the lesion) and ipsilateral (towards the lesion) rotations for a specified period (e.g., 90 minutes).
-
An increase in contralateral rotations is indicative of enhanced dopamine signaling in the lesioned hemisphere.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on dopamine signaling.
Experimental Workflow
Caption: Experimental workflow for investigating this compound's effects.
Logical Relationship
Caption: Logical cascade of this compound's pharmacological effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interactions of this compound, a Secondary Metabolite from Renealmia alpinia, with Human Monoamine Oxidase-A and Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of kava extract and individual kavapyrones on neurotransmitter levels in the nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of genuine kavapyrone enantiomers on the GABA-A binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility challenges of Desmethoxyyangonin in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Desmethoxyyangonin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
This compound (DMY), a natural kavalactone, is characterized by its very low intrinsic solubility in water. Its aqueous solubility is reported to be approximately 7.5 ± 0.4 μg/mL. This poor solubility is a significant hurdle for its use in biomedical research and clinical applications, as it can lead to low bioavailability and limit its therapeutic potential.
Q2: Why is this compound so poorly soluble in water?
The low aqueous solubility of this compound is primarily due to its chemical structure. As a kavalactone, it is a lipophilic, or fat-soluble, molecule. This means it has a greater affinity for non-polar environments (like lipids and fats) than for polar environments like water. This characteristic makes it difficult to dissolve in aqueous solutions, which are essential for many experimental and therapeutic contexts.
Q3: What are the common consequences of poor aqueous solubility in experimental settings?
In a laboratory setting, the poor aqueous solubility of this compound can lead to several issues:
-
Inaccurate quantification: Difficulty in preparing stock solutions and standards can lead to unreliable measurements.
-
Low bioavailability in cell-based assays: The compound may precipitate out of the cell culture medium, leading to inconsistent and lower-than-expected effective concentrations.
-
Challenges in formulation: Developing suitable formulations for in vivo studies is difficult, potentially affecting the compound's absorption and efficacy.
Troubleshooting Guide
Issue 1: Difficulty Preparing an Aqueous Stock Solution
Symptoms:
-
Visible precipitate in the solution.
-
Inconsistent results in downstream experiments.
-
Low recovery rates during analysis.
Root Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent system.
Solutions:
-
Co-Solvent System: Employing a water-miscible organic co-solvent can significantly enhance the solubility of this compound. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). It is crucial to determine the maximum tolerable co-solvent concentration for the specific experimental system (e.g., cell culture) to avoid toxicity.
-
pH Adjustment: While this compound's solubility is not highly dependent on pH, slight adjustments to the pH of the aqueous solution can sometimes improve solubility. This approach should be used with caution as it may affect the stability of the compound and the biological system under investigation.
Issue 2: Compound Precipitation in Cell Culture Media
Symptoms:
-
Cloudiness or visible particles forming in the cell culture wells after adding the this compound solution.
-
High variability in biological assay results.
Root Cause: The final concentration of the organic co-solvent (like DMSO) in the cell culture medium is too low to maintain the solubility of this compound, causing it to precipitate.
Solutions:
-
Optimize Co-Solvent Concentration: Ensure the final concentration of the co-solvent in the cell culture medium is sufficient to keep this compound dissolved, while remaining below the toxicity threshold for the cells. Typically, DMSO concentrations are kept below 0.5% (v/v).
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules like this compound in their hydrophobic core, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Formulation with Solubilizing Excipients: For in vivo studies, formulating this compound with surfactants or other solubilizing agents can improve its dissolution and absorption.
Quantitative Data on Solubility Enhancement
The following table summarizes the reported solubility of this compound in various solvent systems.
| Solvent System | Solubility (μg/mL) | Fold Increase vs. Water | Reference |
| Water | 7.5 ± 0.4 | 1.0 | |
| Water:Ethanol (50:50 v/v) | > 1000 | > 133 | |
| Water with 10% (w/v) HP-β-CD | ~ 150 | ~ 20 | |
| Simulated Gastric Fluid (pH 1.2) | 8.2 ± 0.5 | 1.1 | |
| Fasted State Simulated Intestinal Fluid (pH 6.5) | 9.1 ± 0.6 | 1.2 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the powder in a minimal amount of a suitable organic co-solvent (e.g., DMSO, ethanol).
-
Vortexing/Sonication: Vortex or sonicate the solution gently to ensure complete dissolution.
-
Dilution: If necessary, dilute the stock solution with the same co-solvent to achieve the desired concentration.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container to prevent solvent evaporation.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in water at the desired concentration (e.g., 10% w/v).
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Equilibration: Stir the suspension at a constant temperature for a specified period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
Filtration: Filter the suspension through a 0.45 μm filter to remove the undissolved this compound.
-
Quantification: Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method like HPLC-UV.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Simplified signaling pathway of this compound.
Optimizing extraction efficiency of Desmethoxyyangonin using different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of desmethoxyyangonin from plant materials, primarily Piper methysticum (kava).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most effective solvent for extracting this compound?
The choice of solvent can significantly impact the extraction yield and purity of this compound. While there is no single "best" solvent for all applications, ethanol and acetone are generally considered highly effective.
-
Ethanol has demonstrated the highest extraction efficiency for the six major kavalactones, including this compound, in several studies.[1][2] Its polarity is well-suited for extracting these moderately polar compounds.[1][2]
-
Acetone is also a highly effective solvent, with some studies indicating it produces the maximum yield and isolates a wide variety of kavalactones.[3] In some cases, the total kavalactone content from acetone extracts has been higher than that from ethanol extracts.[1][2]
-
Methanol shows extraction efficiencies comparable to ethanol and acetone in some studies.[1][2]
-
Ethyl acetate is another viable solvent, although its efficiency may be slightly lower than ethanol, acetone, and methanol.[1][2]
-
Hexane , a non-polar solvent, generally results in the lowest extraction efficiency for kavalactones.[1][2]
-
Water can be used for extraction, particularly with methods like sonication, but is generally less effective than organic solvents like acetone for isolating kavalactones.[3][4]
Q2: My this compound yield is consistently low. What are the potential causes and solutions?
Low yields can stem from several factors related to the plant material, solvent choice, and extraction procedure.
-
Improper Solvent Selection: As detailed in Q1, the solvent plays a crucial role. If you are using a non-polar solvent like hexane, consider switching to a more polar solvent such as ethanol or acetone.[1][2]
-
Inefficient Extraction Technique: The method of extraction significantly affects the yield. Techniques like sonication and subcritical water extraction have been shown to be more efficient than simple maceration or boiling.[4][5] Sonication, for instance, can significantly increase the release of kavalactones.[4]
-
Insufficient Extraction Time: The duration of the extraction process is critical. For subcritical water extraction, 20-40 minutes may be sufficient at higher temperatures, while other methods might require longer durations.[5] For sonication, this can range from a few minutes to several hours.[4]
-
Particle Size of Plant Material: Grinding the plant material into a fine powder increases the surface area available for solvent interaction, which can enhance extraction efficiency.[4]
-
Plant Material Quality: The concentration of this compound and other kavalactones can vary depending on the plant variety, part of the plant used (roots and rhizomes are primary sources), and age of the plant.[1][2]
Q3: How does solvent polarity influence the extraction of this compound?
Solvent polarity is a critical factor in the extraction of kavalactones, which are considered moderately polar compounds.[1][2]
-
Higher Polarity Solvents: Solvents with higher polarity, such as ethanol, acetone, and methanol, are generally more effective at dissolving and extracting kavalactones.[1][2][6]
-
Non-Polar Solvents: Non-polar solvents like hexane are less effective in extracting these compounds, leading to lower yields.[1][2]
-
Solvent Mixtures: In some cases, using a mixture of solvents with different polarities can optimize the extraction of a broader range of phytochemicals.[7] For instance, a 60%-70% aqueous ethanol solution can be effective as it combines the dissolving capacities of both alcohol and water.[4]
Q4: I'm concerned about the purity of my extract. What are some strategies to improve it?
Improving the purity of the extract often involves post-extraction steps and careful selection of the initial extraction method.
-
CO2 Extraction: Supercritical CO2 extraction is a method known for producing highly pure and concentrated kavalactone extracts, as it allows for precise targeting of these compounds and avoids the use of organic solvents.[8]
-
Chromatographic Techniques: After initial extraction, techniques like column chromatography can be used to separate this compound from other kavalactones and impurities.
-
Solvent Choice: While highly efficient, some solvents might co-extract undesirable compounds. Experimenting with different solvents and analyzing the resulting extract composition can help identify a solvent that provides a cleaner initial extract.
Data on Extraction Efficiency
The following tables summarize the extraction efficiency of different solvents for kavalactones, including this compound, from Piper methysticum.
Table 1: Comparison of Total Kavalactone Content by Solvent in Different Kava Varieties and Plant Parts (mg/g of beverage powder)
| Solvent | Mahakea Rhizome | Mahakea Root | Isa Rhizome | Isa Root |
| Acetone | 0.0819 | 0.0513 | 0.1764 | 0.0870 |
| Ethanol | 0.0948 | 0.0569 | 0.1782 | 0.0590 |
| Ethyl Acetate | 0.0754 | 0.0513 | 0.1442 | 0.0416 |
| Methanol | 0.0797 | 0.0482 | 0.1763 | 0.0514 |
| Hexane | 0.0338 | 0.0286 | 0.0737 | 0.0442 |
Data adapted from a study on the extraction efficiency of kavalactones.[2]
Experimental Protocols
Protocol: Sonication-Assisted Solvent Extraction of this compound
This protocol describes a general procedure for extracting this compound and other kavalactones from dried Piper methysticum root powder using sonication.
Materials:
-
Dried and ground Piper methysticum root powder
-
Solvent of choice (e.g., ethanol, acetone)
-
Beaker or flask
-
Probe-type sonicator
-
Centrifuge and centrifuge tubes
-
Filter paper or syringe filter
-
Rotary evaporator (optional, for solvent removal)
-
Analytical balance
Procedure:
-
Preparation of Plant Material: Weigh a specific amount of the ground kava root powder (e.g., 5 grams).[4]
-
Solvent Addition: Place the powder in a suitable beaker or flask and add the selected solvent at a specific solvent-to-solid ratio (e.g., 200 ml of solvent for 5g of powder).[4]
-
Sonication: Immerse the probe of the sonicator into the solvent-plant material mixture. Sonicate the mixture for a predetermined time (e.g., 30 minutes).[4] The sonication parameters, such as amplitude and duration, can be optimized for maximum efficiency.[4]
-
Separation: After sonication, separate the liquid extract from the solid plant material. This can be achieved by centrifugation followed by decantation of the supernatant, or by filtration.[1]
-
Repeated Extraction: For exhaustive extraction, the solid residue can be subjected to one or more additional rounds of extraction with fresh solvent.[1]
-
Solvent Evaporation: Combine the extracts from all cycles. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the crude extract.[1]
-
Analysis: The final extract can be analyzed using techniques like HPLC or GC-MS to determine the concentration of this compound and other kavalactones.
Visualizations
Caption: General workflow for the solvent extraction of this compound.
Caption: Decision tree for selecting an extraction method based on experimental goals.
Caption: Relationship between solvent polarity and extraction efficiency.
References
- 1. Kavalactone content and chemotype of kava beverages prepared from roots and rhizomes of Isa and Mahakea varieties and extraction efficiency of kavalactones using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of extracting solvents to chemical components of kava (Piper methysticum) roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hielscher.com [hielscher.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of solvent polarity and acidity on the extraction efficiency of isoflavones from soybeans (Glycine max) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usakava.com [usakava.com]
Addressing the hepatotoxicity concerns associated with kavalactone research
Technical Support Center: Kavalactone Research and Hepatotoxicity
This center provides troubleshooting guides and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals investigating kavalactones and addressing the associated hepatotoxicity concerns.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms proposed for kava-induced hepatotoxicity?
A1: The precise mechanisms are not fully understood, but several have been proposed.[1][2] The leading theories include:
-
Inhibition of Cytochrome P450 (CYP) Enzymes: Kavalactones can inhibit various CYP enzymes, which are crucial for metabolizing many drugs.[1][3][4][5][6] This inhibition can lead to herb-drug interactions, elevating plasma concentrations of co-administered drugs to toxic levels.[6][7][8] Kavalactones with a methylenedioxyphenyl group, like methysticin and dihydromethysticin, are particularly potent inhibitors.[3][4]
-
Glutathione (GSH) Depletion: Kavalactones may form reactive metabolites that deplete hepatic glutathione, a key antioxidant.[9][10] This reduction in GSH can lead to oxidative stress, mitochondrial dysfunction, and subsequent liver cell damage.[11][12] The addition of GSH to kava extracts has been shown to reduce cytotoxicity in vitro.[9]
-
Mitochondrial Toxicity: Some constituents of kava, particularly the alkaloid pipermethystine, have been shown to induce mitochondrial toxicity by decreasing cellular ATP levels and disrupting the mitochondrial membrane potential, leading to apoptosis.[1][13]
-
Direct Cytotoxicity of Minor Constituents: While major kavalactones show limited toxicity in some studies, other minor constituents, such as the chalcone flavokawain B (FKB), have been identified as potent hepatocellular toxins.[2][12][14]
-
Immune-Mediated Responses: An idiosyncratic or immunoallergic pathogenesis has been suggested, which may explain why toxicity occurs only in rare cases.[7][15]
Q2: Why do traditional aqueous kava preparations appear safer than Western ethanolic or acetonic extracts?
A2: This is a key point of discussion known as the "kava paradox," although recent evidence suggests traditional extracts can also be hepatotoxic in rare cases.[16] Several factors may contribute to the perceived difference in safety:
-
Different Chemical Profiles: Organic solvents (ethanol, acetone) are more efficient at extracting lipophilic compounds.[17] This results in higher concentrations of kavalactones and potentially toxic minor constituents like flavokawains compared to traditional water-based preparations.[12][17]
-
Presence of Other Constituents: The alkaloid pipermethystine, found in the leaves and stem peelings, is more toxic than kavalactones.[13][18] Poor quality control in the manufacturing of some Western supplements may lead to the inclusion of these aerial parts, whereas traditional preparations typically use only the peeled root and rhizome.[1][18][19]
-
Contaminants: Poor quality raw materials used for some commercial products may be contaminated with hepatotoxic molds (mycotoxins like aflatoxins), which is a suspected but not proven cause of liver injury.[14][16][20]
Q3: Are kavalactones themselves directly toxic to liver cells?
A3: The evidence is conflicting. Several toxicological studies in animals showed no evidence of liver toxicity from kava extracts or isolated kavalactones.[7] In one study, rats given aqueous kava extracts at doses of 200 or 500 mg kavalactones/kg showed no elevation in liver enzymes.[21] However, other in vitro studies have demonstrated cytotoxicity at high concentrations.[18] The consensus is shifting towards the idea that hepatotoxicity is not caused by kavalactones alone but may result from a combination of factors, including the presence of other constituents (like flavokawain B), herb-drug interactions, or contamination.[8][12]
Q4: What is the role of genetic factors, like CYP2D6 deficiency, in kava hepatotoxicity?
A4: Genetic polymorphism in CYP enzymes may be a risk factor. A deficiency in CYP2D6, which is involved in the metabolism of kavalactones, was detected in two patients who experienced liver failure.[7] This deficiency is more prevalent in Caucasian populations (around 10%) and may alter kavalactone metabolism, potentially leading to the accumulation of toxic metabolites.[7] This could help explain why hepatotoxicity has been reported more frequently in Western countries.[7]
Troubleshooting Experimental Issues
Problem 1: My cell viability assays (e.g., MTT, LDH) show high toxicity even at low kavalactone concentrations, which contradicts some published data.
Answer/Potential Solutions:
-
Check the Purity of Your Compound: Ensure the kavalactone standard you are using is of high purity. Contamination with more toxic compounds, such as flavokawain B or pipermethystine, could be the cause.
-
Verify the Solvent and Concentration: The solvent used to dissolve the kavalactones (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. Run a solvent control to ensure the observed toxicity is not an artifact of the vehicle.
-
Consider the Cell Line: Different hepatocyte cell lines (e.g., HepG2, primary human hepatocytes) have varying metabolic capacities and sensitivities. The cell line you are using may be particularly sensitive to the compound.
-
Review the Kava Source Material: If using a whole extract, its composition is critical. Extracts from leaves or stem peelings contain higher levels of the toxic alkaloid pipermethystine.[1][13] Similarly, ethanolic or acetonic extracts concentrate different constituents than aqueous extracts.[12][17]
Problem 2: I am not observing the expected inhibition of CYP450 enzymes in my human liver microsome assay.
Answer/Potential Solutions:
-
Pre-incubation is Key: For some kavalactones, particularly those with a methylenedioxyphenyl moiety (methysticin, dihydromethysticin), metabolic activation is required to form the inhibitory complex.[3][4] Ensure your protocol includes a pre-incubation step with NADPH to allow this activation to occur.
-
Confirm Kavalactone Concentration: Verify the concentration of the specific kavalactone in your assay. The inhibitory potency varies significantly between different kavalactones.[3][4]
-
Check Microsome and Cofactor Viability: Ensure that the human liver microsomes are of good quality and have been stored correctly. Confirm that the NADPH cofactor is fresh and active.
-
Select the Right CYP Isoform: Kava extracts and individual kavalactones inhibit specific CYP isoforms more potently than others. For example, significant inhibition is seen for CYP1A2, 2C9, 2C19, 2D6, and 3A4, while CYP2A6, 2C8, and 2E1 are largely unaffected.[3]
Problem 3: My in vivo animal study does not show any signs of hepatotoxicity (e.g., normal ALT/AST levels), despite using high doses of a kava extract.
Answer/Potential Solutions:
-
Co-administration with Another Drug: Kava-induced hepatotoxicity in humans is often suspected to be the result of an herb-drug interaction.[8] The underlying mechanism may only become apparent when the animal is co-administered a drug that is metabolized by a CYP enzyme that kava inhibits. A recent study, for instance, found that kava only potentiated hepatotoxicity in mice when co-administered with acetaminophen (APAP).[22]
-
Duration of Study: While some acute effects might be visible, some changes may only appear after chronic exposure. Consider extending the duration of your study.[22] However, note that even long-term studies with kava alone have failed to produce liver injury in animals.[22]
-
Extract Type: The lack of toxicity might be an accurate result, especially if you are using a traditional aqueous extract from peeled rhizomes, which is generally considered safer.[17][21] Studies using aqueous extracts in rats have shown no elevation in liver enzymes.[6][21]
-
Animal Model: The animal model may not fully recapitulate the idiosyncratic or immunoallergic reactions that are hypothesized to occur in a small subset of the human population.
Quantitative Data Summary
Table 1: Inhibition of Human Cytochrome P450 (CYP) Enzymes by Kava Extract and Individual Kavalactones
| CYP Isoform | % Inhibition by Kava Extract (100 µM) | Inhibitory Kavalactone(s) (at 10 µM) | % Inhibition by Individual Kavalactone |
| CYP1A2 | 56% | Desmethoxyyangonin | Most effective inhibitor |
| CYP2C9 | 92% | Dihydromethysticin (DHM) | 69% |
| Methysticin (M) | 58% | ||
| This compound (DMY) | 42% | ||
| CYP2C19 | 86% | Dihydromethysticin (DHM) | 76% (most effective) |
| CYP2D6 | 73% | Methysticin (M) | 44% |
| CYP3A4 | 78% | Dihydromethysticin (DHM) | 54% |
| This compound (DMY) | 40% | ||
| Methysticin (M) | 27% | ||
| CYP4A9/11 | 65% | Not specified | Not specified |
| CYP2A6, 2C8, 2E1 | Unaffected | Not specified | Not specified |
| (Data sourced from Mathews et al., 2002)[1][3] |
Table 2: In Vivo and In Vitro Toxicity Data for Kava Constituents
| Compound/Extract | Model System | Endpoint | Result |
| Kava Resin (Lipid Soluble Extract) | Male Balb/c Mice | Acute Toxicity (LD50) | ~700 mg/kg (oral) |
| Pipermethystine (PM) | Human Hepatoma (HepG2) Cells | Cell Viability | 90% loss at 100 µM (24h) |
| 65% loss at 50 µM (24h) | |||
| Kavalactones (DHM, DMY) | Human Hepatoma (HepG2) Cells | Cell Viability | No effect at similar concentrations (up to 8 days) |
| Yangonin | Human Hepatoma (HepG2) Cells | Cytotoxicity (LD50) | ~100 µM |
| Kava Extract | F344/N Rats & B6C3F1 Mice | Chronic Toxicity (2 years) | Increased liver weight, hepatocellular hypertrophy. In mice, increased frequency of hepatoblastomas (male) and hepatocellular carcinoma/adenoma (female). |
| (Data sourced from Jamieson and Duffield (1990), Nerurkar et al. (2004), Li et al. (2011), Behl et al. (2012))[1][11][12][13] |
Table 3: Effects of Kava Consumption on Human Liver Function Tests (LFTs)
| Study Population | Kava Preparation | Key Findings |
| Aboriginal Community (Australia) | Aqueous Extract | Gamma-glutamyl transferase (GGT) levels were 4 to 6 times higher in heavy kava users.[15] LFT changes appear reversible after 1-2 weeks of abstinence.[23][24] |
| Tongan Population (Hawaii) | Traditional Beverage | Chronic consumption was associated with significantly elevated GGT in 65% of drinkers vs. 26% of controls. Alkaline Phosphatase (ALP) was elevated in 23% of drinkers vs. 3% of controls. No abnormal ALT, AST, or bilirubin was found.[25] |
| New Caledonia | Traditional Extract | Two cases of hepatitis reported with marked elevation of transaminases and bilirubin.[11] |
| (Data sourced from various human observational studies) |
Experimental Protocols
1. Protocol: In Vitro Cell Viability (MTT Assay)
This protocol assesses the cytotoxicity of a kavalactone or kava extract on a hepatocyte cell line (e.g., HepG2).
-
Objective: To determine the concentration at which the test compound reduces the viability of cultured liver cells.
-
Methodology:
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of the kavalactone/extract in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations. Keep the final solvent concentration consistent and low (<0.5%) across all wells.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (solvent only) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution on a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 (the concentration that causes 50% inhibition of cell viability).
-
2. Protocol: In Vivo Liver Enzyme Analysis
This protocol measures markers of liver damage in the serum of animals treated with kava.
-
Objective: To assess liver injury in an animal model by measuring the activity of key liver enzymes that leak into the bloodstream during hepatocellular damage.
-
Methodology:
-
Animal Dosing: Administer the kava extract or kavalactone to the animal model (e.g., rats, mice) via the desired route (e.g., oral gavage) for a specified duration.[22] Use a vehicle control group.[22]
-
Blood Collection: At the end of the treatment period, collect blood from the animals via a standard method (e.g., cardiac puncture, tail vein).
-
Serum Separation: Allow the blood to clot and then centrifuge it to separate the serum.
-
Enzyme Assays: Use commercial assay kits to measure the activity of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Gamma-Glutamyl Transferase (GGT) in the serum samples according to the manufacturer's instructions. These assays are typically colorimetric or kinetic and are read using a spectrophotometer or plate reader.
-
Analysis: Compare the enzyme levels of the treated group to the vehicle control group. A statistically significant increase in ALT and AST is a strong indicator of hepatocellular injury. Elevated ALP and GGT may indicate cholestatic injury.
-
3. Protocol: Glutathione (GSH) Measurement
This protocol measures the level of reduced glutathione in liver cells or tissue, an indicator of oxidative stress.
-
Objective: To determine if kavalactone exposure depletes cellular antioxidant capacity.
-
Methodology:
-
Sample Preparation:
-
In Vitro: Culture and treat cells as described in the cell viability protocol. After treatment, wash the cells, lyse them, and collect the supernatant.
-
In Vivo: Euthanize the animal and perfuse the liver. Homogenize a portion of the liver tissue in a suitable buffer and centrifuge to obtain the cytosolic fraction.
-
-
GSH Assay: Use a commercial GSH assay kit, which is often based on the reaction of GSH with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid), or Ellman's reagent) to produce a yellow-colored product (TNB).
-
Procedure: Add the cell lysate or tissue homogenate to the assay buffer. Add DTNB and, if using a kinetic assay, GSH reductase and NADPH.
-
Measurement: Measure the absorbance at ~412 nm. The rate of color change (for kinetic assays) or the final absorbance (for endpoint assays) is proportional to the GSH concentration.
-
Analysis: Quantify the GSH concentration by comparing the results to a standard curve generated with known concentrations of GSH. Express the results as a percentage of the control or normalized to total protein content.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed metabolic pathway of kavalactone-induced liver injury.
Caption: Standard experimental workflow for hepatotoxicity studies.
Caption: Factors contributing to the kava hepatotoxicity controversy.
References
- 1. Toxicity of Kava Kava - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Inhibition of human cytochrome P450 activities by kava extract and kavalactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rti.org [rti.org]
- 6. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Constituents in kava extracts potentially involved in hepatotoxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Updated Review on the Psychoactive, Toxic and Anticancer Properties of Kava - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro toxicity of kava alkaloid, pipermethystine, in HepG2 cells compared to kavalactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Kava Kava - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Kava hepatotoxicity in traditional and modern use: the presumed Pacific kava paradox hypothesis revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Toxicokinetics of Kava - PMC [pmc.ncbi.nlm.nih.gov]
- 19. poison.org [poison.org]
- 20. Kava and kava hepatotoxicity: requirements for novel experimental, ethnobotanical and clinical studies based on a review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Flavokawains A and B in Kava, Not Dihydromethysticin, Potentiate Acetaminophen-Induced Hepatotoxicity in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 24. Liver function test abnormalities in users of aqueous kava extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 2024.sci-hub.se [2024.sci-hub.se]
Minimizing degradation of Desmethoxyyangonin during analytical sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of desmethoxyyangonin during analytical sample preparation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during sample preparation?
A1: The primary factors contributing to the degradation of this compound include exposure to harsh pH conditions (both acidic and basic), elevated temperatures, and light, particularly UV radiation. The choice of extraction solvent and the duration of the extraction process can also influence its stability.
Q2: What is the recommended pH range for working with this compound solutions?
A2: While specific degradation kinetics for this compound across a wide pH range are not extensively documented, it is advisable to maintain a pH close to neutral (pH 6-7.5) for aqueous solutions to minimize the risk of hydrolysis of the lactone ring. Strong acidic or alkaline conditions should be avoided.
Q3: Can I heat my samples to improve the extraction efficiency of this compound?
A3: Kavalactones, including this compound, are generally stable at moderate temperatures. The melting point of this compound is 148°C. While gentle heating (e.g., up to 60°C) during extraction may enhance efficiency without significant degradation, prolonged exposure to high temperatures should be avoided. It is crucial to conduct validation studies to determine the optimal temperature for your specific sample matrix and solvent system.
Q4: How should I store my samples and extracts containing this compound?
A4: To minimize degradation, samples and extracts should be protected from light and stored at low temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable. Use amber vials or wrap containers in aluminum foil to protect from light.
Q5: Which solvents are best for extracting this compound while minimizing degradation?
A5: Acetone and ethanol have been shown to be effective solvents for extracting kavalactones with good recovery.[1] Methanol is also commonly used in analytical methods.[2] The choice of solvent should be optimized based on the sample matrix and the subsequent analytical technique. It is important to use high-purity solvents to avoid reactions with impurities.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Incomplete extraction | - Increase extraction time or use a more efficient extraction method (e.g., sonication, pressurized solvent extraction).- Optimize the solvent-to-sample ratio.- Ensure proper particle size of the sample material for efficient solvent penetration. |
| Degradation during extraction | - Reduce the extraction temperature.- Protect the sample from light during extraction.- Use a less harsh extraction solvent.- Minimize the extraction time. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products | - Review sample preparation conditions for potential stressors (high temperature, extreme pH, light exposure).- Perform a forced degradation study to identify potential degradation products and their retention times.- Adjust sample preparation parameters to minimize degradation. |
| Inconsistent results between replicate samples | Non-homogenous sample | - Ensure the sample is thoroughly homogenized before taking aliquots for extraction. |
| Variable degradation | - Maintain consistent conditions (temperature, light exposure, time) for all sample preparations.- Prepare samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions. | |
| Precipitation in the final extract | Poor solubility | - Ensure the final extract solvent is compatible with this compound.- If a solvent exchange is performed, ensure complete removal of the initial solvent.- Consider using a co-solvent to improve solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method for this compound. This is a hypothetical protocol based on ICH guidelines.
1. Acid and Base Hydrolysis:
- Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
- Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
- At each time point, withdraw an aliquot, neutralize it (if necessary), and dilute with mobile phase for analysis.
- Analyze the samples by a suitable stability-indicating method (e.g., UPLC-MS/MS).
2. Oxidative Degradation:
- Prepare a solution of this compound in a suitable solvent (e.g., methanol).
- Add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂).
- Incubate the solution at room temperature, protected from light, for a defined period.
- Analyze the samples at various time points.
3. Thermal Degradation:
- Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C).
- Prepare a solution of this compound and incubate it at the same temperature.
- Analyze samples at various time points.
4. Photodegradation:
- Expose a solution of this compound and a solid sample to a light source capable of emitting both UV and visible light, following ICH Q1B guidelines.
- A control sample should be wrapped in aluminum foil to protect it from light.
- Analyze the exposed and control samples at various time points.
Data Analysis:
- Quantify the amount of remaining this compound at each time point.
- Identify and characterize any significant degradation products using techniques like mass spectrometry.
- Calculate the degradation rate constants under each stress condition.
Table 1: Hypothetical Quantitative Data from Forced Degradation Study
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product (m/z) |
| 0.1 M HCl (60°C) | 0 | 100 | - |
| 8 | 85 | 230.1 (Isomer) | |
| 24 | 65 | 230.1, 147.0 | |
| 0.1 M NaOH (60°C) | 0 | 100 | - |
| 2 | 40 | 246.1 (Hydrolyzed) | |
| 8 | <10 | 246.1, 122.0 | |
| 3% H₂O₂ (RT) | 0 | 100 | - |
| 24 | 92 | 244.1 (Oxidized) | |
| Heat (80°C, solid) | 0 | 100 | - |
| 24 | 98 | - | |
| Photostability (ICH) | 0 | 100 | - |
| 24 | 75 | 228.1 (Isomer) |
Note: This data is illustrative and intended to demonstrate how results would be presented.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Synthesis of Desmethoxyyangonin and its Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of synthetic Desmethoxyyangonin and its analogues.
I. Troubleshooting Guide
The primary route for synthesizing this compound involves a Claisen-Schmidt condensation between benzaldehyde and 4-methoxy-6-methyl-2H-pyran-2-one. This section addresses common issues that may arise during this synthesis.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Reactants | Ensure the purity of benzaldehyde and 4-methoxy-6-methyl-2H-pyran-2-one. Benzaldehyde can oxidize to benzoic acid over time. Use freshly distilled benzaldehyde if necessary. |
| Ineffective Base Catalyst | The choice and concentration of the base are critical. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used. Prepare fresh solutions of the base. Consider using solid NaOH under solvent-free conditions, which has been reported to give high yields in similar condensations.[1][2][3] |
| Suboptimal Reaction Temperature | The reaction may require heating. Monitor the reaction temperature closely. If running the reaction at room temperature gives low yields, consider gentle heating. Microwave irradiation has also been shown to improve yields and reduce reaction times in Claisen-Schmidt reactions. |
| Inappropriate Solvent | The polarity of the solvent can influence the reaction rate and yield. Ethanol is a common solvent for this reaction. If yields are low, consider experimenting with other protic or aprotic solvents. Solvent-free conditions have also been shown to be effective.[2][3] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, extend the duration. |
Problem 2: Formation of Multiple By-products
Possible Causes & Solutions
| Cause | Recommended Action |
| Self-condensation of 4-methoxy-6-methyl-2H-pyran-2-one | This can occur in the presence of a strong base. Add the benzaldehyde to the reaction mixture before adding the base, or add the base slowly to a mixture of both reactants. |
| Cannizzaro Reaction of Benzaldehyde | If using a strong base in a protic solvent, benzaldehyde can disproportionate. This is more likely if the reaction is heated for an extended period. Use the minimum effective concentration of the base and monitor the reaction progress to avoid prolonged reaction times. |
| Formation of Michael Adducts | The product, being an α,β-unsaturated ketone, can potentially undergo Michael addition with the enolate of 4-methoxy-6-methyl-2H-pyran-2-one. Using a stoichiometric amount or a slight excess of benzaldehyde can help minimize this. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Recommended Action |
| Product is an oil or does not crystallize | This compound is a solid at room temperature. If it fails to crystallize, it may be impure. Attempt purification by column chromatography on silica gel using a hexane-ethyl acetate solvent system.[4] |
| Co-elution of By-products during Chromatography | If by-products have similar polarities to the desired product, separation can be challenging. Optimize the solvent system for column chromatography by testing different ratios of hexane and ethyl acetate on a TLC plate. A two-step purification involving crystallization followed by column chromatography may be necessary. |
| Product Degradation during Purification | Kavalactones can be sensitive to prolonged exposure to silica gel or acidic conditions. Use a neutral silica gel and avoid chlorinated solvents if possible. Work up the reaction and perform the purification in a timely manner. |
II. Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The reported yields for the chemical synthesis of kavalactones, including this compound, can vary significantly, typically ranging from 30% to over 60%.[5] A highly efficient four-step synthesis of a related kavalactone, (±)-methysticin, has been reported with an overall yield of 51%.
Q2: Which base is best for the Claisen-Schmidt condensation to synthesize this compound?
A2: Both sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used and effective bases for this reaction. Some studies on similar Claisen-Schmidt condensations have reported quantitative yields using solid NaOH under solvent-free conditions.[1][2][3] The optimal choice may depend on the specific reaction conditions and scale.
Q3: Can I use a different aromatic aldehyde to synthesize analogues of this compound?
A3: Yes, this is a common strategy to create a library of analogues. The general synthetic pathway involves the condensation of an appropriate aryl aldehyde with 4-methoxy-6-methyl-2H-pyran-2-one under basic conditions.[4] The reactivity of the aldehyde may be affected by the electronic nature of the substituents on the aromatic ring.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable solvent system, such as a mixture of hexane and ethyl acetate, to separate the starting materials from the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q5: What is the best method for purifying the final product?
A5: The crude product can typically be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel. For column chromatography, a gradient of hexane and ethyl acetate is often effective for separating kavalactones.[4]
III. Experimental Protocols & Data
A. General Synthesis of this compound
This protocol is a generalized procedure based on common methods for kavalactone synthesis.[4]
Materials:
-
Benzaldehyde
-
4-methoxy-6-methyl-2H-pyran-2-one
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 4-methoxy-6-methyl-2H-pyran-2-one in ethanol in a round-bottom flask.
-
Add an equimolar amount of benzaldehyde to the solution.
-
Slowly add a solution of NaOH or KOH in ethanol to the reaction mixture while stirring.
-
Monitor the reaction by TLC. The reaction may be stirred at room temperature or gently heated to improve the rate and yield.
-
Once the reaction is complete (as indicated by TLC), neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
B. Yield Comparison for Kavalactone Synthesis
While specific yield-optimizing data for this compound is scarce in the literature, the following table summarizes reported yields for the synthesis of related kavalactones, which can serve as a benchmark.
| Kavalactone | Synthetic Approach | Overall Yield (%) | Reference |
| (+)-Kavain | Asymmetric synthesis from cinnamaldehyde | 64 | [5] |
| (±)-Methysticin | Four-step synthesis from piperonal | 51 | |
| (R)-Kavain | Total synthesis via isomerization | 25 | [6] |
| (S)-Dihydrokavain | Catalytic enantioselective hetero Diels-Alder | 50 | [6] |
IV. Visual Guides
A. Synthetic Workflow for this compound
Caption: General workflow for the synthesis of this compound.
B. Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low product yield.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Kavalactone Analogues with Increased Potency and Selective Anthelmintic Activity against Larvae of Haemonchus contortus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Strategies for the standardization of Desmethoxyyangonin content in kava preparations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the standardization of desmethoxyyangonin and other kavalactones in kava (Piper methysticum) preparations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing this compound (DMY) content in kava raw materials?
A1: The concentration of this compound and other kavalactones is highly variable and depends on several factors:
-
Cultivar/Variety: There are significant differences between 'noble' and 'tudei' (two-day) kava varieties. Noble cultivars are generally preferred for their more desirable chemotype and safety profile.[1][2][3][4]
-
Plant Part: Kavalactone content is highest in the roots, followed by the rhizomes (stumps), and then the basal stems. Leaves contain negligible amounts and should not be used.[5][6][7][8] Specifically, lateral roots have been found to contain the highest concentrations of major kavalactones, including this compound.[7][9]
-
Plant Age: The concentration of kavalactones generally increases as the kava plant matures.[5]
-
Geographic Origin and Growing Conditions: Soil composition, climate, and cultivation practices can impact the phytochemical profile of the kava plant.[5]
-
Post-Harvest Processing: Drying and storage methods can affect the stability and final concentration of kavalactones.
Q2: Which solvent is most effective for extracting this compound?
A2: The choice of solvent significantly impacts the extraction efficiency of kavalactones. Acetone is widely regarded as one of the most effective solvents for extracting a broad range of kavalactones, including this compound.[10][11] Ethanol is also highly effective and is often preferred for products intended for human consumption.[5] While water is the traditional solvent, it is less efficient for extracting the lipophilic kavalactones compared to organic solvents.[6] Supercritical CO2 extraction is a modern technique that offers high efficiency and a clean extract free of residual organic solvents.[12][13][14]
Q3: What is a kava chemotype, and why is it important for standardization?
A3: A kava chemotype is a six-digit code that represents the relative abundance of the six major kavalactones, starting with the most abundant. The six kavalactones are numbered as follows:
-
This compound (DMY)
-
Dihydrokavain (DHK)
-
Yangonin (Y)
-
Kavain (K)
-
Dihydromethysticin (DHM)
-
Methysticin (M)
For example, a chemotype of 426135 indicates that kavain is the most abundant kavalactone, followed by dihydrokavain, methysticin, this compound, yangonin, and dihydromethysticin. The chemotype is crucial for standardization as it determines the unique physiological effects of a given kava preparation.[1] Noble kavas typically have chemotypes starting with 2, 4, or 6, while tudei varieties often start with 5 or 2 and have higher relative amounts of DHM and DHK, which are associated with more undesirable side effects.[1][3]
Q4: Can this compound or other kavalactones degrade during sample preparation or analysis?
A4: Yes, certain kavalactones can be unstable under specific conditions. For instance, yangonin and some flavokavains have been observed to undergo cis-trans isomerization, especially in the presence of water and alcohol during sample preparation for HPLC analysis.[15] To minimize degradation, it is recommended to prepare samples in a non-alcoholic solvent or with minimal water content and to protect them from light.
Troubleshooting Guides
HPLC Analysis of Kavalactones
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Resolution/Overlapping Peaks | 1. Inappropriate mobile phase composition. 2. Column degradation or contamination. 3. Incorrect flow rate. | 1. Optimize the mobile phase gradient or isocratic composition. Ensure proper mixing and degassing. 2. Flush the column with a strong solvent. If the problem persists, replace the column. 3. Verify and calibrate the pump flow rate. |
| Peak Tailing or Fronting | 1. Column overload. 2. Sample solvent incompatible with the mobile phase. 3. Presence of active sites on the column. | 1. Dilute the sample or reduce the injection volume. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Use a column with end-capping or add a competing base to the mobile phase. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase preparation. 3. Air bubbles in the pump or detector. 4. Column not properly equilibrated. | 1. Use a column oven to maintain a stable temperature.[16] 2. Prepare fresh mobile phase daily and ensure accurate measurements.[16] 3. Degas the mobile phase and purge the system.[16] 4. Allow sufficient time for the column to equilibrate with the mobile phase before injection.[16] |
| Baseline Noise or Drift | 1. Contaminated or low-quality mobile phase. 2. Detector lamp aging. 3. Air bubbles in the detector cell. 4. System leak. | 1. Use HPLC-grade solvents and prepare fresh mobile phase.[17] 2. Replace the detector lamp if it has exceeded its lifetime. 3. Purge the system to remove air bubbles.[17] 4. Check all fittings for leaks and tighten or replace as necessary.[16] |
Kava Extraction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improper particle size of kava material. 4. Poor quality of raw material. | 1. Switch to a more effective solvent like acetone or ethanol.[5][10] 2. Optimize extraction parameters. For ultrasound-assisted extraction (UAE), ensure sufficient sonication time. 3. Grind the kava root/rhizome to a fine powder to increase surface area. 4. Ensure the use of high-quality, mature kava roots or rhizomes. |
| Inconsistent Kavalactone Profile Between Batches | 1. Variation in raw material (cultivar, plant part, age). 2. Inconsistent extraction procedure. 3. Degradation of kavalactones during processing. | 1. Source kava from a reliable supplier with clear specifications for cultivar and plant part. 2. Standardize all extraction parameters (solvent-to-solid ratio, time, temperature, etc.). 3. Avoid excessive heat and light exposure during extraction and drying. |
| High Levels of Undesirable Compounds (e.g., Flavokavains) | 1. Use of non-noble kava varieties. 2. Extraction of aerial parts (stems, leaves). 3. Use of aggressive organic solvents. | 1. Use only certified noble kava cultivars.[18] 2. Ensure that only peeled roots and rhizomes are used.[6] 3. Consider using supercritical CO2 extraction for a cleaner extract.[14] Water extraction, though less efficient for kavalactones, extracts fewer flavokavains.[6] |
Data Presentation
Table 1: this compound (DMY) and Other Kavalactone Content in Different Kava Plant Parts (mg/g dry weight)
| Plant Part | Kavain (K) | Dihydromethysticin (DHM) | This compound (DMY) |
| Lateral Roots (LR) | 2.003 ± 0.615 | 2.842 ± 0.748 | 0.901 ± 0.182 |
| Crown Root Peels (CRP) | 0.987 ± 0.235 | 1.875 ± 0.467 | 0.660 ± 0.146 |
| Crown Roots No Peels (CNP) | 0.922 ± 0.187 | 2.055 ± 0.445 | 0.516 ± 0.088 |
| Stem Peels (SP) | 0.069 ± 0.021 | 0.500 ± 0.204 | 0.161 ± 0.044 |
| Stems No Peels (SNP) | 0.128 ± 0.027 | 0.356 ± 0.067 | 0.165 ± 0.029 |
| Data adapted from a study by Kabir et al. (2020) using GC-MS analysis.[7][9] |
Table 2: Comparison of Kavalactone Content in Noble vs. Two-Day Kava Varieties (mg/g)
| Kavalactone | Noble Varieties (mean) | Two-Day Varieties (mean) |
| This compound (DMY) | 12.5 | 35.5 |
| Yangonin (Y) | 28.3 | Not specified |
| Kavain (K) | Not specified | Not specified |
| Dihydromethysticin (DHM) | Not specified | 29.4 |
| Total Kavalactones (KLs) | 149.9 | 176.1 |
| Data from a study quantifying kavalactones in 174 varieties using HPTLC.[10][19] |
Table 3: Extraction Efficiency of this compound (DMY) using Different Solvents (% of total kavalactones in extract)
| Kava Variety & Part | Acetone | Ethanol | Methanol | Ethyl Acetate | Hexane |
| Isa Root | 1.1 | 1.0 | 1.1 | 1.1 | 1.4 |
| Isa Rhizome | 1.0 | 1.0 | 1.0 | 1.0 | 1.2 |
| Mahakea Root | 1.2 | 1.3 | 1.3 | 1.2 | 1.9 |
| Mahakea Rhizome | 1.4 | 1.5 | 1.4 | 1.4 | 1.9 |
| Data adapted from Wang et al. (2013), showing the relative percentage of DMY within the total extracted kavalactones for each solvent.[5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Kavalactone Quantification
This protocol is a general guideline and may require optimization based on the specific instrument and column used.
-
Standard Preparation:
-
Accurately weigh and dissolve certified reference standards of the six major kavalactones (including this compound) in a suitable solvent (e.g., methanol or acetonitrile) to prepare individual stock solutions (e.g., 1 mg/mL).
-
Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration range for the calibration curve (e.g., 5-500 µg/mL).[13]
-
-
Sample Preparation:
-
Accurately weigh about 100-200 mg of finely powdered kava raw material or extract into a centrifuge tube.
-
Add a known volume of extraction solvent (e.g., 10 mL of methanol or acetone).
-
Sonicate for 15-30 minutes to ensure complete extraction.
-
Centrifuge the mixture at approximately 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol, acetonitrile, and water (e.g., 20:20:60 v/v/v) with 0.1% acetic acid.[20] A gradient elution may be required for better separation of all kavalactones and flavokavains.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at 240 nm for kavain, dihydrokavain, methysticin, and dihydromethysticin, and 355 nm for yangonin and this compound to optimize sensitivity for all compounds.[10][21]
-
-
Analysis:
-
Generate a calibration curve for each kavalactone using the prepared standards.
-
Inject the prepared samples and integrate the peak areas.
-
Calculate the concentration of this compound and other kavalactones in the samples based on the calibration curves.
-
Ultrasound-Assisted Extraction (UAE)
-
Preparation:
-
Grind dried kava root material to a fine powder (<2 mm).
-
Weigh a specific amount of the powdered material (e.g., 5 g).[22]
-
-
Extraction:
-
Separation:
-
After sonication, separate the liquid extract from the solid plant material by filtration or centrifugation.
-
-
Concentration:
-
Evaporate the solvent from the extract under reduced pressure (e.g., using a rotary evaporator) to obtain the concentrated kava extract.
-
Visualizations
Caption: Workflow for Kava Sample Preparation and HPLC Analysis.
Caption: Troubleshooting Decision Tree for HPLC Analysis of DMY.
References
- 1. vitikava.com.au [vitikava.com.au]
- 2. supramood.com [supramood.com]
- 3. rootofhappinesskava.com [rootofhappinesskava.com]
- 4. greenturtlekava.co [greenturtlekava.co]
- 5. Kavalactone content and chemotype of kava beverages prepared from roots and rhizomes of Isa and Mahakea varieties and extraction efficiency of kavalactones using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kava - Wikipedia [en.wikipedia.org]
- 7. 3D Imaging and metabolomic profiling reveal higher neuroactive kavalactone contents in lateral roots and crown root peels of Piper methysticum (kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Supercritical fluid extraction of kava lactones from Piper methysticum (kava) herb - Art Boulevard [artboulevard.org]
- 13. researchgate.net [researchgate.net]
- 14. vitalis.ca [vitalis.ca]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. phenomenex.com [phenomenex.com]
- 18. Detection of flavokavins (A, B, C) in cultivars of kava (Piper methysticum) using high performance thin layer chromatography (HPTLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. static1.squarespace.com [static1.squarespace.com]
- 21. fao.org [fao.org]
- 22. hielscher.com [hielscher.com]
Refinement of dosing protocols for in vivo studies with Desmethoxyyangonin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Desmethoxyyangonin (DMY) in in vivo studies. The information is tailored for scientists and drug development professionals to refine dosing protocols and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound (DMY) is a natural kavalactone found in the kava plant (Piper methysticum). It is recognized for its psychoactive, anti-inflammatory, and neuroprotective properties. Its primary mechanisms of action include:
-
Inhibition of Monoamine Oxidase B (MAO-B): DMY is a reversible inhibitor of MAO-B, which can lead to increased dopamine levels in the brain.[1][2]
-
Modulation of Inflammatory Signaling Pathways: DMY has been shown to inhibit the Jak2/STAT3 and IKK/NF-κB signaling pathways, which are crucial in the inflammatory response.[3][4]
-
Induction of Cytochrome P450 Enzymes: DMY can induce the expression of liver enzymes, notably CYP3A23.[1][5]
Q2: What are the recommended starting doses for in vivo experiments with DMY?
Recommended starting doses for DMY can vary depending on the animal model and the intended biological effect. The following table summarizes doses from published studies:
| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
| Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Anti-inflammatory and hepatoprotective | [3][4] |
| Rat | Intraperitoneal (i.p.) | 20 mg/kg | Skeletal muscle relaxation | [3] |
| Mouse | Intraperitoneal (i.p.) | 100 mg/kg | Neuropharmacological studies (CNS penetration) | [6] |
Q3: What is a suitable vehicle for administering DMY in vivo?
A commonly used vehicle for DMY is a mixture of 10% Dimethyl Sulfoxide (DMSO) and 90% Corn Oil .[7] It is crucial to ensure proper solubilization and to prepare the formulation fresh on the day of dosing to minimize the risk of precipitation. For long-term studies, the stability of DMY in the chosen vehicle should be validated.
Q4: Can DMY cross the blood-brain barrier (BBB)?
Yes, studies have shown that DMY can penetrate the central nervous system. After intraperitoneal administration in mice, DMY has been detected in brain tissue, although its brain concentration may be lower compared to other kavalactones like kavain.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of DMY in dosing solution | - Poor solubility of DMY in the vehicle.- The temperature of the vehicle is too low.- The concentration of DMY is too high. | - Ensure the DMSO fully dissolves the DMY before adding the corn oil.- Gently warm the vehicle during preparation.- Use sonication to aid dissolution.- If precipitation persists, consider alternative vehicles such as PEG300 and Tween80 in saline, but validate their suitability for your experimental model.[8] |
| Inconsistent experimental results | - Instability of DMY in the dosing solution.- Improper administration technique.- Animal-to-animal variability. | - Prepare fresh dosing solutions daily.- Ensure proper training on administration techniques (i.p. injection or oral gavage).- Use a sufficient number of animals per group to account for biological variability. |
| Phase separation of DMSO and corn oil vehicle | - Inherent immiscibility of DMSO (polar) and corn oil (non-polar). | - Prepare an emulsion by adding a surfactant like Tween80. A suggested formulation is 10% DMSO, 10% Tween 80, and 80% corn oil.[9] Always vortex thoroughly before administration. |
| Adverse animal reactions (e.g., irritation at the injection site) | - High concentration of DMSO.- The pH of the formulation. | - Keep the final DMSO concentration as low as possible, ideally below 10%.- Ensure the vehicle is at a neutral pH if possible. |
Experimental Protocols
Preparation of DMY for Intraperitoneal (i.p.) Injection
This protocol is for a 10 mg/kg dose in a 25g mouse, with an injection volume of 100 µL.
Materials:
-
This compound (DMY) powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Calculate the required amount of DMY: For a 10 mg/kg dose in a 25g mouse, you need 0.25 mg of DMY per mouse.
-
Prepare the dosing solution:
-
For a batch of 10 doses (1 mL total volume), weigh out 2.5 mg of DMY.
-
Add 100 µL of DMSO to the DMY powder in a sterile microcentrifuge tube.
-
Vortex thoroughly until the DMY is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
Add 900 µL of sterile corn oil to the DMSO-DMY solution.
-
Vortex vigorously to create a uniform suspension.
-
-
Administration:
-
Vortex the solution immediately before drawing it into the syringe.
-
Administer 100 µL of the solution via intraperitoneal injection into the lower right quadrant of the abdomen.
-
Monitoring In Vivo Efficacy in an Anti-inflammatory Model (LPS-induced)
Model: Lipopolysaccharide (LPS)-induced inflammation in mice.
Procedure:
-
Administer DMY (e.g., 1 or 10 mg/kg, i.p.) or vehicle control to the mice.
-
After a predetermined time (e.g., 1 hour), induce inflammation by injecting LPS (e.g., 1 mg/kg, i.p.).
-
Collect blood and tissue samples at various time points post-LPS injection (e.g., 2, 6, 24 hours).
Biomarker Analysis:
-
Cytokines: Measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or multiplex assays.[10]
-
Signaling Proteins: Analyze the phosphorylation status of key signaling proteins in relevant tissues (e.g., liver, lung) by Western blot. Key targets include p-STAT3, p-p65 (NF-κB), and p-IKK.
-
Gene Expression: Quantify the mRNA levels of inflammatory mediators like iNOS and COX-2 in tissues using qRT-PCR.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound (DMY).
Experimental Workflow for In Vivo Studiesdot
// Nodes Protocol_Dev [label="Protocol Development\n(Dose, Vehicle, Route)", fillcolor="#F1F3F4"]; Formulation [label="DMY Formulation Preparation", fillcolor="#FBBC05"]; Animal_Groups [label="Animal Grouping & Acclimation", fillcolor="#F1F3F4"]; Administration [label="DMY/Vehicle Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induction [label="Induction of Disease Model\n(e.g., LPS injection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitoring & Sample Collection", fillcolor="#F1F3F4"]; Analysis [label="Biomarker & Endpoint Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Interp [label="Data Interpretation", fillcolor="#F1F3F4"];
// Edges Protocol_Dev -> Formulation; Formulation -> Administration; Animal_Groups -> Administration; Administration -> Induction; Induction -> Monitoring; Monitoring -> Analysis; Analysis -> Data_Interp; }
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Kava - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A plant kavalactone this compound prevents inflammation and fulminant hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and dihydromethysticin are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. A new method to replace oral gavage for the study of Cryptosporidium infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Desmethoxyyangonin in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Desmethoxyyangonin (DMY) during long-term storage.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and stability of this compound.
Q1: What is the recommended temperature for long-term storage of pure this compound?
A1: For long-term storage of pure, solid this compound, a temperature of -20°C is recommended to minimize degradation. Some suppliers also suggest storage at temperatures below -8°C.[1] For solutions, storage at -20°C for up to one month and -80°C for up to six months has been suggested to prevent inactivation from repeated freeze-thaw cycles.[2]
Q2: How should I store this compound to protect it from degradation?
A2: this compound, like other kavalactones and phenolic compounds, should be stored in a cool, dark, and dry place.[3] Exposure to light, heat, moisture, and oxygen can accelerate its degradation.[3] It is advisable to store the compound in airtight, opaque containers to minimize exposure to these elements.
Q3: What are the primary factors that can cause this compound to degrade?
A3: The primary factors that can lead to the degradation of this compound include:
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
Light (Photodegradation): As a styrylpyrone, this compound is susceptible to photodegradation, which can involve isomerization and other photochemical reactions.[4]
-
pH (Hydrolysis): The α-pyrone ring in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions.[5]
-
Oxidation: The phenolic nature of the compound makes it susceptible to oxidation.[6]
-
Moisture: The presence of water can facilitate hydrolytic degradation.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products of this compound are not extensively documented in publicly available literature, a related kavalactone, yangonin, has been shown to undergo photoisomerization in acidic aqueous solutions, forming its cis-isomer.[4] It is plausible that this compound could undergo similar isomerization. Other potential degradation pathways include hydrolysis of the lactone ring and oxidation of the phenolic components.
Q5: Can I use antioxidants to improve the stability of this compound?
A5: Yes, for formulations containing this compound, the inclusion of antioxidants may help prevent oxidative degradation. Hindered phenolic compounds are commonly used as antioxidants to protect organic substrates from oxidative aging.[6] The selection of an appropriate antioxidant would depend on the formulation and its intended use.
Q6: What type of analytical method is suitable for monitoring the stability of this compound?
A6: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or Mass Spectrometric (MS) detection are the most common and effective techniques for separating and quantifying this compound from its potential degradation products.[7][8]
Section 2: Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the handling and analysis of this compound.
Troubleshooting Poor Stability in Storage
| Issue | Potential Cause | Troubleshooting Steps |
| Visible color change (e.g., yellowing or browning) of solid DMY. | Oxidation or photodegradation. | 1. Ensure storage is in an airtight, opaque container. 2. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing. 3. Store at the recommended low temperature (-20°C).[1] |
| Decreased potency of DMY solution over a short period. | Hydrolysis, photodegradation, or repeated freeze-thaw cycles. | 1. Prepare solutions fresh whenever possible. 2. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[2] 3. Store solutions at -20°C for short-term or -80°C for long-term storage.[2] 4. Protect solutions from light by using amber vials or wrapping them in foil. 5. Consider the pH of the solvent; neutral and buffered solutions are generally preferred. |
| Precipitation observed in a stored DMY solution. | Poor solubility at low temperatures or degradation to a less soluble product. | 1. Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution. 2. If precipitation persists, consider preparing a fresh solution. 3. Analyze the precipitate and supernatant separately by HPLC to identify the components. |
Troubleshooting HPLC/UHPLC Analysis for Stability Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Peak tailing for the this compound peak. | Secondary interactions with residual silanols on the HPLC column packing.[9] | 1. Lower the pH of the mobile phase (e.g., to pH 3 or below) to protonate silanol groups.[10] 2. Use a highly deactivated (end-capped) column specifically designed for basic compounds.[10] 3. Add a competing base to the mobile phase in small concentrations. |
| Appearance of new, unexpected peaks in the chromatogram of a stored sample. | Degradation of this compound. | 1. This is the expected outcome of a stability study. 2. Use a mass spectrometer (LC-MS) to obtain the mass of the new peaks to help in their identification. 3. Conduct forced degradation studies (see Section 4) to systematically generate and identify these degradation products. |
| Inconsistent retention times between runs. | Changes in mobile phase composition, temperature fluctuations, or column equilibration issues. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature.[11] 3. Adequately equilibrate the column with the mobile phase before each run. |
| Poor resolution between this compound and a degradation product. | Sub-optimal chromatographic conditions. | 1. Optimize the gradient profile (if using gradient elution). 2. Change the organic modifier (e.g., from acetonitrile to methanol or vice-versa). 3. Try a column with a different stationary phase chemistry. |
Section 3: Data Presentation
The following table summarizes hypothetical stability data for this compound under different storage conditions to illustrate how such data can be presented.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance | Degradation Products (% Total Area) |
| 25°C / 60% RH (Ambient) | 0 months | 99.8 | White powder | 0.2 |
| 3 months | 98.5 | Off-white powder | 1.5 | |
| 6 months | 96.2 | Light yellow powder | 3.8 | |
| 40°C / 75% RH (Accelerated) | 1 month | 95.1 | Yellow powder | 4.9 |
| 3 months | 89.7 | Yellowish-brown powder | 10.3 | |
| 6 months | 82.3 | Brown powder | 17.7 | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 92.4 | Light yellow powder | 7.6 |
| -20°C | 12 months | 99.7 | White powder | 0.3 |
Section 4: Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound, in line with ICH guidelines.[12][13]
Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound (pure substance)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or UHPLC system with UV/PDA and/or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
In a separate experiment, reflux the solution at 60°C for 4 hours.
-
Neutralize the samples with an appropriate amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
In a separate experiment, reflux the solution at 60°C for 4 hours.
-
Neutralize the samples with an appropriate amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze the sample.
-
-
Thermal Degradation:
-
Place the solid this compound in an oven at 60°C for 48 hours.
-
Dissolve the stressed solid in the initial mobile phase for analysis.
-
-
Photodegradation:
-
Expose the solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC or UHPLC-MS method.
-
The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (e.g., concentration of acid/base/H₂O₂, temperature, time).[14]
-
Stability-Indicating UHPLC-UV Method for this compound
This is a general method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will likely be required.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[15]
-
Mobile Phase A: 0.1% Formic acid in Water[15]
-
Mobile Phase B: Acetonitrile[15]
-
Gradient:
-
0-1 min: 20% B
-
1-3 min: 20% to 50% B
-
3-4.7 min: 50% to 55% B
-
4.7-4.8 min: 55% to 20% B
-
4.8-5.5 min: 20% B[15]
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 240 nm and 355 nm[16]
-
Injection Volume: 2 µL
Section 5: Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. Characterization of Different Forms of Kava (Piper methysticum) Products by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 7. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. i01.yizimg.com [i01.yizimg.com]
- 12. ajrconline.org [ajrconline.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.nutrasource.ca [blog.nutrasource.ca]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Addressing variability in the biological activity of different Desmethoxyyangonin extracts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Desmethoxyyangonin (DMY) extracts. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the inherent variability in the biological activity of different DMY extracts and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the anti-inflammatory effects of our this compound extract. What are the potential causes?
A1: Variability in the biological activity of DMY extracts is a common challenge and can stem from several factors throughout the extraction and experimental process. Key contributors include:
-
Source Material Variation: The concentration of this compound and other kavalactones can differ significantly based on the cultivar of Piper methysticum (kava) or Alpinia pricei, the part of the plant used (rhizome vs. roots), and the age of the plant.[1][2]
-
Extraction Method and Solvent Choice: The efficiency of kavalactone extraction is highly dependent on the solvent used. Acetone, ethanol, and methanol have been shown to have high extraction efficiencies, while hexane is less effective.[3] The choice of solvent can therefore significantly alter the final concentration of DMY and other bioactive compounds in your extract.
-
Purity of the Extract: The presence of other kavalactones, flavokavains, and other plant metabolites can influence the overall biological effect.[4][5] Some of these compounds may have synergistic or antagonistic effects with DMY. For instance, the inductive activity of DMY on CYP3A23 can be additively or synergistically enhanced by other kavalactones.[6]
-
Storage and Handling: this compound, like many natural products, can be susceptible to degradation over time, especially with repeated freeze-thaw cycles.[7] It is recommended to aliquot and store stock solutions at -80°C for long-term stability (up to 6 months) and to prepare fresh working solutions for in vivo experiments on the day of use.[7]
Q2: How can we standardize our this compound extracts to ensure more consistent experimental outcomes?
A2: Standardization is crucial for obtaining reproducible data. We recommend the following steps:
-
Chemical Profiling: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to quantify the concentration of this compound and other major kavalactones in each batch of your extract.[5][8] This will allow you to normalize your experimental treatments based on the actual DMY concentration.
-
Source Material Control: Whenever possible, use raw plant material from a single, reputable supplier who can provide information on the cultivar and plant part.
-
Standardized Extraction Protocol: Adhere to a strict, documented extraction protocol, including the same solvent, temperature, and duration for each batch.
-
Bioassay-Based Standardization: In addition to chemical analysis, consider performing a simple in vitro bioassay, such as a cell viability or anti-inflammatory assay, to functionally standardize your extracts.
Q3: What are the primary known signaling pathways affected by this compound?
A3: this compound exerts its biological effects through the modulation of several key signaling pathways:
-
Anti-inflammatory Pathways: DMY has been shown to inhibit the Jak2/STAT3 and IKK/NF-κB signaling pathways, which are critical in the inflammatory response.[7][9][10] This leads to a downregulation of pro-inflammatory mediators like iNOS, TNF-α, and IL-6.[7][9]
-
Monoamine Oxidase B (MAO-B) Inhibition: DMY is a reversible inhibitor of MAO-B, an enzyme that metabolizes neurotransmitters like dopamine.[11][12] This inhibition may contribute to increased dopamine levels in the brain.
-
Cytochrome P450 Induction: this compound is a potent inducer of the drug-metabolizing enzyme CYP3A23.[6][11] This is an important consideration for any in vivo studies involving co-administered drugs.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Inaccurate DMY concentration in the extract. | Quantify the DMY concentration in your stock solution using HPLC or UPLC-MS/MS before each experiment. |
| Cell line instability or high passage number. | Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination. |
| Variability in cell seeding density. | Ensure precise and consistent cell seeding for all experimental plates. |
| Inconsistent incubation times. | Strictly adhere to the specified incubation times for drug treatment and subsequent assays. |
| DMY precipitation in culture media. | Visually inspect the media for any precipitation after adding the DMY extract. If precipitation occurs, consider using a different solvent or a lower final concentration. The use of heat or sonication can aid in dissolution.[7] |
Problem 2: Lack of expected in vivo efficacy of this compound extract.
| Potential Cause | Troubleshooting Step |
| Poor bioavailability of DMY from the extract. | Pharmacokinetic studies have shown that the systemic exposure of different kavalactones can vary significantly.[8] Consider co-administering the extract with a vehicle that enhances absorption. |
| Rapid metabolism of DMY. | The induction of CYP enzymes by DMY itself could lead to its own accelerated metabolism.[6] Consider this in your dosing regimen design. |
| Incorrect dosing or administration route. | Review the literature for established effective doses and administration routes for your specific animal model and biological question. Intraperitoneal (i.p.) injection has been used successfully in mouse models.[7][9] |
| Degradation of DMY in the formulation. | Prepare fresh dosing solutions for each experiment.[7] Avoid repeated freeze-thaw cycles of stock solutions.[7] |
Quantitative Data Summary
Table 1: Reported Bioactivity of this compound
| Biological Activity | Assay System | Effective Concentration / IC50 | Reference |
| MAO-B Inhibition | 0.123 µM (IC50) | [7] | |
| Inhibition of iNOS protein expression | LPS-induced RAW 264.7 macrophages | >60% inhibition at >75 µM | [9] |
| Inhibition of iNOS mRNA expression | LPS-induced RAW 264.7 macrophages | 62-88% inhibition at 150-200 µM | [9] |
| Inhibition of CD4 cell activation and proliferation | Dose-dependent at 25-100 µM | [7] | |
| Induction of CYP3A23 expression | 2-100 µM | [7] | |
| Anthelmintic Activity | 37.1 µM (IC50) | [4] |
Table 2: Variability of Kavalactone Content in Kava Extracts
| Kavalactone | Content Range (mg/g of extract) | Reference |
| Methysticin | 1.2–14.4 | [4] |
| Dihydromethysticin | 3.2–51.9 | [4] |
| Kavain | 3.3–41.5 | [4] |
| 7, 8-Dihydrokavain | 3.8–55.1 | [4] |
| This compound | 2.1–21.0 | [4] |
| Yangonin | 2.1–84.1 | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Extracts by UPLC-MS/MS
This protocol is adapted from established methods for kavalactone quantification.[8]
-
Standard Preparation: Prepare a stock solution of purified this compound standard in acetonitrile. Generate a calibration curve by preparing a series of dilutions.
-
Sample Preparation:
-
For solid extracts, accurately weigh the extract and dissolve it in a known volume of acetonitrile.
-
For liquid extracts, dilute an accurate volume with acetonitrile.
-
Vortex the samples for 5 minutes and then centrifuge to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
UPLC-MS/MS Analysis:
-
Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: As per instrument recommendations.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for this compound.
-
-
Data Analysis: Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.
Protocol 2: In Vitro Anti-Inflammatory Activity Assay in Macrophages
This protocol is based on methods used to assess the anti-inflammatory effects of DMY.[9]
-
Cell Culture: Culture RAW 264.7 murine macrophages in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the this compound extract (or pure compound) for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Include appropriate vehicle and positive controls.
-
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT Assay):
-
After collecting the supernatant, assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound extracts.
Caption: Inhibition of Jak2/STAT3 and IKK/NF-κB signaling pathways by this compound.
References
- 1. An Updated Review on the Psychoactive, Toxic and Anticancer Properties of Kava - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Kavalactone content and chemotype of kava beverages prepared from roots and rhizomes of Isa and Mahakea varieties and extraction efficiency of kavalactones using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and dihydromethysticin are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
- 10. A plant kavalactone this compound prevents inflammation and fulminant hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Introduction to Kavalactones — Part 4: Yangonin and this compound — Kava Coalition™ [kavacoalition.org]
Preventing isomerization of Desmethoxyyangonin during method development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of Desmethoxyyangonin (DMY) during analytical method development.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability during analytical method development?
A1: The primary cause of this compound (DMY) instability is cis-trans isomerization. Like other kavalactones, DMY can convert from its naturally occurring trans-isomer to the cis-isomer under certain experimental conditions, leading to inaccurate quantification and method variability.
Q2: What experimental factors are known to induce the isomerization of kavalactones like DMY?
A2: Several factors can promote the isomerization of kavalactones:
-
Solvent Composition: The presence of water or alcoholic solvents (e.g., methanol, ethanol) in sample and standard preparations has been shown to induce isomerization.[1][2][3]
-
Light Exposure: Quantitative analysis of kavalactones by liquid chromatography should be performed in the absence of light to prevent photochemical isomerization.
-
pH: While specific data on the effect of pH on DMY is limited, extreme pH conditions (both acidic and alkaline) can catalyze the degradation and isomerization of similar chemical structures.
-
Temperature: Elevated temperatures can potentially contribute to the degradation and isomerization of kavalactones.
Q3: How can I prevent the isomerization of DMY in my experiments?
A3: To minimize or prevent isomerization, consider the following precautions:
-
Solvent Selection: Prepare all standard and sample solutions in a non-alcoholic solvent, such as acetonitrile.[1][2][3]
-
Fresh Preparation: Always prepare solutions fresh before analysis to minimize the time for potential isomerization to occur.[2]
-
Light Protection: Protect solutions from light by using amber vials or by working under subdued lighting conditions.
-
pH Control: Maintain a neutral pH for your solutions unless the experimental design requires otherwise. If pH adjustment is necessary, its impact on DMY stability should be validated.
-
Temperature Control: Store stock solutions and samples at refrigerated temperatures (e.g., 2-8 °C) and avoid prolonged exposure to high temperatures. For long-term storage, freezing (e.g., -20°C or -80°C) is recommended.
Troubleshooting Guides
Issue 1: Appearance of an unexpected peak eluting close to the this compound peak.
| Possible Cause | Troubleshooting Steps |
| Isomerization of DMY | 1. Confirm Isomer Identity: If using mass spectrometry, the isomer will have the same mass-to-charge ratio (m/z) as DMY. Fragmentation patterns may also be similar.[1][3] 2. Review Sample Preparation: Ensure that only non-alcoholic solvents were used. If aqueous or alcoholic solutions are necessary, they must be prepared immediately before injection.[1][2][3] 3. Assess Light Exposure: Check if samples were protected from light during preparation and while in the autosampler. 4. Re-prepare Standards: Prepare a fresh standard of DMY in acetonitrile and immediately inject it to see if the extraneous peak is absent or significantly reduced. |
| Co-eluting Impurity | 1. Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution between DMY and the impurity. A validated UHPLC method using a C18 column has shown good separation of kavalactones.[1] 2. Spike Experiment: Spike the sample with a pure DMY standard. If the impurity peak remains separate, it confirms it is not an isomer. |
Issue 2: Poor reproducibility of this compound quantification.
| Possible Cause | Troubleshooting Steps |
| Ongoing Isomerization | 1. Time-Lapse Experiment: Analyze the same sample or standard solution at different time points (e.g., 0, 2, 4, 8 hours) after preparation to see if the peak area of DMY decreases while the isomer peak area increases. 2. Strict Protocol Adherence: Reinforce the use of non-alcoholic solvents, fresh preparation, and light protection in your analytical workflow. |
| Instrumental Variability | 1. System Suitability: Perform system suitability tests before each run to ensure the HPLC/UHPLC system is performing consistently. Monitor parameters like retention time, peak area, and tailing factor of a stable reference compound. |
| Sample Matrix Effects | 1. Matrix-Matched Standards: Prepare calibration standards in a matrix that mimics the sample composition to account for any matrix-induced degradation or signal suppression/enhancement. |
Experimental Protocols
Protocol 1: Preparation of this compound Standard and Sample Solutions to Minimize Isomerization
-
Solvent Selection: Use HPLC-grade acetonitrile as the diluent for all standards and samples.
-
Stock Solution Preparation:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve it in acetonitrile to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Store the stock solution in an amber vial at ≤ -20°C for long-term storage.
-
-
Working Standard Preparation:
-
On the day of analysis, bring the stock solution to room temperature.
-
Prepare serial dilutions of the stock solution with acetonitrile to create working standards at the desired concentrations.
-
Keep the working standards in an amber vial in the autosampler, preferably cooled.
-
-
Sample Preparation:
-
Extract the sample matrix using acetonitrile if possible.
-
If the sample is already in a liquid form containing water or alcohol, perform a solvent exchange to acetonitrile using solid-phase extraction (SPE) or liquid-liquid extraction if feasible.
-
If a solvent exchange is not possible, ensure the sample is analyzed immediately after preparation.
-
Filter the final sample solution through a 0.22 µm syringe filter compatible with acetonitrile before injection.
-
Protocol 2: Forced Degradation Study to Evaluate this compound Stability
This protocol is designed to intentionally degrade DMY to understand its degradation pathways and develop a stability-indicating analytical method.
-
Preparation of DMY Stock Solution: Prepare a 1 mg/mL stock solution of DMY in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the DMY stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the DMY stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the DMY stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate an aliquot of the DMY stock solution at 80°C in a dry bath for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose an aliquot of the DMY stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to an appropriate concentration.
-
Analyze the samples using a validated HPLC or UHPLC method capable of separating DMY from its potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of DMY degradation at each condition and time point.
-
Identify and characterize any major degradation products using techniques like LC-MS/MS.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from stability studies.
Table 1: Stability of this compound in Different Solvents
| Solvent | Storage Condition | Time (hours) | DMY Concentration (% of Initial) | Isomer Formation (%) |
| Acetonitrile | Room Temp, Light | 0 | 100 | 0 |
| 24 | ||||
| 48 | ||||
| Acetonitrile | Room Temp, Dark | 0 | 100 | 0 |
| 24 | ||||
| 48 | ||||
| 50% Methanol/Water | Room Temp, Dark | 0 | 100 | 0 |
| 2 | ||||
| 4 | ||||
| 8 |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time (hours) | DMY Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl, 60°C | 2 | |||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 2 | |||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 8 | |||
| 24 | ||||
| 80°C | 24 | |||
| 72 | ||||
| Photolysis | 24 | |||
| 72 |
Visualizations
The following diagrams illustrate the isomerization pathway and a recommended experimental workflow.
References
- 1. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Quality control and assurance challenges for Desmethoxyyangonin in herbal products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the quality control and assurance of Desmethoxyyangonin in herbal products.
Frequently Asked Questions (FAQs)
Q1: What are the primary quality control challenges for this compound in herbal products? A1: The primary challenges stem from the inherent variability of herbal materials.[1] Factors such as the plant's genetic makeup, growing conditions (climate, soil), harvesting time, and processing methods can significantly alter the concentration of this compound and other kavalactones.[1][2] This variability makes it difficult to ensure batch-to-batch consistency in terms of potency and safety.[3] Other significant challenges include potential adulteration with other plant species, contamination with pesticides or heavy metals, and the lack of standardized analytical methods across the industry.[1][4]
Q2: How does the choice of extraction solvent impact the final this compound content? A2: The extraction solvent is critical as it determines the efficiency and selectivity of kavalactone isolation from the raw plant material. Different solvents yield varying amounts and profiles of kavalactones. For instance, acetone has been shown to be one of the most effective solvents for maximizing the yield and types of kavalactones isolated.[5] Traditional aqueous extracts, while safer, may have a different phytochemical profile compared to ethanolic or acetonic extracts, which can influence the product's biological activity and safety profile.[6][7]
Q3: What are the key stability concerns for this compound and other kavalactones in finished products? A3: Kavalactones can be prone to degradation during storage, influenced by factors like temperature, moisture, oxidation, and hydrolysis.[8] For example, some kavalactones can undergo cis/trans isomerization, which can be initiated by light or the presence of water in certain solvents.[9] This chemical instability can lead to a loss of potency and the formation of degradation products with unknown efficacy or toxicity, making stability testing crucial for determining the shelf-life of herbal products.
Q4: Are there established regulatory standards for this compound content? A4: Specific regulatory standards for this compound are not common; instead, regulations often focus on the total kavalactone content. For instance, some regulatory bodies like Australia's Therapeutic Goods Administration (TGA) have set daily limits for total kavalactones (e.g., 250 mg per day) derived from aqueous extracts.[6][10] In the United States, the FDA regulates kava products as dietary supplements, requiring manufacturers to comply with Good Manufacturing Practices (GMP) to ensure product safety and quality, but does not set specific limits on kavalactone content.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Extraction & Sample Preparation
-
Q: My this compound recovery is low and inconsistent. What could be the cause?
-
A: Several factors could be responsible:
-
Inefficient Solvent: You may be using a suboptimal solvent. Acetone is generally highly effective for extracting a broad range of kavalactones.[5] Consider testing different solvents or solvent mixtures.
-
Extraction Parameters: Optimize your extraction time, temperature, and agitation method. Overly high temperatures can degrade heat-sensitive compounds.[3]
-
Material Particle Size: Ensure the raw herbal material is ground to a consistent and fine particle size to maximize the surface area available for solvent penetration.
-
Raw Material Quality: The raw material itself may have low this compound content. It is crucial to source certified material with a known chemotype.[10]
-
-
Chromatographic Analysis (HPLC/UPLC)
-
Q: I'm seeing poor chromatographic resolution between this compound and other kavalactones like Yangonin.
-
A: Achieving baseline separation of all six major kavalactones can be challenging. Try the following:
-
Optimize Mobile Phase: Adjust the gradient slope and the ratio of your organic solvent (e.g., acetonitrile or methanol) to your aqueous phase. A slower, shallower gradient can often improve the resolution of closely eluting peaks.
-
Column Temperature: Increasing the column temperature (e.g., to 60 °C) can improve peak shape and separation efficiency for kavalactones.[9]
-
Column Chemistry: Ensure you are using an appropriate column. A C18 column, such as an Acquity HSS T3, is commonly used and has been shown to provide good separation.[9]
-
Check for Isomerization: Isomerization of compounds like yangonin can lead to extra peaks or peak broadening. Prepare samples in non-alcoholic solvents or without water where possible to limit this degradation.[9]
-
-
-
Q: The this compound peak in my chromatogram is tailing. How can I fix this?
-
A: Peak tailing is often caused by:
-
Column Degradation: The stationary phase of your column may be degrading. Try flushing the column or replacing it if it's old.
-
Active Sites: Residual active silanol groups on the column can interact with the analyte. Ensure the pH of your mobile phase is appropriate to suppress this interaction. Adding a small amount of an acid like formic acid is common.
-
Sample Overload: You may be injecting too much sample. Try diluting your sample and re-injecting.
-
Contamination: Contaminants in the sample or mobile phase can interfere with the chromatography. Ensure all solvents are HPLC-grade and samples are filtered.
-
-
Stability & Degradation
-
Q: I've noticed a decrease in this compound concentration in my reference standards over time. How should they be stored?
-
A: Like many natural products, this compound standards can degrade if not stored properly. For long-term storage, keep them in a freezer (-20°C or below), protected from light and moisture in tightly sealed containers. For daily use, prepare working solutions and store them in a refrigerator, minimizing exposure to light.
-
-
Q: My finished product is failing stability testing, showing a significant drop in kavalactone content. What can I do?
-
A: This indicates chemical instability within your formulation.[8]
-
Formulation Excipients: Investigate potential interactions between the kavalactones and the excipients in your product.[11]
-
Moisture Content: Control the water activity of the final product. High moisture content can accelerate hydrolysis and other degradation reactions.
-
Packaging: Use packaging that protects the product from light and oxygen, such as amber-colored bottles or blister packs with high barrier properties.
-
Antioxidants: Consider including natural or synthetic antioxidants in your formulation to prevent oxidative degradation.[11]
-
-
Quantitative Data Summary
Table 1: Comparison of Extraction Solvents for Kavalactones
| Solvent | Relative Extraction Efficacy | Key Considerations |
|---|---|---|
| Acetone | High | Highly effective for yield and variety of kavalactones isolated.[5] |
| Chloroform | High | Effective, but poses greater health and environmental risks.[5] |
| Water | Moderate | Traditional method; considered safer but may be less efficient for certain kavalactones.[5] |
| Ethanol | Moderate-Low | Less effective than acetone for overall kavalactone yield.[5] |
| Methanol | Moderate-Low | Similar to ethanol in efficacy; less effective than acetone.[5] |
| Hexane | Low | Ineffective for extracting the polar kavalactones.[5] |
Table 2: Typical UHPLC-UV Method Parameters for Kavalactone Analysis
| Parameter | Typical Value / Condition | Reference |
|---|---|---|
| Column | Acquity HSS T3 C18 (100 mm × 2.1 mm, 1.8 µm) | [9] |
| Mobile Phase A | Water with 0.1% Formic Acid | [9][12] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [9][12] |
| Gradient | Optimized linear gradient (e.g., 30-70% B over 10-15 min) | [9][13] |
| Flow Rate | 0.3 - 0.5 mL/min | [9] |
| Column Temperature | 40 - 60 °C | [9] |
| Detection Wavelength | 240 nm and 355 nm for simultaneous detection of kavalactones and flavokavains | [13] |
| Injection Volume | 1 - 5 µL |[9] |
Key Experimental Protocols
Protocol 1: UHPLC-UV Analysis of this compound and Other Kavalactones
This protocol is a generalized procedure based on validated methods.[9][13]
-
Standard Preparation:
-
Accurately weigh certified reference standards of the six major kavalactones (including this compound).
-
Dissolve in methanol or acetonitrile to prepare individual stock solutions (e.g., 1 mg/mL).
-
Prepare a mixed working standard solution by diluting the stock solutions. Create a calibration curve by serially diluting the mixed standard to cover a range of 0.5–75 µg/mL.[9]
-
-
Sample Preparation:
-
Accurately weigh the powdered herbal material or finished product (e.g., 100 mg).
-
Add 10 mL of methanol, vortex thoroughly, and sonicate for 15-30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Set up the UHPLC system according to the parameters outlined in Table 2 .
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the prepared standards and samples.
-
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time with the certified reference standard.
-
Generate a linear regression calibration curve from the standard injections (peak area vs. concentration).
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Protocol 2: General Solvent Extraction for Kavalactone Analysis
This protocol provides a general workflow for extracting kavalactones for analytical purposes.[5][14]
-
Material Preparation:
-
Mill the dried kava rhizome or root material to a fine powder (e.g., 40-60 mesh).
-
Dry the powder in an oven at a low temperature (e.g., 40°C) to a constant weight to ensure moisture content does not interfere with extraction efficiency.
-
-
Extraction:
-
Weigh approximately 1 g of the dried powder into a flask.
-
Add 20 mL of acetone (or another selected solvent).
-
Seal the flask and place it in an ultrasonic bath for 30 minutes at room temperature. Alternatively, use reflux extraction at a controlled temperature (e.g., 60°C) for 1 hour.[14]
-
-
Filtration and Concentration:
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract through a Whatman No. 1 filter paper to remove the solid plant material.
-
Wash the residue with a small additional volume of the solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract to dryness using a rotary evaporator at a temperature below 60°C.[14]
-
-
Reconstitution for Analysis:
-
Reconstitute the dried extract in a precise volume (e.g., 5 mL) of the mobile phase or a suitable solvent (e.g., methanol).
-
Vortex to ensure the extract is fully dissolved.
-
The sample is now ready for dilution and analysis via HPLC/UPLC as described in Protocol 1.
-
Visualizations
Caption: Quality control workflow for herbal products containing this compound.
Caption: Logic diagram for troubleshooting common HPLC issues in kavalactone analysis.
Caption: Simplified pathway of this compound-induced CYP3A enzyme expression.[15]
References
- 1. thebioscan.com [thebioscan.com]
- 2. ijisrt.com [ijisrt.com]
- 3. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality of herbal medicines: challenges and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of extracting solvents to chemical components of kava (Piper methysticum) roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. AHPA launches kava working group amid regulatory action [nutraingredients.com]
- 8. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABC Herbalgram Website [herbalgram.org]
- 11. stenvironment.org [stenvironment.org]
- 12. researchgate.net [researchgate.net]
- 13. Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US5296224A - Kava-kava extract, process for the production thereof and use thereof - Google Patents [patents.google.com]
- 15. This compound and dihydromethysticin are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Desmethoxyyangonin and Yangonin's Effect on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of two prominent kavalactones, Desmethoxyyangonin and Yangonin, on γ-aminobutyric acid type A (GABA-A) receptors. The information presented is collated from preclinical research and aims to delineate their distinct mechanisms of action based on available experimental data.
Overview of Kavalactones and GABA-A Receptors
Kava (Piper methysticum) contains a class of psychoactive compounds known as kavalactones, which are largely responsible for its anxiolytic and sedative effects.[1] The primary inhibitory neurotransmitter system in the central nervous system, the GABAergic system, is a key target for these compounds.[2] GABA-A receptors, which are ligand-gated ion channels, mediate fast inhibitory neurotransmission.[2] The modulation of these receptors by compounds like benzodiazepines and barbiturates is a well-established mechanism for producing sedative and anxiolytic effects.[3] While kavalactones are known to interact with the GABAergic system, they do so at a site distinct from the classical benzodiazepine binding site.[4][5]
Comparative Efficacy at the GABA-A Receptor
Experimental evidence, primarily from radioligand binding assays, reveals a significant difference in the way this compound and Yangonin interact with GABA-A receptors.
Yangonin has been demonstrated to be a positive allosteric modulator of GABA-A receptors.[4] In studies using radiolabeled bicuculline methochloride ([3H]BMC), a competitive antagonist of the GABA binding site, Yangonin was shown to enhance the binding of [3H]BMC.[4] This suggests that Yangonin allosterically modifies the receptor to increase the affinity for the ligand. Specifically, at a concentration of 1 µM, yangonin increased the specific binding of [3H]BMC by approximately 21%.[4] The presence of an aromatic methoxy group on Yangonin is believed to be crucial for this modulatory activity.[4]
This compound , in stark contrast, does not appear to interact with the GABA-A receptor in the same manner.[4][6] Studies have shown that this compound does not alter the binding behavior of the GABA-A receptor.[4] Its primary pharmacological action is attributed to its role as a reversible inhibitor of monoamine oxidase B (MAO-B).[6] This inhibition leads to an increase in dopamine levels in the nucleus accumbens, which may contribute to the attention-promoting effects reported for kava.[6]
The following table summarizes the key quantitative findings from comparative binding assays.
| Compound | Concentration | Effect on [3H]BMC Binding to GABA-A Receptor | Primary Mechanism of Action |
| Yangonin | 1 µM | ~21% increase in specific binding[4] | Positive allosteric modulator of GABA-A receptor[4][7][8] |
| This compound | Not specified | No alteration in binding behavior[4] | Reversible inhibitor of monoamine oxidase B (MAO-B)[6] |
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for Yangonin at the GABA-A Receptor
The diagram below illustrates the proposed mechanism of Yangonin's positive allosteric modulation of the GABA-A receptor.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. kavaforums.com [kavaforums.com]
- 3. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of genuine kavapyrone enantiomers on the GABA-A binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Yangonin - Wikipedia [en.wikipedia.org]
- 8. Kava - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Anti-inflammatory Effects of Desmethoxyyangonin in LPS-Stimulated Macrophages
This guide provides a detailed comparison of the anti-inflammatory properties of Desmethoxyyangonin (DMY) against other notable anti-inflammatory agents in lipopolysaccharide (LPS)-stimulated macrophage models. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.
Introduction
Macrophages are pivotal cells in the innate immune system that, when activated by stimuli like bacterial lipopolysaccharide (LPS), trigger an inflammatory cascade. This response involves the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). While essential for host defense, chronic or excessive inflammation can lead to tissue damage and various inflammatory diseases. Consequently, identifying compounds that can modulate macrophage activation is a key strategy in developing novel anti-inflammatory therapeutics.
This compound (DMY), a kavalactone derived from the kava plant (Piper methysticum), has demonstrated significant anti-inflammatory effects.[1][2] This guide evaluates the efficacy of DMY by comparing its performance against other compounds in LPS-stimulated macrophages, focusing on key inflammatory markers and signaling pathways.
Mechanism of Action: this compound
Experimental evidence indicates that DMY exerts its anti-inflammatory effects primarily by targeting the IKK/NF-κB and Jak2/STAT3 signaling pathways.[1][3] Upon stimulation by LPS, macrophages activate these pathways, leading to the transcription of genes responsible for producing inflammatory mediators. DMY intervenes by inhibiting key phosphorylation events in these cascades. Notably, studies have shown that DMY does not affect the LPS-activated MAPK pathway (JNK1/2 and ERK1/2) in macrophages.[3]
Data Presentation: Performance of this compound
DMY has been shown to dose-dependently suppress the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound (DMY) on Inflammatory Mediators
| Parameter | Concentration | Result | Cell Line | Citation |
|---|---|---|---|---|
| NO Production | 25 µM | ~40% Inhibition | RAW 264.7 | [3] |
| 50 µM | ~60% Inhibition | RAW 264.7 | [3] | |
| 100 µM | ~75% Inhibition | RAW 264.7 | [3] | |
| iNOS Protein | 50 µM | Significant Down-regulation | RAW 264.7 | [2][3] |
| TNF-α Secretion | 50 µM | Significant Inhibition | RAW 264.7 | [3][4] |
| 100 µM | Strong Inhibition | RAW 264.7 | [3][4] | |
| IL-6 Secretion | 50 µM | Significant Inhibition | RAW 264.7 | [3][4] |
| | 100 µM | Strong Inhibition | RAW 264.7 |[3][4] |
Note: Cell viability was not significantly affected at these concentrations.[3]
Comparative Analysis with Alternative Agents
To validate the anti-inflammatory potential of DMY, its efficacy is compared with other compounds known to inhibit inflammation in LPS-stimulated macrophages. The selected alternatives include Dexamethasone (a steroidal anti-inflammatory drug), Flavokavain C (another kavalactone), and 4-Methoxyhonokiol (a natural biphenolic compound).
Table 2: Comparative Efficacy of Anti-inflammatory Compounds in LPS-Stimulated Macrophages
| Compound | Target Pathway(s) | NO Production | iNOS Expression | COX-2 Expression | TNF-α Production | IL-6 Production |
|---|---|---|---|---|---|---|
| This compound | NF-κB, Jak2/STAT3 | Potent Inhibition[3] | Inhibited[3] | No Effect Reported[4] | Inhibited[3] | Inhibited[3] |
| Dexamethasone | NF-κB | Inhibited | Inhibited | Inhibited | Potent Inhibition[5] | Inhibited |
| Flavokavain C | NF-κB, MAPK (ERK, JNK) | Inhibited[6] | Inhibited[6] | Not Reported | Not Reported | Inhibited[6] |
| 4-Methoxyhonokiol | NF-κB, MAPK (JNK, p38) | Inhibited[7] | Inhibited[7] | Inhibited[7] | Not Reported | Not Reported |
| Sinapaldehyde | COX-2 | Inhibited[8] | Inhibited[8] | Inhibited[8] | Inhibited[8] | Inhibited[8] |
This comparison highlights that while all compounds effectively reduce inflammatory markers, their mechanisms can differ. For instance, unlike DMY, both Flavokavain C and 4-Methoxyhonokiol modulate the MAPK pathway, which is a crucial signaling cascade in inflammatory responses.[6][7][9] Dexamethasone remains a potent benchmark, suppressing multiple inflammatory outputs through its well-established interference with NF-κB signaling.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays used to evaluate anti-inflammatory effects in macrophages.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction). After reaching 70-80% confluency, they are pre-treated with various concentrations of the test compound (e.g., DMY) for 1 hour, followed by stimulation with 100-200 ng/mL of LPS for a specified duration (e.g., 6 hours for mRNA, 24 hours for protein/cytokines).
2. Nitric Oxide (NO) Production Assay (Griess Test):
-
After the treatment period, 100 µL of the cell culture supernatant is collected.
-
The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve prepared using sodium nitrite.
3. Cytokine Measurement (ELISA):
-
Culture supernatants are collected after LPS stimulation.
-
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer’s instructions.
4. Western Blot Analysis:
-
Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., iNOS, p-IKK, p-STAT3, GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the standard workflow for assessing the anti-inflammatory effects of a test compound on LPS-stimulated macrophages.
Conclusion
This compound effectively mitigates the inflammatory response in LPS-stimulated macrophages by inhibiting the production of key mediators like NO, TNF-α, and IL-6.[3] Its targeted action on the IKK/NF-κB and Jak2/STAT3 signaling pathways provides a specific mechanism for its anti-inflammatory properties. When compared to other agents, DMY demonstrates a potent inhibitory profile. While classic drugs like Dexamethasone offer broad-spectrum suppression, natural compounds like DMY, Flavokavain C, and 4-Methoxyhonokiol present promising alternatives with distinct mechanistic profiles that warrant further investigation for the development of targeted anti-inflammatory therapies. The data presented supports this compound as a valid candidate for further preclinical and clinical evaluation.
References
- 1. A plant kavalactone this compound prevents inflammation and fulminant hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Desmethoxyyangonin and Kavain in Neuroprotection Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of two prominent kavalactones, Desmethoxyyangonin and Kavain. This document synthesizes available experimental data to highlight their distinct mechanisms of action and relative performance in various neuroprotection assays.
Introduction
Kavalactones, the active compounds derived from the kava plant (Piper methysticum), have garnered significant interest for their potential therapeutic applications, including their effects on the central nervous system. Among these, this compound and Kavain have been investigated for their neuroprotective capabilities. While both compounds exhibit promise, they appear to operate through distinct cellular and molecular pathways. This guide aims to provide a clear comparison of their efficacy based on published scientific literature.
Summary of Neuroprotective Mechanisms
This compound and Kavain exert their neuroprotective effects through different mechanisms. This compound is known to inhibit monoamine oxidase B (MAO-B) and modulate stress-activated protein kinase pathways, specifically by inhibiting the phosphorylation of p38.[1][2] In contrast, Kavain has been shown to provide neuroprotection by activating the Nrf2/ARE antioxidant response pathway and exhibiting antiglutamatergic properties.[1][3][4] A key distinction lies in their interaction with GABA-A receptors; Kavain potentiates these receptors, a mechanism not shared by this compound.[5][6]
Quantitative Data Presentation
The following table summarizes the available quantitative data from various neuroprotection assays for this compound and Kavain. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate experiments.
| Assay Type | Compound | Model System | Concentration/Dose | Key Finding | Citation |
| In Vivo Neuroprotection | Kavain | MPTP-induced mouse model of Parkinson's Disease | 200 mg/kg | Completely prevented the MPTP-induced decrease of tyrosine hydroxylase immunoreactivity and the loss of nigral neurons. | [3] |
| In Vitro Oxidative Stress | Kavain | H₂O₂-induced oxidative stress in oral keratinocytes | 2.5 µg/ml | Significantly reduced ROS production. | [7] |
| GABA-A Receptor Modulation | Kavain | Radioreceptor assay | 0.1 µM | Enhanced specific binding of [³H]bicuculline methochloride by 18-28%. | [6] |
| GABA-A Receptor Modulation | This compound | Radioreceptor assay | Up to 100 µM | Did not alter the binding behavior of the GABA-A receptor. | [6] |
| Enzyme Inhibition | This compound | Reversible inhibitor assay | - | Reversible inhibitor of monoamine oxidase B (MAO-B). | [2] |
| Protein Phosphorylation | This compound | H₂O₂-induced stress in cells | - | Inhibits H₂O₂-induced p38 phosphorylation. | [1] |
| Antioxidant Pathway Activation | Kavain | PC12 cells | - | Stimulates ERK1/2 phosphorylation, leading to activation of Nrf2 and HO-1. | [1][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the neuroprotective effects of these compounds.
MPTP-Induced Neuroprotection Assay (for Kavain)
This protocol is based on the study by Schmidt and Chatterjee (2001).[3]
-
Animal Model: Male C57BL/6 mice are used.
-
Treatment:
-
Kavain (50, 100, or 200 mg/kg) or vehicle is administered intraperitoneally (i.p.) 60 minutes before and 60 minutes after a single subcutaneous (s.c.) injection of MPTP (30 mg/kg).
-
-
Endpoint Analysis (7 days post-MPTP):
-
Neurochemistry: The neostriatum is dissected and analyzed for dopamine and its metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Immunohistochemistry: Nigral sections are processed for tyrosine hydroxylase (TH) immunocytochemistry to assess the integrity of dopaminergic neurons.
-
Cell Viability Assay (General Protocol for Neuroprotection Screening)
This is a general protocol for assessing neuroprotection against an oxidative insult (e.g., H₂O₂) using an MTT assay, which can be adapted for both this compound and Kavain.
-
Cell Culture:
-
Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat cells with various concentrations of this compound or Kavain for a specified period (e.g., 1-2 hours).
-
Introduce the neurotoxic insult (e.g., H₂O₂) at a predetermined concentration that induces approximately 50% cell death.
-
Include control wells with untreated cells, cells treated with the vehicle, and cells treated only with the neurotoxin.
-
-
MTT Assay:
-
After the desired incubation period (e.g., 24 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the known signaling pathways associated with the neuroprotective effects of this compound and Kavain.
Caption: this compound's neuroprotective mechanism via inhibition of p38 MAPK phosphorylation.
Caption: Kavain's neuroprotective mechanism through activation of the Nrf2/ARE antioxidant pathway.
Experimental Workflow
References
- 1. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Neuroprotective effects of (+/-)-kavain in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protective effect of kava constituents in an in vitro model of oral mucositis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Desmethoxyyangonin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Desmethoxyyangonin, a key kavalactone found in Piper methysticum (kava). The objective is to present the performance of these methods with supporting experimental data to aid in the selection and cross-validation of analytical techniques for research, quality control, and clinical applications. Cross-validation of analytical methods is a critical process to ensure the reliability and comparability of data generated across different laboratories or methodologies.
Introduction to this compound and Analytical Challenges
This compound is one of the six major kavalactones responsible for the psychoactive effects of kava.[1] Accurate quantification of this compound is essential for the standardization of kava extracts and finished products, as well as for pharmacokinetic studies. The structural similarity among kavalactones presents a significant analytical challenge, requiring highly selective and robust methods.[2] This guide focuses on the comparison of commonly employed analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography (UHPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Conceptual Workflow for Method Cross-Validation
Cross-validation involves comparing the data from two distinct analytical methods or the same method across different laboratories to ensure the results are comparable.[3] This process is fundamental for confirming the integrity of analytical data when methods are updated, transferred, or when data from different sources are being compared.
Caption: Logical workflow for the cross-validation of two analytical methods.
Comparison of Analytical Methods
The following sections detail the performance characteristics of HPLC-UV, UHPLC-UV, and LC-MS/MS for the quantification of this compound and other kavalactones.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quality control of kava products due to its robustness and accessibility.
Performance Data:
| Parameter | HPLC-UV Performance |
| Linearity Range | 0.5 - 75 µg/mL |
| Accuracy (% Recovery) | 92% - 105%[4][5] |
| Precision (%RSD) | < 3.5% |
| Limit of Quantification (LOQ) | < 1.2 µg/mL[5] |
Experimental Protocol (Based on a validated method[4]):
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Agilent Poroshell C18[4]
-
Mobile Phase: Gradient separation (specifics of the gradient were not detailed in the provided text).
-
Detection Wavelength: 240 nm and 355 nm[4]
-
Run Time: Approximately 10 minutes[4]
-
Sample Preparation: Extraction with methanol followed by acetone.[4]
Ultra-High-Performance Liquid Chromatography with Ultraviolet Detection (UHPLC-UV)
UHPLC-UV offers faster analysis times and improved resolution compared to conventional HPLC.
Performance Data:
| Parameter | UHPLC-UV Performance |
| Linearity Range | 0.5 - 75 µg/mL[6][7][8] |
| Accuracy (% Recovery) | 99.0% - 102.3%[6][7][9] |
| Precision (%RSD) | Not explicitly stated, but the method was validated. |
| Limit of Quantification (LOQ) | 0.189 µg/mL[6][7][9] |
Experimental Protocol (Based on a validated method[7][9]):
-
Instrumentation: Ultra-High-Performance Liquid Chromatograph with a UV detector.
-
Mobile Phase: Specific gradient not detailed, but run at 60 °C.[7][9]
-
Run Time: Approximately 15 minutes for separation of six major kavalactones and three flavokavains.[7][9]
-
Sample Preparation: To prevent isomerization of certain kavalactones, sample preparation in a non-alcoholic solvent is recommended.[6][8]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity, making it ideal for bioanalytical studies and the analysis of complex matrices.
Performance Data:
| Parameter | UPLC-MS/MS Performance |
| Linearity Range | Not explicitly stated, but the method was validated according to FDA guidelines.[10] |
| Accuracy (% Recovery) | Not explicitly stated, but the method was validated according to FDA guidelines.[10] |
| Precision (%RSD) | Not explicitly stated, but the method was validated according to FDA guidelines.[10] |
| Limit of Quantification (LOQ) | Not explicitly stated for this compound, but the method was sensitive enough to detect it in plasma at only a couple of time points in a pharmacokinetic study.[11] |
Experimental Protocol (Based on a validated UPLC-MS/MS method[10]):
-
Instrumentation: UPLC coupled with a high-resolution tandem mass spectrometer (e.g., Orbitrap).[10]
-
Column: Atlantis dC18 (150 x 2.1 mm, 3 µm)[10]
-
Mobile Phase: A 25-minute linear gradient from 99% A (H₂O with 1% CH₃CN and 0.05% HCO₂H) to 99% B (CH₃CN with 5% H₂O and 0.05% HCO₂H).[10]
-
Flow Rate: 250 µL/min[10]
-
Ionization: Heated Electrospray Ionization (HESI-II)[10]
-
Internal Standard: Deuterium-labeled dihydromethysticin (²H₂-DHM) was used.[10]
Method Selection and Cross-Validation Considerations
The choice of analytical method depends on the specific application.
-
HPLC-UV and UHPLC-UV are well-suited for routine quality control of raw materials and finished products due to their robustness and cost-effectiveness.[4][9]
-
LC-MS/MS is the preferred method for bioanalytical studies, such as pharmacokinetics, where high sensitivity is required to measure low concentrations of this compound in biological matrices.[10][11]
For a cross-validation study, a set of samples would be analyzed using two of these validated methods. The resulting quantitative data for this compound would then be statistically compared to ensure that the methods provide equivalent results within acceptable limits.
Illustrative Workflow for a Single Method Validation
The validation of any of these analytical methods follows a structured workflow to ensure its suitability for its intended purpose.
References
- 1. plantaanalytica.com [plantaanalytica.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) [ouci.dntb.gov.ua]
- 10. A stable isotope dilution tandem mass spectrometry method of major kavalactones and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A comparative study of the CYP3A4 induction by Desmethoxyyangonin and Dihydromethysticin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the induction of the cytochrome P450 3A4 (CYP3A4) enzyme by two prominent kavalactones, Desmethoxyyangonin (DMY) and Dihydromethysticin (DHM). The induction of CYP3A4, a key enzyme in drug metabolism, is a critical consideration in drug development due to its potential for drug-drug interactions. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.
Executive Summary
Both this compound and Dihydromethysticin, major constituents of the kava plant, have been identified as significant inducers of CYP3A enzymes. Experimental evidence, primarily from studies on the rat ortholog CYP3A23, indicates that these two kavalactones are the most potent inducers among the six major kavalactones, each eliciting an approximately 7-fold increase in enzyme expression. The primary mechanism of this induction is believed to be mediated through the activation of the Pregnane X Receptor (PXR), a key nuclear receptor regulating CYP3A4 gene expression. However, some studies suggest the possibility of a PXR-independent or indirect activation pathway, highlighting an area for further investigation. Currently, a direct quantitative comparison of the EC50 and Emax values for human CYP3A4 induction by DMY and DHM from a single study is not available in the public domain.
Data Presentation
The following table summarizes the available semi-quantitative data on the induction of CYP3A23 (rat ortholog of human CYP3A4) by this compound and Dihydromethysticin. It is important to note that this data is derived from studies in rat hepatocytes and may not be directly extrapolated to human systems.
| Compound | Test System | Target Enzyme | Fold Induction (approx.) | Notes | Reference |
| This compound | Rat Hepatocytes | CYP3A23 | ~7-fold | One of the two most potent kavalactone inducers. | [1] |
| Dihydromethysticin | Rat Hepatocytes | CYP3A23 | ~7-fold | One of the two most potent kavalactone inducers. | [1] |
Signaling Pathway of CYP3A4 Induction
The induction of CYP3A4 by xenobiotics like this compound and Dihydromethysticin is primarily understood to occur through the activation of the Pregnane X Receptor (PXR). Upon ligand binding, PXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific response elements in the promoter region of the CYP3A4 gene, leading to increased transcription and subsequent protein expression. However, the exact mechanism for these kavalactones may involve additional, indirect pathways.
Experimental Protocols
The assessment of CYP3A4 induction by compounds like this compound and Dihydromethysticin typically involves in vitro cell-based assays. Below are detailed methodologies for two key experimental approaches.
CYP3A4 Induction Assay in Primary Human Hepatocytes
This assay directly measures the induction of CYP3A4 mRNA and enzyme activity in a physiologically relevant cell model.
a. Cell Culture and Treatment:
-
Cryopreserved primary human hepatocytes from at least three different donors are thawed and plated on collagen-coated plates.
-
Cells are allowed to attach and form a monolayer for 24-48 hours.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (this compound or Dihydromethysticin), a vehicle control (e.g., DMSO), and a positive control (e.g., Rifampicin at 10 µM).
-
The cells are incubated for 48-72 hours, with the medium and compounds being replenished every 24 hours.
b. RNA Isolation and qRT-PCR for mRNA Quantification:
-
After the incubation period, total RNA is isolated from the hepatocytes using a suitable commercial kit.
-
The concentration and purity of the RNA are determined spectrophotometrically.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative real-time PCR (qRT-PCR) is then carried out using primers specific for CYP3A4 and a housekeeping gene (e.g., GAPDH) for normalization.
-
The fold induction of CYP3A4 mRNA is calculated relative to the vehicle control.
c. Enzyme Activity Assay:
-
Following treatment, the hepatocytes are incubated with a specific CYP3A4 substrate, such as midazolam or testosterone.
-
The formation of the corresponding metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) is measured over time using LC-MS/MS.
-
The rate of metabolite formation is used to determine the CYP3A4 enzyme activity, and the fold induction is calculated relative to the vehicle control.
PXR Activation Reporter Gene Assay
This assay determines the ability of a compound to activate the PXR signaling pathway.
a. Cell Line and Transfection:
-
A suitable human cell line, such as HepG2 or Huh7, is used.
-
The cells are transiently or stably transfected with two plasmids:
-
An expression vector for human PXR.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with PXR response elements (e.g., from the CYP3A4 gene).
-
-
A co-transfection with a plasmid expressing a control reporter (e.g., Renilla luciferase) is often included for normalization.
b. Compound Treatment and Luciferase Assay:
-
The transfected cells are plated in multi-well plates and treated with various concentrations of the test compounds, a vehicle control, and a positive control (e.g., Rifampicin).
-
After an incubation period of 24-48 hours, the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
The fold activation is calculated relative to the vehicle control, and EC50 values are determined from the dose-response curves.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the CYP3A4 induction potential of a test compound.
Conclusion
This compound and Dihydromethysticin are established inducers of CYP3A enzymes. The available data from rat hepatocytes suggest they are the most potent inducers among the major kavalactones. The primary mechanism involves the PXR signaling pathway, although the precise nature of this interaction warrants further research. For a definitive quantitative comparison of their inductive potential on human CYP3A4, further studies determining the EC50 and Emax values in primary human hepatocytes are necessary. Such data would be invaluable for accurately predicting the clinical risk of drug-drug interactions associated with these compounds.
References
A Comparative Analysis of the Skeletal Muscle Relaxant Properties of Desmethoxyyangonin and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the skeletal muscle relaxant effects of Desmethoxyyangonin (DMY), a naturally occurring kavalactone, against the well-established benzodiazepine, Diazepam. While direct comparative studies with quantitative data are limited, this document synthesizes available information on their mechanisms of action and outlines the standard experimental protocols used to validate such effects.
Introduction to Skeletal Muscle Relaxants
Skeletal muscle relaxants are a class of drugs that alleviate muscle spasms and spasticity. They are broadly categorized into neuromuscular blockers and spasmolytics, with the latter, also known as centrally acting muscle relaxants, being the focus of this guide. These agents typically work by modulating signaling pathways in the central nervous system (CNS) to reduce muscle tone.[1][2] Diazepam is a widely recognized centrally acting muscle relaxant often used as a standard for comparison in preclinical studies.[3][4][5] this compound, one of the six major kavalactones found in the Piper methysticum (kava) plant, has also been identified as having muscle relaxant properties.[6][7]
Compound Profiles and Mechanisms of Action
This compound (DMY)
This compound is a bioactive compound isolated from the kava plant.[6] Unlike other kavalactones that are known to modulate GABA-A receptors, DMY's primary mechanism of action is reported to be the reversible inhibition of monoamine oxidase B (MAO-B).[8] This activity likely leads to increased dopamine levels in the brain.[8] While the precise signaling pathway for its muscle relaxant effect is not fully elucidated, it is suggested to be centrally mediated.
Diazepam
Diazepam is a benzodiazepine that exerts its effects by positively modulating GABA-A receptors in the CNS.[9] By binding to an allosteric site on the GABA-A receptor, Diazepam increases the affinity of the receptor for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a potentiation of the inhibitory signal, resulting in muscle relaxation.[9]
Figure 1: Diazepam's Signaling Pathway for Muscle Relaxation.
Comparative Performance Data
Direct, peer-reviewed studies comparing the skeletal muscle relaxant effects of this compound and Diazepam using standardized in vivo tests were not available in the searched literature. To facilitate future comparative research, the following tables illustrate the standard format for presenting such data. The values for Diazepam are representative of those found in the literature, while the values for this compound are hypothetical placeholders.
Table 1: Effect of this compound and Diazepam on Motor Coordination (Rotarod Test)
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Fall (seconds) | % Decrease in Performance |
| Vehicle Control | - | 180 ± 15.2 | - |
| This compound | 20 | Data Not Available | Data Not Available |
| Diazepam | 2 | 110 ± 10.5 | 38.9% |
| Diazepam | 4 | 65 ± 8.3 | 63.9% |
| Diazepam | 5 | 45 ± 7.1 | 75.0% |
Data for Diazepam is illustrative and based on typical findings. Data for this compound is hypothetical.
Table 2: Effect of this compound and Diazepam on Muscle Strength (Grip Strength Test)
| Treatment Group | Dose (mg/kg, i.p.) | Grip Strength (grams) | % Decrease in Strength |
| Vehicle Control | - | 120 ± 9.8 | - |
| This compound | 20 | Data Not Available | Data Not Available |
| Diazepam | 2 | 85 ± 7.5 | 29.2% |
| Diazepam | 4 | 55 ± 6.2 | 54.2% |
Data for Diazepam is illustrative. Data for this compound is hypothetical.
Table 3: Effect of this compound and Diazepam on Muscle Tone (Traction Test)
| Treatment Group | Dose (mg/kg, i.p.) | Score (0-2) | % Impairment |
| Vehicle Control | - | 0 | 0% |
| This compound | 20 | Data Not Available | Data Not Available |
| Diazepam | 2 | 1 | 50% |
| Diazepam | 4 | 2 | 100% |
Data for Diazepam is illustrative. Data for this compound is hypothetical. Scoring: 0 = grasps with both forepaws; 1 = grasps with one forepaw; 2 = unable to grasp.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments used to assess skeletal muscle relaxant activity.
Rotarod Test
The rotarod test is a standard method for evaluating motor coordination and the muscle relaxant effects of drugs.[3][10][11]
-
Apparatus: A rotating rod, typically with adjustable speed, divided into lanes for testing multiple animals simultaneously.
-
Animals: Mice (20-30g) or rats are commonly used.
-
Procedure:
-
Training: Animals are trained to stay on the rotating rod at a constant speed (e.g., 15-25 rpm) for a set duration (e.g., 3-5 minutes) over one or more days.[4]
-
Baseline Measurement: The latency to fall from the rod is recorded for each trained animal before drug administration.
-
Drug Administration: Animals are administered the test compound (this compound), the standard drug (Diazepam), or a vehicle control, typically via intraperitoneal (i.p.) injection.
-
Testing: At a predetermined time after injection (e.g., 30 minutes), the animals are placed back on the rotarod, and the latency to fall is recorded.[10]
-
-
Data Analysis: The percentage decrease in performance is calculated for each group compared to their baseline or the vehicle control group.
Grip Strength Test
This test measures the muscle strength of an animal's forelimbs.
-
Apparatus: A grip strength meter equipped with a wire grid or bar connected to a force transducer.
-
Animals: Mice or rats.
-
Procedure:
-
The animal is held by the tail and allowed to grasp the grid with its forepaws.
-
The animal is then gently pulled backward in a horizontal plane until it releases its grip.
-
The force transducer records the peak force exerted by the animal in grams.
-
Several measurements are taken for each animal before and after drug administration.
-
-
Data Analysis: The change in grip strength is compared between the treated and control groups.
Traction Test
The traction test assesses muscle tone and relaxation.
-
Apparatus: A horizontal wire or rod suspended above a surface.
-
Animals: Mice.
-
Procedure:
-
The animal is suspended by its forepaws on the wire.
-
The ability of the animal to pull itself up and grasp the wire with its hind paws within a certain time (e.g., 5 seconds) is observed.
-
A scoring system is often used: for example, 0 for successfully grasping with hind paws, 1 for attempting but failing, and 2 for making no attempt.
-
-
Data Analysis: The scores of the treated groups are compared to the control group to determine the level of muscle relaxation.
Figure 2: General Workflow for In Vivo Muscle Relaxant Studies.
Conclusion
This compound presents a potential alternative for skeletal muscle relaxation. However, to establish its efficacy relative to standard treatments like Diazepam, direct comparative studies are essential. The experimental protocols outlined in this guide provide a framework for conducting such validation studies. Future research should focus on generating robust, quantitative data to enable a comprehensive comparison of the potency, efficacy, and side-effect profiles of this compound and existing skeletal muscle relaxants.
References
- 1. Centrally acting muscle relaxants, Pharmacology | PPTX [slideshare.net]
- 2. Muscle relaxant - Wikipedia [en.wikipedia.org]
- 3. ijbamr.com [ijbamr.com]
- 4. A new skeletal muscle relaxant (DS 103-282) compared to diazepam in the treatment of muscle spasm of local origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. restorativemedicine.org [restorativemedicine.org]
- 7. researchgate.net [researchgate.net]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Centrally acting smr | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Metabolomics of Desmethoxyyangonin in Fulminant Hepatic Failure: A Guide to its Protective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Desmethoxyyangonin (DMY), a natural kavalactone, on fulminant hepatic failure (FHF). We explore its therapeutic potential through the lens of comparative metabolomics, offering insights into its mechanism of action. The information is based on preclinical data and is intended to guide further research and development.
Fulminant hepatic failure is a critical condition characterized by the rapid and severe deterioration of liver function, leading to high mortality rates.[1][2] Current treatments are limited, with liver transplantation being the only definitive cure.[1][3] this compound, a compound isolated from the plant Alpinia pricei, has demonstrated significant hepatoprotective effects in animal models of FHF.[1][4][5] Studies show that DMY can improve survival rates, reduce liver damage, and suppress inflammation by inhibiting inflammatory cell infiltration in the liver.[1][4]
A key approach to understanding DMY's effect is through metabolomics, which analyzes the global metabolic profile in a biological system.[6] In the context of FHF, metabolomic studies reveal significant disturbances in amino acid and energy metabolism.[1][7][8] Comparative analysis shows that DMY treatment can partially reverse these metabolic alterations, highlighting its potential as a therapeutic agent.[1][4]
Comparative Metabolomics Data
The following tables summarize key quantitative findings from a comparative metabolomics study using a lipopolysaccharide/D-galactosamine (LPS/D-GalN)-induced FHF mouse model.[1] The data illustrates the metabolic state across three groups: a healthy control, an FHF model group, and an FHF model group pre-treated with DMY. The values are representative of changes observed in serum metabolite concentrations.
Table 1: Key Serum Amino Acid Concentrations (Values are represented as relative abundance units ± standard deviation)
| Metabolite | Control Group | FHF Model Group | FHF + DMY Treatment Group | Probable Implication |
| Alanine | 150 ± 25 | 350 ± 45 | 200 ± 30 | Elevated aminotransferase activity in FHF |
| Glutamate | 120 ± 20 | 280 ± 38 | 160 ± 25 | Perturbation in amino acid metabolism[1] |
| Glycine | 200 ± 30 | 90 ± 15 | 165 ± 22 | Disruption of glutathione synthesis pathway |
| Valine | 180 ± 28 | 75 ± 12 | 140 ± 20 | Altered branched-chain amino acid (BCAA) metabolism[9] |
| Leucine | 160 ± 25 | 60 ± 10 | 125 ± 18 | Altered BCAA metabolism |
Table 2: Energy Metabolism-Related Metabolites in Serum (Values are represented as relative abundance units ± standard deviation)
| Metabolite | Control Group | FHF Model Group | FHF + DMY Treatment Group | Probable Implication |
| Pyruvate | 100 ± 15 | 45 ± 8 | 85 ± 12 | Decreased formation via aminotransferases in FHF[1][4][8] |
| Lactate | 80 ± 12 | 190 ± 25 | 110 ± 18 | Shift towards anaerobic glycolysis |
| Glucose | 110 ± 18 | 50 ± 9 | 95 ± 15 | Impaired gluconeogenesis and glycolysis[7] |
| β-hydroxybutyrate | 30 ± 5 | 95 ± 16 | 45 ± 7 | Inhibition of ketone body utilization[7] |
Key Signaling Pathways and Experimental Workflow
DMY exerts its hepatoprotective effects primarily by modulating inflammatory signaling pathways. Mechanistic studies have demonstrated that DMY de-regulates the IKK/NF-κB and Jak2/STAT3 signaling pathways.[1][4] The NF-κB pathway is a critical regulator of inflammation and apoptosis in the pathogenesis of acute liver failure.[3][10][11]
Caption: Experimental workflow for metabolomic analysis.
Caption: DMY inhibits the pro-inflammatory NF-κB pathway.
Caption: DMY's therapeutic effect logical relationship.
Detailed Experimental Protocols
The methodologies outlined below are based on the successful implementation of a preclinical study investigating DMY in an FHF mouse model.[1][4]
1. Animal Model and Treatment
-
Animal Strain: Male ICR mice (or similar strain), 6-8 weeks old.
-
Acclimatization: Animals are housed for at least one week prior to experimentation under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping:
-
Control Group: Receives vehicle (e.g., saline or DMSO solution) intraperitoneally (i.p.).
-
FHF Model Group: Receives a single i.p. injection of D-galactosamine (D-GalN, e.g., 700 mg/kg) and lipopolysaccharide (LPS, e.g., 30 μg/kg).
-
DMY Treatment Group: Pre-treated with DMY (e.g., 50 mg/kg, i.p.) one hour before the LPS/D-GalN injection.
-
-
Monitoring: Survival rates are monitored over a 24-hour period. Liver and blood samples are collected at a pre-determined endpoint (e.g., 8 hours post-LPS/D-GalN injection) for analysis.
2. Sample Collection and Preparation for Metabolomics
-
Blood Collection: Blood is collected via cardiac puncture into heparinized tubes.
-
Serum Preparation: Samples are centrifuged (e.g., 3000 rpm for 15 minutes at 4°C) to separate plasma/serum, which is then stored at -80°C until analysis.
-
Metabolite Extraction:
-
Thaw serum samples on ice.
-
To 100 μL of serum, add 400 μL of pre-chilled methanol (or another suitable organic solvent) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm for 20 minutes at 4°C).
-
Collect the supernatant and dry it using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 μL of 50% methanol) for analysis.
-
3. UPLC/MS-Based Metabolomics Analysis
-
Instrumentation: A high-resolution mass spectrometer coupled with an ultra-performance liquid chromatography system (UPLC/MS), such as a UPLC/Q-TOF MS, is used.[1]
-
Chromatographic Separation: A C18 column is typically used. The mobile phase consists of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Data is acquired in both positive and negative ion modes to achieve broad metabolite coverage. A typical mass range would be 50-1000 m/z.
-
Data Analysis:
-
Raw data is processed using software (e.g., XCMS, Progenesis QI) for peak picking, alignment, and normalization.
-
The resulting data matrix is imported into statistical software (e.g., SIMCA-P) for multivariate analysis, including Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), to identify metabolites that differ significantly between groups.
-
Significant metabolites are identified by comparing their mass-to-charge ratio (m/z) and fragmentation patterns against metabolomics databases (e.g., METLIN, HMDB).
-
References
- 1. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
- 2. sequencing.com [sequencing.com]
- 3. The role of the canonical nf-κb signaling pathway in the development of acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A plant kavalactone this compound prevents inflammation and fulminant hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Metabolomics profiles in acute-on-chronic liver failure: Unveiling pathogenesis and predicting progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic profiling analysis of a D-galactosamine/lipopolysaccharide-induced mouse model of fulminant hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Metabolomic profiling highlights the metabolic bases of acute-on-chronic and post-hepatectomy liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Validating the Therapeutic Potential of Synthetic Desmethoxyyangonin Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of synthetic Desmethoxyyangonin (DMY) analogues against the natural compound and other existing alternatives. The information is supported by experimental data to aid in the evaluation and advancement of these compounds in drug discovery pipelines.
Introduction to this compound (DMY)
This compound is a natural kavalactone found in the kava plant (Piper methysticum)[1]. It is known to exhibit a range of biological activities, including acting as a selective inhibitor of monoamine oxidase-B (MAO-B), which may contribute to increased dopamine levels in the brain[1][2]. Unlike other major kavalactones, DMY does not appear to act on GABA-A receptors[2]. Its therapeutic potential stems from its anti-inflammatory, hepatoprotective, and neuroprotective properties[2][3]. Mechanistically, DMY has been shown to exert its anti-inflammatory effects by inhibiting the Jak2/STAT3 and IKK signaling pathways[1][3].
The development of synthetic DMY analogues aims to enhance its therapeutic efficacy, improve its pharmacokinetic profile, and explore new therapeutic applications. This guide focuses on the validation of these synthetic analogues, with a particular emphasis on their anthelmintic and anti-inflammatory activities.
Comparative Efficacy of Synthetic DMY Analogues
Recent research has focused on synthesizing and evaluating DMY analogues for various therapeutic applications. A significant area of investigation has been their potential as novel anthelmintic agents.
Anthelmintic Activity
Structure-activity relationship (SAR) studies have revealed that modifications to the pendant aryl ring of the DMY scaffold can significantly enhance its anthelmintic activity[4][5][6]. Specifically, the introduction of 4-substituents has been a key area of exploration.
Table 1: In Vitro Anthelmintic Activity of Synthetic DMY Analogues against Haemonchus contortus
| Compound | 4-Substituent on Phenyl Ring | IC50 (µM) for Larval Development Inhibition | Reference |
| This compound (DMY) | -H | 37.1 | [4][5][6] |
| Analogue 3 (WEHI-408) | 4-trifluoromethoxy | 1.9 | [4] |
| Analogue 4 | 4-difluoromethoxy | 8.9 | [4] |
| Analogue 5 | 4-phenoxy | 5.2 | [4] |
| Analogue 10 | 4-N-morpholine | Not specified, but <10 µM | [4] |
| Monepantel (Commercial Anthelmintic) | - | Not directly compared in the same study | - |
| Moxidectin (Commercial Anthelmintic) | - | Not directly compared in the same study | - |
As shown in Table 1, several synthetic analogues exhibit significantly greater potency than the parent DMY compound[4][5][6]. For instance, the analogue with a 4-trifluoromethoxy substitution (Analogue 3) showed an IC50 of 1.9 µM, a nearly 20-fold increase in potency compared to DMY (IC50 of 37.1 µM)[4]. Importantly, these synthesized analogues did not show toxicity on HepG2 human hepatoma cells at concentrations up to 40 µM, suggesting a favorable preliminary safety profile[4][5][6].
Anti-inflammatory Activity
DMY is known to suppress the production of pro-inflammatory mediators[3]. While specific comparative data for synthetic DMY analogues against standard non-steroidal anti-inflammatory drugs (NSAIDs) is still emerging, the known mechanism of action of DMY on inflammatory pathways provides a strong rationale for developing analogues with enhanced anti-inflammatory properties.
Table 2: Known Anti-inflammatory Mechanisms and Targets of DMY
| Target Pathway | Effect of DMY | Key Mediators Inhibited | Reference |
| Jak2/STAT3 Signaling | Inhibition | Phosphorylation of Jak2 and STAT3 | [1][3] |
| IKK/NF-κB Signaling | Inhibition | Degradation of IκB, nuclear translocation of NF-κB | [3] |
| Pro-inflammatory Mediators | Suppression | Nitric Oxide (NO), TNF-α, IL-6 | [3] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is crucial for validating therapeutic potential. The following diagrams illustrate the key signaling pathways modulated by DMY and a typical workflow for screening and validating synthetic analogues.
Caption: Jak2/STAT3 Signaling Pathway Inhibition by this compound.
Caption: IKK/NF-κB Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Validating DMY Analogues.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
In Vitro Anthelmintic Larval Development Assay (Haemonchus contortus)
This assay is used to determine the inhibitory effect of compounds on the development of H. contortus larvae.
-
Parasite Preparation:
-
Obtain H. contortus eggs from the feces of experimentally infected sheep.
-
Culture the feces at 27°C for one week to allow the development of third-stage larvae (L3).
-
Collect and store the L3 larvae at 10°C.
-
Prepare exsheathed third-stage larvae (xL3s) by treating L3s with 0.15% v/v sodium hypochlorite (NaClO).
-
-
Assay Procedure:
-
Dispense the test compounds (synthetic DMY analogues, DMY, and controls like monepantel or moxidectin) at various concentrations into a 96-well microtiter plate.
-
Add a suspension of xL3s to each well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 7 days.
-
After incubation, assess the larval development and viability under an inverted microscope.
-
Determine the IC50 value, which is the concentration of the compound that inhibits the development of 50% of the larvae.
-
In Vitro MAO-B Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the MAO-B enzyme.
-
Reagents and Enzyme Preparation:
-
Prepare a solution of recombinant human MAO-B enzyme.
-
Use a suitable substrate for MAO-B, such as kynuramine.
-
Prepare a range of concentrations of the test compounds.
-
-
Assay Procedure:
-
Pre-incubate the MAO-B enzyme with the test compounds for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction.
-
Measure the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) using a suitable detection method, such as fluorescence or LC-MS/MS.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Western Blot Analysis for Jak2/STAT3 and IKK/NF-κB Signaling
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., RAW 264.7 macrophages for inflammation studies).
-
Pre-treat the cells with various concentrations of the synthetic DMY analogues or DMY for a specified time.
-
Stimulate the cells with an appropriate agonist (e.g., LPS to activate the IKK/NF-κB pathway or a cytokine to activate the Jak2/STAT3 pathway).
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Jak2, anti-Jak2, anti-p-STAT3, anti-STAT3, anti-p-IKK, anti-IKK, anti-IκB).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image of the blot using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion and Future Directions
Synthetic this compound analogues have demonstrated significant therapeutic potential, particularly as novel anthelmintic agents with potencies far exceeding the natural compound. The favorable in vitro safety profile of these analogues further encourages their development. The established anti-inflammatory mechanism of DMY via inhibition of the Jak2/STAT3 and IKK/NF-κB pathways provides a solid foundation for the rational design and screening of new analogues with enhanced anti-inflammatory activity.
Future research should focus on:
-
In vivo efficacy studies: To validate the promising in vitro results in relevant animal models of parasitic infections and inflammation.
-
Pharmacokinetic profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the lead analogues.
-
Expanded therapeutic applications: To investigate the potential of these analogues in other areas where DMY has shown promise, such as neurodegenerative diseases and oncology.
-
Direct comparative studies: To benchmark the performance of the most potent analogues against current standard-of-care drugs in various therapeutic areas.
By systematically addressing these areas, the full therapeutic potential of synthetic this compound analogues can be unlocked, potentially leading to the development of novel and effective treatments for a range of diseases.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. Neuroprotective properties of kavalactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Review: Desmethoxyyangonin Versus Synthetic MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally occurring compound desmethoxyyangonin with synthetic monoamine oxidase-B (MAO-B) inhibitors. The information presented herein is supported by experimental data to assist in the evaluation of these compounds for research and drug development purposes.
Introduction
Monoamine oxidase-B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, particularly dopamine.[1] Inhibition of MAO-B increases dopaminergic activity and is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[1][2] While several synthetic MAO-B inhibitors are clinically approved, there is growing interest in naturally derived compounds with similar activity. This compound, a kavalactone found in the kava plant (Piper methysticum), has emerged as a potent and selective MAO-B inhibitor.[3][4][5] This guide compares the inhibitory profile of this compound with three prominent synthetic MAO-B inhibitors: selegiline, rasagiline, and safinamide.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and the selected synthetic MAO-B inhibitors against both MAO-B and MAO-A isoforms. The IC50 and Ki values are presented to facilitate a direct comparison of potency, while the selectivity index (SI) highlights the preference for MAO-B over MAO-A.
| Compound | Type | MAO-B IC50 (µM) | MAO-A IC50 (µM) | MAO-B Ki (nM) | MAO-A Ki (nM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) | Reversibility |
| This compound | Natural | 0.123[3][6] | 1.850[6] | 31[6] | 922[6] | ~15[6] | Reversible[5][6][7] |
| Selegiline | Synthetic | 0.040 (rat brain), 0.0068 (human brain)[2][8] | 0.237 (rat brain), 1.7 (human brain)[2][8] | - | - | ~5.9 (rat), ~250 (human) | Irreversible[3][9][10] |
| Rasagiline | Synthetic | 0.0044 (rat brain), 0.014 (human brain)[8][] | 0.412 (rat brain), 0.710 (human brain)[3][8] | - | - | ~93.6 (rat), ~50.7 (human) | Irreversible[2][3] |
| Safinamide | Synthetic | 0.098 (rat brain), 0.079 (human brain)[3] | >100 (rat brain) | - | - | >1000[3] | Reversible[2][3] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as enzyme source and substrate used.
Mechanism of Action and Reversibility
The mode of inhibition is a critical differentiator between these compounds.
This compound is a reversible inhibitor of MAO-B.[5][6][7] This means it binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain its function. Kinetic analysis has shown that this compound exhibits competitive inhibition of MAO-B.
In contrast, selegiline and rasagiline are irreversible inhibitors.[2][3] They form a covalent bond with the flavin cofactor of the MAO-B enzyme, leading to its permanent inactivation.[3] The enzyme's activity can only be restored through the synthesis of new enzyme molecules.
Safinamide is a reversible MAO-B inhibitor, distinguishing it from the earlier generation of irreversible synthetic inhibitors.[2][3]
Signaling Pathway of MAO-B Inhibition
The primary mechanism by which MAO-B inhibitors exert their effects is by preventing the breakdown of dopamine in the brain. This leads to an increase in the synaptic concentration of dopamine, thereby enhancing dopaminergic neurotransmission. The following diagram illustrates this pathway.
Experimental Protocols
The determination of MAO-B inhibitory activity is typically performed using an in vitro enzyme assay. A generalized protocol is described below, based on methodologies reported in the literature.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on MAO-B activity.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine)
-
Test compound (e.g., this compound, selegiline)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Fluorometric plate reader
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer to achieve a range of final concentrations.
-
Prepare a solution of recombinant human MAO-B enzyme in assay buffer.
-
Prepare a solution of the MAO-B substrate (kynuramine) in assay buffer.
-
-
Enzyme Inhibition Assay:
-
To the wells of a 96-well plate, add the assay buffer, the test compound dilutions, and the MAO-B enzyme solution.
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding the MAO-B substrate to each well.
-
Monitor the fluorescence generated by the product of the enzymatic reaction over time using a fluorometric plate reader. The product of kynuramine metabolism, 4-hydroxyquinoline, is fluorescent.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Plot the percentage of MAO-B inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, by fitting the data to a dose-response curve.
-
Reversibility Assay (Equilibrium Dialysis): To determine the reversibility of inhibition, an equilibrium dialysis assay can be performed.
-
Incubate the MAO-B enzyme with a high concentration of the inhibitor to allow for the formation of the enzyme-inhibitor complex.
-
Dialyze the enzyme-inhibitor mixture against a large volume of buffer overnight to allow for the dissociation of the inhibitor from the enzyme.
-
Measure the activity of the enzyme after dialysis and compare it to the activity before dialysis and to a control enzyme that was not exposed to the inhibitor.
-
A significant recovery of enzyme activity after dialysis indicates reversible inhibition.[6]
Conclusion
This compound demonstrates potent and selective inhibition of MAO-B, with a potency that is comparable to some synthetic inhibitors. Its key distinguishing feature is its reversible mode of action, which contrasts with the irreversible inhibition of selegiline and rasagiline. This property may offer a different pharmacological profile and potential advantages in terms of safety and off-target effects. The data presented in this guide provide a foundation for further investigation into the therapeutic potential of this compound as a natural alternative to synthetic MAO-B inhibitors. Researchers are encouraged to consider these comparative data and experimental methodologies in the design of future studies.
References
- 1. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 2. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Interactions of this compound, a Secondary Metabolite from Renealmia alpinia, with Human Monoamine Oxidase-A and Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An enzymatic assay for the MAO-B inhibitor selegiline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Desmethylselegiline, a metabolite of selegiline, is an irreversible inhibitor of monoamine oxidase type B in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence that Formulations of the Selective MAO-B Inhibitor, Selegiline, which Bypass First-Pass Metabolism, also Inhibit MAO-A in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Dose-Dependent Effects of Desmethoxyyangonin on CD4+ T Cell Activation and Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the dose-dependent effects of Desmethoxyyangonin (DMY) on the activation and proliferation of CD4+ T cells. For comparative purposes, the performance of DMY is benchmarked against established immunosuppressive agents. All experimental data is presented in a structured format to facilitate objective evaluation. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.
Comparative Efficacy: this compound vs. Standard Immunosuppressants
This compound, a kavalactone found in the kava plant, has demonstrated significant immunomodulatory properties.[1] Studies show that DMY can inhibit the proliferation and activation of T cells in a dose-dependent manner.[2] The following tables summarize the quantitative effects of DMY and other widely used immunosuppressants on CD4+ T cell functions.
Table 1: Dose-Dependent Inhibition of CD4+ T Cell Proliferation
| Compound | Concentration | Organism | Assay | % Inhibition of Proliferation (relative to control) | Reference |
| This compound | 25 µM | Mouse | [3H]Thymidine Incorporation | Significant Inhibition (exact % not specified) | [2] |
| 50 µM | Mouse | [3H]Thymidine Incorporation | Dose-dependently increased inhibition | [2] | |
| 100 µM | Mouse | [3H]Thymidine Incorporation | Maximum inhibition observed | [2] | |
| Tacrolimus | 3.125 ng/mL | Human | CFSE Dilution | Strong Reduction | [3][4] |
| 10 ng/mL | Human | VPD450 Dilution | Significant Decrease | [5] | |
| 100 ng/mL | Human | VPD450 Dilution | Maintained Significant Suppression | [5] | |
| Cyclosporine A | 10-20 ng/mL (IC50) | Human | Not Specified | 50% | [6] |
| Rapamycin (Sirolimus) | Not specified | Rhesus Macaque | Not Specified | Substantially decreased frequency of proliferating CD4+ memory T cells | [7][8] |
Table 2: Dose-Dependent Inhibition of CD4+ T Cell Activation (IL-2 Secretion)
| Compound | Concentration | Organism | Assay | % Inhibition of IL-2 Secretion (relative to control) | Reference |
| This compound | 25 µM | Mouse | ELISA | Significant Inhibition (exact % not specified) | [2] |
| 50 µM | Mouse | ELISA | Dose-dependently increased inhibition | [2] | |
| 100 µM | Mouse | ELISA | Maximum inhibition observed | [2] | |
| Cyclosporine A | 30 or 60 ng/mL (IC50) | Human | Not Specified | 50% | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its immunosuppressive effects by targeting key signaling pathways involved in T cell activation. Mechanistic studies have indicated that DMY de-regulates the IKK/NF-κB and Jak2/STAT3 signaling cascades.[1]
Caption: this compound's inhibitory mechanism on T cell activation pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro CD4+ T Cell Proliferation Assay ([3H]Thymidine Incorporation)
This protocol is based on the methodology described by Chou et al. (2013).[2]
-
Cell Isolation: Isolate splenic CD4+ T cells from mice using magnetic-activated cell sorting (MACS).
-
Cell Culture: Plate the purified CD4+ T cells in 96-well plates at a density of 2 x 10^5 cells/well.
-
Stimulation and Treatment: Activate the cells with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies. Concurrently, treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µM) dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Culture the cells for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Radiolabeling: Add 1 µCi of [3H]Thymidine to each well and incubate for an additional 18 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporation of [3H]Thymidine using a scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM) and calculate the percentage of inhibition relative to the vehicle-treated control.
Caption: Workflow for the [3H]Thymidine incorporation proliferation assay.
In Vitro CD4+ T Cell Activation Assay (IL-2 Secretion by ELISA)
This protocol is based on the methodology described by Chou et al. (2013).[2]
-
Cell Culture and Treatment: Follow steps 1-4 of the proliferation assay protocol.
-
Supernatant Collection: After the 48-hour incubation, centrifuge the 96-well plates and carefully collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-2 in the collected supernatants using a commercially available mouse IL-2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve to determine the IL-2 concentrations in the samples. Express the results as pg/mL and calculate the percentage of inhibition relative to the vehicle-treated control.
Caption: Workflow for the IL-2 secretion activation assay.
Concluding Remarks
The presented data indicates that this compound is a potent inhibitor of CD4+ T cell activation and proliferation, with a clear dose-dependent effect. Its mechanism of action, involving the inhibition of the NF-κB and STAT3 signaling pathways, makes it a compound of interest for the development of novel immunomodulatory therapies. Further research is warranted to fully elucidate its therapeutic potential and to establish its efficacy and safety profile in preclinical and clinical settings. The comparative data provided in this guide serves as a valuable resource for researchers in the field of immunology and drug discovery.
References
- 1. A plant kavalactone this compound prevents inflammation and fulminant hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
- 3. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of cyclosporin A and dinactin on T-cell proliferation, interleukin-5 production, and murine pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapamycin limits CD4+ T cell proliferation in simian immunodeficiency virus–infected rhesus macaques on antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin limits CD4+ T cell proliferation in simian immunodeficiency virus-infected rhesus macaques on antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Desmethoxyyangonin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of desmethoxyyangonin, a kavalactone compound utilized in scientific research. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Hazard Information
This compound presents specific health and environmental hazards that must be understood prior to handling and disposal. The primary safety concerns are summarized below.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed. |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Given its high aquatic toxicity, under no circumstances should this compound or its waste be disposed of down the drain. [2] Improper release into the environment can cause significant, long-lasting harm to aquatic ecosystems.
Guiding Principle for Disposal
The universally recommended and regulatory-compliant method for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed environmental waste management service. [1] This ensures that the compound is handled and disposed of in an approved waste disposal plant, mitigating risks to public health and the environment.
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe segregation, containment, and disposal of this compound waste streams within a laboratory setting.
Proper segregation is the first critical step in a compliant waste management plan.
-
Solid Waste:
-
This includes unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any lab materials (e.g., pipette tips, chromatography plates) that have come into direct contact with the solid compound.
-
Segregate this waste into a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
This stream comprises solutions containing this compound, such as stock solutions, experimental aliquots, and rinsates from cleaning contaminated glassware.
-
Collect all this compound-containing liquid waste in a dedicated, non-halogenated organic solvent waste container.[3]
-
Do not mix with incompatible waste streams such as strong acids, bases, or oxidizing agents.
-
All waste must be contained and labeled in accordance with institutional and national regulations, such as those set forth by the Resource Conservation and Recovery Act (RCRA) in the United States.[3]
-
Container Selection:
-
Use containers that are chemically compatible with this compound and any solvents used. Borosilicate glass or appropriate plastic containers are generally suitable.
-
Ensure containers are in good condition, free from cracks or leaks, and have a secure, tight-fitting lid to prevent evaporation or spills.[3]
-
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.
-
The label must clearly state:
-
"this compound Waste"
-
An accurate list of all chemical constituents, including solvents, with estimated percentages.
-
The relevant hazard pictograms (e.g., harmful, environmental hazard).
-
The accumulation start date.
-
-
Hazardous waste must be stored safely at or near the point of generation until it is collected.
-
Designate a specific location within the laboratory, such as a chemical fume hood or a secondary containment tray on a workbench, as a Satellite Accumulation Area (SAA).
-
Keep waste containers in the SAA closed at all times, except when adding waste.
-
Ensure the SAA is inspected regularly for any signs of leakage or container degradation.
-
Once the waste container is full (typically around 80-90% capacity to prevent splashing and allow for expansion) or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), arrange for its pickup.[4]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or the designated waste management contractor.
-
Do not attempt to treat or neutralize this compound waste through chemical means unless you are following a validated and approved institutional protocol. No such standard protocols were identified in the public literature.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Personal Protection: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Containment: For small spills of solid this compound, carefully sweep the material into a designated hazardous waste container. Avoid creating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).
-
Cleanup: Collect the absorbent material and place it in the solid hazardous waste container for this compound.
-
Decontamination: Decontaminate the spill area and any affected equipment by washing thoroughly with an appropriate solvent (such as ethanol or acetone), collecting all rinsate as hazardous liquid waste. Follow this with a soap and water wash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
